molecular formula C7H16O B7821968 2-Methylhexan-1-ol CAS No. 61949-26-6

2-Methylhexan-1-ol

Cat. No.: B7821968
CAS No.: 61949-26-6
M. Wt: 116.20 g/mol
InChI Key: LCFKURIJYIJNRU-UHFFFAOYSA-N
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Description

2-Methylhexan-1-ol (CAS 624-22-6) is a branched-chain primary alcohol with the molecular formula C 7 H 16 O and a molecular weight of 116.20 g/mol . This compound, appearing as a colorless liquid with a fragrant odor , is characterized by a hexane chain with a methyl branch at the second carbon and a hydroxyl group at the terminal primary carbon . Its structure confers physical properties such as a boiling point of approximately 161-167 °C and a density of about 0.818 g/cm³ . The compound's amphiphilic nature, resulting from a polar hydroxyl group and a hydrophobic branched alkyl chain, contributes to its solubility in various organic solvents and slight solubility in water (approx. 4 g/L) , making it a versatile component in research applications. As a synthetic intermediate, this compound holds significant value in organic and medicinal chemistry. It serves as a key building block in the synthesis of more complex molecules, including potential pharmaceutical candidates such as Toll-like receptor (TLR) modulators . The compound can be produced through multiple pathways, including the hydroformylation of 1-hexene followed by hydrogenation, or the reduction of 2-methylhexanal . Furthermore, the presence of a chiral center at the second carbon gives rise to (R)- and (S)-enantiomers . Stereoselective synthesis, particularly via biocatalytic methods using enzymes like alcohol dehydrogenase, enables the production of a single enantiomer with high purity, which is crucial for studies in asymmetric synthesis and for investigating enantiomer-specific biological activities . Beyond pharmaceutical research, this alcohol finds utility in the development of fragrances due to its pleasant odor , and in the formulation of specialty solvents and plasticizers . Researchers also leverage its amphiphilic properties in studies concerning cell membrane dynamics and lipid bilayers . Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhexan-1-ol
Source PubChem
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InChI

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFKURIJYIJNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301031552
Record name 2-Methylhexanol
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Molecular Weight

116.20 g/mol
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CAS No.

624-22-6, 61949-26-6
Record name 2-Methyl-1-hexanol
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Record name 2-Methylhexanol
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Record name Methylhexanol
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Record name 2-Methylhexanol
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Record name 2-methylhexan-1-ol
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Record name 2-METHYLHEXANOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylhexan-1-ol: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexan-1-ol (B1580601) (CAS No. 624-22-6) is a branched-chain primary alcohol with the chemical formula C₇H₁₆O.[1][2] This colorless liquid, characterized by a fragrant odor, is a valuable intermediate in organic synthesis.[1][3] Its applications span various industries, including the production of perfumes, cosmetics, coatings, solvents, and detergents.[1] Furthermore, its potential use in the synthesis of pharmaceutical compounds, such as Toll-like receptor (TLR) modulators, makes it a molecule of significant interest to the drug development community.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and the design of synthetic routes.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₆O[1][2][4]
Molecular Weight 116.20 g/mol [2][3][4]
Appearance Colorless liquid[1][3]
Odor Fragrant[1][3]
Density 0.818 g/cm³ (at 20°C)[1][2]
Boiling Point 161-169 °C at 760 mmHg[1][2][3][5]
Melting Point -43 °C to -30.45 °C (estimate)[1][6]
Flash Point 61.8 °C (143 °F)[2][5]
Refractive Index 1.42 to 1.429 (at 20°C)[2][6]
Vapor Pressure 0.792 mmHg at 25 °C (estimate)[2][5]
Solubility Soluble in alcohol and other organic solvents; slightly soluble in water (4089 mg/L at 25°C)[1][3][5]
logP (o/w) 2.211 (estimate)[5][6]
Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) [3][7]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4Doublet of Doublets2H-CH₂OH
~1.6Multiplet1H-CH(CH₃)-
~1.2-1.4Multiplet6H-CH₂-CH₂-CH₂-
~0.9Triplet3H-CH₂-CH₃
~0.85Doublet3H-CH(CH₃)-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [7]

Chemical Shift (δ) ppmAssignment
~68-CH₂OH
~39-CH(CH₃)-
~30-CH₂-
~29-CH₂-
~23-CH₂-
~17-CH(CH₃)-
~14-CH₂-CH₃

IR (Infrared) Spectroscopy [7]

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H Stretch
~2950StrongC-H Stretch (sp³)
~2870StrongC-H Stretch (sp³)
~1460MediumC-H Bend
~1040StrongC-O Stretch

Mass Spectrometry (MS) [4][7]

m/zRelative Intensity (%)Assignment
4399.99[C₃H₇]⁺
5632.40[C₄H₈]⁺
4127.87[C₃H₅]⁺
6921.95[C₅H₉]⁺
8521.95[M-CH₂OH]⁺

Experimental Protocols

Synthesis of this compound via Grignard Reaction

One common method for the synthesis of this compound is through a Grignard reaction.[8] This involves the reaction of an appropriate Grignard reagent with an aldehyde.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Drying tube (with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar.

  • Initiation of Grignard Reagent Formation: Place magnesium turnings (1.0 eq) and a small crystal of iodine in the flask. Add enough anhydrous diethyl ether to cover the magnesium.

  • Addition of Alkyl Halide: Dissolve 1-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium to initiate the reaction.

  • Grignard Reagent Formation: Once the reaction starts (indicated by bubbling and a color change), add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of formaldehyde in anhydrous diethyl ether to the reaction mixture.

  • Work-up: After the addition is complete, slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with distilled water, saturated sodium bicarbonate solution (if necessary), and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product can be further purified by distillation.

G Synthesis of this compound via Grignard Reaction A 1. Preparation of Grignard Reagent B 2. Reaction with Formaldehyde A->B Addition at low temperature C 3. Aqueous Work-up B->C Quenching with NH4Cl D 4. Extraction and Washing C->D Separation of layers E 5. Drying and Solvent Removal D->E Removal of water F 6. Purification (Distillation) E->F Isolation of pure product G This compound (Product) F->G

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: [7]

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy: [7]

  • Sample Preparation: As this compound is a liquid, a neat sample can be used. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): [7]

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, this is often done via a gas chromatography (GC) system for prior separation.

  • Data Acquisition: Obtain the mass spectrum using a suitable ionization technique, such as electron ionization (EI).

Chemical Properties and Reactivity

This compound is a primary alcohol and undergoes reactions typical of this functional group.

  • Oxidation: It can be oxidized to 2-methylhexanal (B3058890) or further to 2-methylhexanoic acid using appropriate oxidizing agents.

  • Esterification: It reacts with carboxylic acids or their derivatives to form esters.

  • Ether Synthesis: It can be converted to ethers, for example, through the Williamson ether synthesis.

  • Dehydration: Dehydration of this compound can lead to the formation of alkenes, such as 2-methyl-1-hexene.

G Key Chemical Reactions of this compound A This compound B 2-Methylhexanal A->B Mild Oxidation D Ester A->D Esterification E Ether A->E Ether Synthesis F 2-Methyl-1-hexene A->F Dehydration C 2-Methylhexanoic Acid B->C Strong Oxidation

Caption: Reactivity pathways of this compound.

Safety Information

This compound is a flammable liquid and vapor.[4][9] It may cause skin, eye, and respiratory tract irritation.[1][4] Therefore, it is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[1][10] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as oxidizing agents.[1][9][10]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and analysis. The data and procedures presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical compound. Adherence to proper safety protocols is paramount when handling this substance.

References

2-Methylhexan-1-ol structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylhexan-1-ol (B1580601): Structural Formula and Isomers

Introduction

This compound is a branched-chain primary alcohol with the molecular formula C₇H₁₆O.[1] This organic compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and the fragrance industry.[1][2] Its structure, featuring a chiral center, gives rise to stereoisomers with distinct biological activities, making it a valuable subject of study for researchers and drug development professionals. This guide provides a comprehensive overview of the structural formula of this compound, its isomers, physical and chemical properties, and detailed experimental protocols for its synthesis.

Structural Formula of this compound

This compound consists of a seven-carbon chain, making it an isomer of heptanol.[3] The structure is characterized by a hexane (B92381) backbone with a methyl group attached to the second carbon atom and a hydroxyl (-OH) group at the first (primary) carbon.[1] This arrangement classifies it as a primary alcohol. The presence of four different groups attached to the second carbon atom makes it a chiral molecule.

Molecular Details:

  • Molecular Formula: C₇H₁₆O[1][4][5][6]

  • Molecular Weight: 116.20 g/mol [1][4][5][7]

  • IUPAC Name: this compound[5][7][8]

  • CAS Registry Number: 624-22-6[1][4][5]

Below is a DOT script representation of the structural formula of this compound.

Caption: Structural formula of this compound.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. This compound has several constitutional isomers and a pair of stereoisomers.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula (C₇H₁₆O) but differ in the connectivity of their atoms. The isomers of this compound can be other branched or straight-chain heptanols, or they can be ethers.

Examples of Alcoholic Constitutional Isomers:

  • Positional Isomers (Methylhexanols):

    • 3-Methylhexan-1-ol

    • 4-Methylhexan-1-ol

    • 5-Methylhexan-1-ol

    • 2-Methylhexan-2-ol

    • 2-Methylhexan-3-ol

  • Chain Isomers (Other Heptanols):

    • 1-Heptanol[3]

    • 2-Heptanol[3]

    • 3-Heptanol[3]

    • 4-Heptanol[3]

    • 3-Ethylpentan-3-ol[9]

  • Functional Isomers (Ethers):

    • tert-Amyl ethyl ether[10]

The following diagram illustrates the relationship between this compound and some of its constitutional isomers.

G C7H16O C7H16O This compound This compound C7H16O->this compound is an isomer of 3-Methylhexan-1-ol 3-Methylhexan-1-ol C7H16O->3-Methylhexan-1-ol is an isomer of 1-Heptanol 1-Heptanol C7H16O->1-Heptanol is an isomer of 2-Heptanol 2-Heptanol C7H16O->2-Heptanol is an isomer of tert-Amyl ethyl ether tert-Amyl ethyl ether C7H16O->tert-Amyl ethyl ether is an isomer of

Caption: Constitutional isomers of C₇H₁₆O.

Stereoisomers

Due to the chiral center at the second carbon, this compound exists as a pair of enantiomers: (R)-2-Methylhexan-1-ol and (S)-2-Methylhexan-1-ol.[1] These molecules are non-superimposable mirror images of each other. Enantiomers often exhibit different biological activities, which is a critical consideration in drug development. For instance, the (S)-enantiomer has been identified as a significant pheromone component in certain ant species.[1]

The diagram below shows the two enantiomers of this compound.

G cluster_R (R)-2-Methylhexan-1-ol cluster_S (S)-2-Methylhexan-1-ol C2_R C H_R H C2_R->H_R CH2OH_R CH₂OH C2_R->CH2OH_R CH3_R CH₃ C2_R->CH3_R Butyl_R CH₂(CH₂)₂CH₃ C2_R->Butyl_R C2_S C H_S H C2_S->H_S CH2OH_S CH₂OH C2_S->CH2OH_S CH3_S CH₃ C2_S->CH3_S Butyl_S CH₂(CH₂)₂CH₃ C2_S->Butyl_S Mirror Mirror Plane

Caption: Enantiomers of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueUnit
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 161-167°C
Melting Point -43°C
Density 0.818g/cm³
Solubility in Water ~4g/L
Refractive Index (nD20) ~1.417
LogP (Octanol/Water) 1.805
Topological Polar Surface Area 20.23Ų

Data sourced from[1][2][4][11][12].

Experimental Protocols

The synthesis of this compound can be achieved through various methods, including racemic and enantioselective routes.

Racemic Synthesis via Grignard Reaction

This protocol describes the synthesis of a racemic mixture of this compound by reacting a Grignard reagent with formaldehyde (B43269).[13]

Reaction Scheme:

  • Grignard Reagent Formation: 1-bromo-2-methylpentane (B146034) reacts with magnesium metal in anhydrous diethyl ether to form 2-methylpentylmagnesium bromide.[13]

  • Reaction with Formaldehyde: The Grignard reagent attacks formaldehyde, followed by an acidic workup to yield 2-Methyl-1-hexanol.[13]

Materials:

  • 1-Bromo-2-methylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Formaldehyde (or paraformaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Iodine crystal (for initiation)

Procedure:

  • Glassware Preparation: All glassware must be oven-dried at 120 °C overnight and assembled under a dry nitrogen or argon atmosphere to ensure anhydrous conditions.[13]

  • Initiation: Place magnesium turnings and a small iodine crystal in a three-necked flask.[13]

  • Grignard Reagent Formation: Add a portion of anhydrous diethyl ether to cover the magnesium. Dissolve 1-bromo-2-methylpentane in anhydrous diethyl ether in a dropping funnel and add it dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Reaction with Formaldehyde: Cool the Grignard solution in an ice bath. Slowly add the formaldehyde source to the stirred Grignard reagent, maintaining the temperature below 10 °C.[13] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.[13]

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[13]

  • Workup and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Enantioselective Synthesis via Asymmetric Reduction

This protocol outlines the synthesis of (R)-2-Methyl-1-hexanol using an asymmetric reduction of 2-methylhexanal (B3058890), a method known for producing high enantiomeric excess.[14]

Reaction Scheme: Asymmetric reduction of 2-methylhexanal to (R)-2-Methyl-1-hexanol using a chiral catalyst like (R)-CBS-oxazaborolidine and a reducing agent such as borane-dimethyl sulfide (B99878) complex (BMS).[14]

Materials:

  • 2-Methylhexanal

  • (R)-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)-CBS-oxazaborolidine solution.[14]

  • Addition of Reducing Agent: Cool the flask to 0 °C in an ice bath and slowly add the borane-dimethyl sulfide complex.[14]

  • Substrate Addition: Slowly add a solution of 2-methylhexanal in anhydrous THF to the reaction mixture.[14]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[14]

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of methanol.[14]

  • Workup: Add 1 M HCl and stir. Extract the aqueous layer with dichloromethane.[14]

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (R)-2-Methyl-1-hexanol.[14]

Biocatalytic Approach: An alternative enantioselective method involves the biocatalytic reduction of 2-methylhexanal using alcohol dehydrogenase (ADH) enzymes, often from Saccharomyces cerevisiae.[1][15] This approach offers high yields (88-92%) and excellent enantiomeric excess (>99%) under mild conditions, avoiding the use of hazardous reagents.[1][15]

Conclusion

This compound is a versatile chemical compound with a rich isomeric landscape. Its chiral nature and the distinct properties of its enantiomers make it a molecule of high interest in stereoselective synthesis and for applications where specific biological interactions are crucial. The synthetic protocols outlined provide robust methods for obtaining both racemic and enantiomerically pure forms of this alcohol, catering to the diverse needs of researchers and professionals in the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of 2-Methylhexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylhexan-1-ol, a branched-chain primary alcohol. The information enclosed serves as a critical reference for substance identification, structural elucidation, and quality control in various research and development applications. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4Doublet of Doublets2H-CH₂OH
~1.6Multiplet1H-CH(CH₃)-
~1.2-1.4Multiplet6H-CH₂-CH₂-CH₂-
~0.9Triplet3H-CH₂-CH₃
~0.85Doublet3H-CH(CH₃)-

Note: Data presented here is a general representation. Actual chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.[1][2]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~68-CH₂OH
~39-CH(CH₃)-
~30-CH₂-
~29-CH₂-
~23-CH₂-
~17-CH(CH₃)-
~14-CH₂-CH₃

Note: Carbon assignments are based on typical chemical shifts for aliphatic alcohols.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H Stretch
~2950StrongC-H Stretch (sp³)
~2870StrongC-H Stretch (sp³)
~1460MediumC-H Bend
~1040StrongC-O Stretch

Note: The broadness of the O-H stretch is characteristic of hydrogen bonding in the liquid state.[1]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
4399.99[C₃H₇]⁺
5632.40[C₄H₈]⁺
4127.87[C₃H₅]⁺
6921.95[C₅H₉]⁺
8521.95[C₆H₁₃]⁺

Note: The fragmentation pattern is consistent with a primary alcohol. The base peak at m/z 43 is a common fragment for branched alkanes.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A small quantity of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), within a standard 5 mm NMR tube.[1][4]

  • A reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution for chemical shift calibration (δ = 0.00 ppm).[1][4]

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized for data acquisition.

Data Acquisition:

  • The prepared NMR tube is placed in the spectrometer's probe.

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.

  • The acquired FID is then Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • As this compound is a liquid at room temperature, the IR spectrum is conveniently recorded as a "neat" sample (without any solvent).[5][6] A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[1][5][6][7]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.[1]

Data Acquisition:

  • A background spectrum of the clean, empty salt plates is recorded first.[1]

  • The prepared sample (the "sandwich" of salt plates with the liquid film) is then placed in the instrument's sample holder.[5][6]

  • The sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to yield the final transmittance or absorbance spectrum of the sample.[1]

Mass Spectrometry (MS)

Sample Introduction:

  • For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system.[1][8] This allows for separation from any potential impurities before mass analysis.

Ionization:

  • Electron Impact (EI) is a common ionization method for this type of compound.[8][9] In this process, the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺) and various fragment ions.[8][9]

Mass Analysis:

  • The generated ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[8][10]

Detection:

  • An electron multiplier or a similar detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.[8]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Sample (Salt Plates) Sample->Prep_IR Prep_MS Inject into GC Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS Prep_MS->Acq_MS Data_NMR 1H & 13C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Structure Structure of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow of Spectroscopic Analysis.

Spectroscopic_Techniques_and_Structural_Information Relationship Between Spectroscopic Techniques and Structural Information cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (-OH, C-O) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation

Caption: Spectroscopic Techniques and Derived Structural Information.

References

CAS number and molecular weight of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylhexan-1-ol, a branched-chain primary alcohol with applications as a chemical intermediate and solvent. This document outlines its key physicochemical properties, details common experimental protocols for its synthesis, and visualizes a primary industrial production workflow.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below, providing a ready reference for experimental and developmental applications.

PropertyValueSource(s)
CAS Number 624-22-6[1][2][3][4][5]
Molecular Formula C₇H₁₆O[1][3][4][5]
Molecular Weight 116.20 g/mol [1][2][5]
Alternate Names 2-methyl-1-hexanol[1][4][5]

Experimental Protocols

The synthesis of this compound can be achieved through several established methods. The most prominent industrial method is the hydroformylation of 1-hexene (B165129), followed by hydrogenation. For laboratory-scale synthesis, the Grignard reaction is a common alternative.

Industrial Production: Hydroformylation of 1-Hexene and Subsequent Hydrogenation

A primary industrial route for producing this compound is the oxo process, which involves the hydroformylation of 1-hexene followed by hydrogenation.[1][2]

Step 1: Hydroformylation of 1-Hexene

This step involves the reaction of 1-hexene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce an aldehyde intermediate, primarily 2-methylhexanal (B3058890).

  • Reactants : 1-hexene, synthesis gas (CO + H₂).

  • Catalyst : Typically a rhodium or cobalt complex.[1][2]

  • Process : The reaction is carried out in a reactor under controlled temperature and pressure to favor the formation of the branched aldehyde isomer.

  • Intermediate Product : 2-methylhexanal.

Step 2: Hydrogenation of 2-Methylhexanal

The resulting 2-methylhexanal is then reduced to this compound.

  • Reactant : 2-methylhexanal, hydrogen (H₂).

  • Catalyst : Common catalysts include nickel, palladium, or platinum, often on a carbon support (e.g., Pd/C).[1]

  • Process : The hydrogenation is typically performed under elevated temperature and pressure.[1]

  • Final Product : this compound.

This two-step process is highly efficient for large-scale production.[1]

Laboratory Synthesis: Grignard Reaction

A general protocol for the laboratory synthesis of this compound can be achieved via a Grignard reaction.

  • Reactants : 1-Bromohexane (B126081), magnesium turnings, and a methylating agent such as methylmagnesium bromide.

  • Solvent : Anhydrous diethyl ether is commonly used.

  • Procedure :

    • A Grignard reagent is prepared by reacting 1-bromohexane with magnesium turnings in anhydrous ether.

    • This Grignard reagent is then reacted with an appropriate electrophile to introduce the methyl group at the second carbon position.

    • The reaction mixture is then hydrolyzed, typically with a dilute acid, to yield this compound.

  • Purification : The final product is typically purified by distillation.

Process Visualization

The following diagram illustrates the industrial hydroformylation workflow for the synthesis of this compound.

G cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Hydrogenation 1-Hexene 1-Hexene Reactor1 Hydroformylation Reactor (Rh or Co Catalyst) 1-Hexene->Reactor1 SynGas Synthesis Gas (CO + H2) SynGas->Reactor1 2-Methylhexanal 2-Methylhexanal Reactor1->2-Methylhexanal Reactor2 Hydrogenation Reactor (Ni, Pd, or Pt Catalyst) 2-Methylhexanal->Reactor2 Hydrogen Hydrogen Hydrogen->Reactor2 This compound This compound Reactor2->this compound

Caption: Industrial synthesis workflow for this compound.

References

The Elusive Presence of 2-Methylhexan-1-ol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of the branched-chain alcohol, 2-Methylhexan-1-ol, in the plant kingdom. While scientific literature indicates its presence as a volatile organic compound (VOC) in certain plant species, quantitative data remains limited, suggesting it is often a trace component within complex aromatic profiles. This document summarizes the current knowledge, provides detailed experimental protocols for its detection, and illustrates relevant biochemical and experimental workflows.

Natural Occurrence of this compound

This compound has been identified as a natural constituent in a small number of plant species. The available data, primarily from qualitative analyses of essential oils and volatile emissions, are presented below.

Plant SpeciesFamilyPlant Part(s)Analytical Method(s) UsedQuantitative Data
Eleusine indica (Indian goosegrass)PoaceaeAerial partsNot specified in initial findingsNot Reported
Zingiber mioga (Myoga ginger)ZingiberaceaeNot specified in initial findingsNot specified in initial findingsNot Reported

It is important to note that while the presence of this compound has been reported in these species, comprehensive quantitative studies are currently lacking in the available scientific literature. It is likely a minor component of the plants' overall volatile profile.

Experimental Protocols for the Analysis of this compound in Plants

The following protocols describe established methods for the extraction and analysis of volatile compounds, including branched-chain alcohols like this compound, from plant matrices.

Sample Preparation

Fresh plant material (leaves, stems, rhizomes, or flowers) should be collected and processed immediately to minimize the loss of volatile compounds. If immediate analysis is not possible, the material should be flash-frozen in liquid nitrogen and stored at -80°C. The material should be finely ground or homogenized prior to extraction.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is highly effective for the analysis of volatile and semi-volatile organic compounds in a sample's headspace.[1][2][3][4]

  • Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Headspace vials (e.g., 20 mL) with septa

    • Heating block or water bath

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Place a known amount of the finely ground plant material (e.g., 1-5 g) into a headspace vial.

    • Seal the vial with a septum cap.

    • Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial by piercing the septum.

    • Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 30-60 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

Extraction of Volatile Compounds: Steam Distillation

Steam distillation is a classic method for extracting essential oils from plant material.

  • Materials:

    • Steam distillation apparatus (e.g., Clevenger-type)

    • Heating mantle

    • Condenser

    • Collection flask

    • Anhydrous sodium sulfate (B86663)

  • Procedure:

    • Place a known quantity of the plant material into the distillation flask with a sufficient amount of water.

    • Heat the flask to generate steam, which will pass through the plant material, causing the volatile compounds to vaporize.

    • The steam and volatile compound mixture will travel to the condenser, where it will cool and liquefy.

    • The condensate (a mixture of water and essential oil) is collected in the collection flask.

    • Due to the immiscibility of the essential oil with water, it can be separated.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for separating and identifying individual volatile compounds in a complex mixture.[5][6][7][8][9]

  • Instrumentation:

    • Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms).

    • Mass spectrometer detector.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • Transfer Line Temperature: 280°C

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Compound Identification:

    • The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification:

    • For quantitative analysis, a calibration curve can be prepared using a certified standard of this compound. An internal standard (e.g., a compound not naturally present in the sample) should be added to both the samples and the calibration standards to correct for variations in injection volume and instrument response.

Signaling Pathways and Biosynthesis

Specific signaling pathways in plants involving this compound have not been elucidated. However, the biosynthesis of branched-chain alcohols in plants is generally understood to be derived from the metabolism of branched-chain amino acids (valine, leucine, and isoleucine).[10][11][12]

Branched-Chain Alcohol Biosynthesis cluster_amino_acid Branched-Chain Amino Acid Metabolism cluster_alcohol_synthesis Branched-Chain Alcohol Synthesis BCAA Branched-Chain Amino Acids (Val, Leu, Ile) KetoAcids α-Keto Acids BCAA->KetoAcids Transamination BranchedAldehydes Branched-Chain Aldehydes KetoAcids->BranchedAldehydes Decarboxylation BranchedAlcohols Branched-Chain Alcohols (e.g., this compound) BranchedAldehydes->BranchedAlcohols Reduction (Alcohol Dehydrogenase)

Caption: General biosynthetic pathway of branched-chain alcohols in plants.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of volatile organic compounds from plant materials.

Experimental_Workflow PlantMaterial Plant Material (e.g., Leaves, Rhizomes) Grinding Grinding / Homogenization PlantMaterial->Grinding Extraction Extraction of Volatiles Grinding->Extraction HSSPME Headspace SPME Extraction->HSSPME Solvent-free SteamDist Steam Distillation Extraction->SteamDist Essential Oil Analysis GC-MS Analysis HSSPME->Analysis SteamDist->Analysis DataProcessing Data Processing Analysis->DataProcessing Identification Compound Identification (Library Match, Standards) DataProcessing->Identification Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for plant volatile analysis.

References

Thermodynamic Properties of 2-Methylhexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylhexan-1-ol (B1580601). The information is compiled from various scientific sources and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows.

Core Thermodynamic Properties

This compound (C7H16O) is a branched-chain primary alcohol.[1] Its thermodynamic properties are crucial for understanding its behavior in various chemical and biological systems.

Physical Properties

Basic physical properties of this compound are summarized in Table 1.

PropertyValueUnitSource
Molecular FormulaC7H16O-[2][3]
Molecular Weight116.20 g/mol [1][4][5]
AppearanceColorless liquid-[1][2]
OdorFragrant-[1][2]
Density~0.818g/cm³[1][2]
Melting Point-43°C[2]
Boiling Point156 - 167°C[1][2]
Solubility in Water~4089mg/L @ 25°C (est.)[6]
Thermodynamic Data

Key thermodynamic data for this compound are presented in Table 2. It is important to note that some of these values are estimated or calculated using theoretical models.

PropertyValueUnitSource
Enthalpy of Vaporization (ΔvapH)53.50kJ/mol @ 390.50 K[7][8]
Enthalpy of Fusion (ΔfusH°)14.45kJ/mol[8]
Ideal Gas Heat Capacity (Cp,gas)247.92J/mol·K @ 451.30 K[8]
Vapor Pressure0.792mmHg @ 25.00 °C (est.)[6]
Standard Gibbs Free Energy of Formation (ΔfG°)-131.20kJ/mol[4]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-345.32kJ/mol[8]
Octanol/Water Partition Coefficient (logP)1.805 - 2.211 (est.)-[6][8]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the general protocols for measuring key parameters.

Determination of Vapor Pressure by Ebulliometry

Ebulliometry is a technique used to accurately measure the boiling point of a liquid at a controlled pressure, which in turn allows for the determination of its vapor pressure.[9][10][11]

Objective: To determine the vapor pressure of this compound at various temperatures.

Apparatus: An ebulliometer (e.g., Świętosławski type), a heating source, a pressure control system, a high-precision temperature measurement device (e.g., platinum resistance thermometer), and a condenser.[10]

Procedure:

  • Sample Preparation: A pure sample of this compound is introduced into the boiler of the ebulliometer.

  • System Equilibration: The system is brought to a specific pressure, which is maintained by the pressure control system.

  • Heating: The liquid is heated to its boiling point. The design of the ebulliometer ensures that the thermometer is bathed in the vapor-liquid equilibrium, preventing superheating.[10]

  • Temperature Measurement: The boiling temperature at the set pressure is recorded with high precision.

  • Data Collection: The procedure is repeated at various pressures to obtain a set of corresponding boiling points.

  • Data Analysis: The collected data points of pressure and temperature are used to construct the vapor pressure curve for this compound.

G cluster_0 Ebulliometry Workflow A Sample Introduction B Set and Maintain Pressure A->B Pure this compound C Heat to Boiling B->C D Measure Equilibrium Temperature C->D E Repeat at Different Pressures D->E Record Data E->B Adjust Pressure F Construct Vapor Pressure Curve E->F

Ebulliometry workflow for vapor pressure determination.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat capacity of a substance.[12] It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[12]

Objective: To determine the specific heat capacity of liquid this compound as a function of temperature.

Apparatus: A differential scanning calorimeter, sample pans (hermetically sealed aluminum pans are suitable for volatile liquids), and a data acquisition system.[12]

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is sealed in a hermetic aluminum pan to prevent evaporation. An empty sealed pan is used as a reference.

  • Measurement Protocol: The measurement typically involves three runs:

    • Baseline: Both the sample and reference pans are empty to determine the baseline heat flow.

    • Standard: A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the heat capacity measurement.

    • Sample: The pan containing this compound is run.

  • Thermal Program: A temperature program is applied, which typically includes an isothermal segment followed by a controlled heating ramp through the desired temperature range, and then a cooling ramp.[12]

  • Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The specific heat capacity is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the standard material.[12]

G cluster_1 DSC Workflow for Heat Capacity A Instrument Calibration C Baseline Run (Empty Pans) A->C B Sample Preparation (Sealed Pan) E Sample Run (this compound) B->E D Standard Run (Sapphire) C->D D->E F Data Analysis E->F Heat Flow Data

DSC workflow for heat capacity measurement.
Determination of Enthalpy of Combustion by Calorimetry

The enthalpy of combustion can be determined experimentally using a bomb calorimeter, although simpler methods with a copper calorimeter can be used for educational purposes.[13]

Objective: To measure the heat released during the complete combustion of this compound.

Apparatus: A bomb calorimeter, a steel bomb, an oxygen source, a firing circuit, a temperature sensor, and a known mass of water.

Procedure:

  • Sample Preparation: A known mass of this compound is placed in a crucible inside the steel bomb.

  • Assembly: The bomb is sealed and pressurized with pure oxygen.

  • Calorimeter Setup: The bomb is placed in a calorimeter containing a known mass of water. The initial temperature of the water is recorded.

  • Combustion: The sample is ignited using the firing circuit. The combustion of the alcohol releases heat, which is absorbed by the water and the calorimeter.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The maximum temperature rise is recorded.

  • Calculation: The heat absorbed by the water and the calorimeter is calculated. From this, the enthalpy of combustion per mole of this compound is determined. It's important to note that experiments in simple calorimeters often have significant heat loss, leading to less accurate results than those obtained with a bomb calorimeter.[13]

G cluster_2 Combustion Calorimetry Workflow A Weigh Sample B Assemble and Pressurize Bomb A->B C Place Bomb in Calorimeter B->C D Record Initial Temperature C->D E Ignite Sample D->E F Record Final Temperature E->F G Calculate Enthalpy of Combustion F->G

Workflow for determining the enthalpy of combustion.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting point data for 2-Methylhexan-1-ol (B1580601) (C₇H₁₆O). The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental methodologies, and logical workflows.

Physicochemical Data of this compound

This compound is a branched-chain primary alcohol. Its physical properties, such as boiling and melting points, are crucial for various applications, including its use as a solvent, in fragrance formulations, and as an intermediate in chemical synthesis. The experimentally determined and estimated values for its boiling and melting points are summarized below. It is important to note that slight variations in these values can be attributed to differences in experimental conditions, such as atmospheric pressure.

PropertyValueConditions
Boiling Point156 °CNot specified
161.00 to 162.00 °CEstimated at 760.00 mm Hg[1]
161-167 °CNot specified[2]
168-169 °Cat 754 Torr
Melting Point-43 °CNot specified[3]
-30.45 °CEstimated

Experimental Protocols for Property Determination

Boiling Point Determination (Capillary Method using a Thiele Tube)

This method is a common and efficient way to determine the boiling point of a small liquid sample.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube or Durham tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

  • Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts. For a substance like this compound, which is a liquid at room temperature, this procedure would require prior freezing of the sample.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (if the sample needs to be powdered)

Procedure:

  • A small sample of solidified this compound is finely powdered.

  • A small amount of the powdered sample is packed into the bottom of a capillary tube to a height of a few millimeters.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • For a pure substance, the melting range is typically narrow.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a boiling point using the capillary method.

BoilingPointDetermination start Start: Obtain Sample of this compound prepare_sample Prepare Sample: Place liquid in a small test tube with an inverted capillary tube. start->prepare_sample setup_apparatus Setup Apparatus: Attach the test tube to a thermometer and place in a Thiele tube. prepare_sample->setup_apparatus heating Heating Phase: Gently heat the Thiele tube to raise the temperature of the oil bath. setup_apparatus->heating observe_bubbles Observation: Watch for a steady stream of bubbles from the capillary tube. heating->observe_bubbles cooling Cooling Phase: Remove the heat source and allow the apparatus to cool slowly. observe_bubbles->cooling record_bp Record Boiling Point: Note the temperature when the liquid enters the capillary tube. cooling->record_bp end End: Boiling Point Determined record_bp->end

Caption: Workflow for Boiling Point Determination by the Capillary Method.

References

Unveiling 2-Methylhexan-1-ol: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the history of the discovery and the evolution of the synthesis of 2-Methylhexan-1-ol, a branched-chain primary alcohol with significance as a versatile chemical intermediate. This document provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate practical application and further research.

Discovery and Early Synthesis

The initial documented preparation of this compound appears in the scientific literature as early as 1908 by N. D. Zelinsky and E. S. Przewalsky.[1] Their work laid the foundation for future investigations into the synthesis and properties of this compound. Early methods often relied on multi-step classical organic reactions.

Key Synthesis Methodologies

The synthesis of this compound has evolved significantly, with modern methods focusing on efficiency, scalability, and stereoselectivity. The following sections detail the most prominent synthetic routes, offering both theoretical understanding and practical guidance.

Hydroformylation of 1-Hexene followed by Hydrogenation

This two-step process stands as the primary industrial method for producing this compound due to its efficiency and scalability.[2][3] The initial hydroformylation (oxo process) of 1-hexene, typically catalyzed by rhodium or cobalt complexes, yields 2-methylhexanal (B3058890) as the major product along with its linear isomer, heptanal.[2][3] Subsequent hydrogenation of the purified 2-methylhexanal produces the target alcohol.

Experimental Protocol: Hydroformylation of 1-Hexene

  • Reaction Setup: A high-pressure autoclave equipped with a stirrer, gas inlet, and temperature control is charged with 1-hexene, a rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine (B1218219) ligand), and a suitable solvent (e.g., toluene).

  • Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas, typically 1:1 ratio) to 10–100 atm and heated to 80–150°C.[2]

  • Work-up: After the reaction is complete, the catalyst is separated, and the resulting mixture of aldehydes is purified by distillation to isolate 2-methylhexanal.

Experimental Protocol: Hydrogenation of 2-Methylhexanal

  • Reaction Setup: A hydrogenation reactor is charged with the purified 2-methylhexanal, a catalyst such as palladium on carbon (Pd/C) or Raney nickel, and a solvent like ethanol.

  • Reaction Conditions: The reactor is pressurized with hydrogen gas and the mixture is stirred at an elevated temperature until the reaction is complete.

  • Work-up: The catalyst is filtered off, and the this compound is purified by distillation.

Quantitative Data:

StepCatalystTemperature (°C)Pressure (atm)Yield (%)Reference
HydroformylationRhodium or Cobalt complexes80–15010–10070–75[2]
HydrogenationPd/C, Pt/C, or NickelElevatedPressurized90–95[2]

Process Workflow:

G 1-Hexene 1-Hexene Hydroformylation Hydroformylation 1-Hexene->Hydroformylation Synthesis Gas (CO + H2) Synthesis Gas (CO + H2) Synthesis Gas (CO + H2)->Hydroformylation 2-Methylhexanal 2-Methylhexanal Hydroformylation->2-Methylhexanal Hydrogenation Hydrogenation 2-Methylhexanal->Hydrogenation Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Industrial synthesis of this compound.

Grignard Reagent Methodologies

Grignard reactions offer a versatile and classical approach to the synthesis of this compound in a laboratory setting. Two primary routes are commonly employed.

Route A: Reaction of Methylmagnesium Halide with Hexanal

In this method, a methyl Grignard reagent (e.g., methylmagnesium bromide) is reacted with hexanal. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields this compound.

Route B: Reaction of 2-Methylpentylmagnesium Bromide with Formaldehyde

This approach involves the preparation of a Grignard reagent from 1-bromo-2-methylpentane (B146034) and magnesium, which then reacts with formaldehyde. An acidic workup liberates the primary alcohol.[4]

Experimental Protocol: Grignard Synthesis with Formaldehyde

  • Apparatus: A three-necked flask fitted with a dropping funnel, a condenser, and a mechanical stirrer is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Magnesium turnings (1.0 eq) and a crystal of iodine are placed in the flask. A solution of 1-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, evidenced by the disappearance of the iodine color and gentle boiling of the ether.[4]

  • Reaction with Formaldehyde: The prepared Grignard solution is cooled in an ice bath. Dry paraformaldehyde (as a source of formaldehyde) suspended in anhydrous diethyl ether is slowly added. The reaction is maintained below 10°C during the addition and then stirred at room temperature for 1-2 hours.[4]

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, washed, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Logical Relationship of Grignard Synthesis:

G cluster_route_a Route A cluster_route_b Route B Methylmagnesium Halide Methylmagnesium Halide Reaction_A Grignard Reaction Methylmagnesium Halide->Reaction_A Hexanal Hexanal Hexanal->Reaction_A Product_A This compound Reaction_A->Product_A 1-Bromo-2-methylpentane 1-Bromo-2-methylpentane Grignard Formation Grignard Formation 1-Bromo-2-methylpentane->Grignard Formation Mg Mg Mg->Grignard Formation 2-Methylpentylmagnesium Bromide 2-Methylpentylmagnesium Bromide Grignard Formation->2-Methylpentylmagnesium Bromide Reaction_B Grignard Reaction 2-Methylpentylmagnesium Bromide->Reaction_B Formaldehyde Formaldehyde Formaldehyde->Reaction_B Product_B This compound Reaction_B->Product_B

Caption: Two primary Grignard routes to this compound.

Reduction of 2-Methylhexanoic Acid and its Esters

A well-established laboratory method for the synthesis of this compound involves the reduction of 2-methylhexanoic acid or its esters.[1][3] Powerful reducing agents are required for this transformation.

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer is maintained under an inert atmosphere. A solution of 2-methylhexanoic acid or its methyl/ethyl ester in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

  • Reduction: The solution is cooled in an ice bath, and lithium aluminum hydride (LiAlH₄) is added portion-wise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the organic layer is dried and concentrated. The product is purified by distillation.

Biocatalytic Reduction of 2-Methylhexanal

For the enantioselective synthesis of (S)-2-Methylhexan-1-ol, biocatalytic reduction of 2-methylhexanal is a highly effective method. This approach utilizes alcohol dehydrogenase (ADH) enzymes, often from Saccharomyces cerevisiae, to achieve high yields and excellent enantiomeric excess.[2][3]

Experimental Protocol: Enzymatic Reduction

  • Reaction Medium: A buffered aqueous solution is prepared containing 2-methylhexanal, a cofactor such as NADPH or NADH, and the alcohol dehydrogenase enzyme (either isolated or as part of a whole-cell system). A cofactor regeneration system is often included.

  • Reaction Conditions: The mixture is incubated at a controlled temperature and pH, typically with gentle agitation.

  • Work-up: Upon completion, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are combined, dried, and the solvent is removed to yield the enantiomerically enriched alcohol.

Quantitative Data:

MethodReagent/CatalystSubstrateProductYield (%)Enantiomeric Excess (%)Reference
Biocatalytic ReductionADH from Saccharomyces cerevisiae2-Methylhexanal(S)-2-Methylhexan-1-ol88–92>99[2][3]

Summary of Synthesis Methods

Synthesis MethodStarting Material(s)Key Reagents/CatalystsKey Features
Hydroformylation & Hydrogenation1-Hexene, CO, H₂Rhodium or Cobalt complexes, Pd/C or NiIndustrial scale, high throughput
Grignard Reaction (Route A)Hexanal, Methylmagnesium halide-Versatile lab synthesis
Grignard Reaction (Route B)1-Bromo-2-methylpentane, Mg, Formaldehyde-Utilizes a different set of precursors
Reduction of Carboxylic Acid/Ester2-Methylhexanoic acid or esterLiAlH₄Standard laboratory reduction
Biocatalytic Reduction2-MethylhexanalAlcohol Dehydrogenase (ADH), NAD(P)HEnantioselective, mild conditions

This guide provides a foundational understanding of the historical context and synthetic pathways to this compound. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Toxicological Profile and Safety Data for 2-Methylhexan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only. Direct toxicological data for 2-Methylhexan-1-ol is limited; therefore, this guide heavily relies on a read-across approach from structurally similar compounds, primarily 2-ethyl-1-hexanol, to predict its toxicological profile.

Introduction

This compound (CAS No. 624-22-6) is a branched-chain primary alcohol.[1][2][3] It is a colorless liquid with a characteristic fragrant odor.[1] Due to a significant lack of specific toxicological data for this compound, this guide employs a read-across methodology, a scientifically accepted practice in toxicology for data-poor substances. The primary analogue used for this assessment is 2-ethyl-1-hexanol (CAS No. 104-76-7), a structurally related C8 branched-chain alcohol with a more comprehensive toxicological database. Data from other C7 alcohols are also considered to support the assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are important for predicting its environmental fate and potential for absorption.

PropertyValueReference
CAS Number 624-22-6[2][3]
Molecular Formula C₇H₁₆O[2][3]
Molecular Weight 116.20 g/mol [2][3]
Appearance Colorless liquid[1]
Odor Fragrant[1]
Boiling Point approx. 161-167 °C[1]
Density approx. 0.818 g/cm³[1]
Water Solubility approx. 4 g/L (Slightly soluble)[1]

Toxicological Assessment Workflow

The toxicological evaluation of a data-poor substance like this compound necessitates a structured approach, integrating available data with predictive methods such as read-across.

G Figure 1. Toxicological Assessment Workflow for Data-Poor Substances substance This compound (Data-Poor Substance) lit_review Literature Review & Data Gap Analysis substance->lit_review read_across Identify Structural Analogues (e.g., 2-Ethyl-1-hexanol) lit_review->read_across tox_data Gather Analogue Toxicology Data read_across->tox_data hazard_id Hazard Identification tox_data->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response risk Risk Characterization dose_response->risk exposure Exposure Assessment exposure->risk

Figure 1. Toxicological Assessment Workflow for Data-Poor Substances

Human Health Hazard Assessment

This section summarizes the toxicological endpoints for this compound, with data primarily derived from its analogue, 2-ethyl-1-hexanol.

Acute Toxicity

Based on data from 2-ethyl-1-hexanol, this compound is expected to have low acute toxicity via the oral and dermal routes.

EndpointSpeciesRouteValue (Analogue: 2-Ethyl-1-hexanol)Predicted ClassificationReference
LD₅₀ RatOral2049 - 3730 mg/kg bwLow Toxicity
LD₅₀ RabbitDermal> 3000 mg/kg bwLow Toxicity
LC₅₀ RatInhalation< 5 mg/L (4h)Moderate Toxicity
Irritation and Sensitization

This compound is predicted to be a skin and eye irritant but not a skin sensitizer.

EndpointSpeciesResult (Analogue: 2-Ethyl-1-hexanol)Predicted ClassificationReference
Skin Irritation RabbitIrritatingIrritant
Eye Irritation RabbitSeverely irritatingSevere Irritant
Skin Sensitization HumanNot a sensitizerNot a sensitizer
Repeated Dose Toxicity

Sub-chronic oral exposure to 2-ethyl-1-hexanol has been shown to primarily affect the liver and kidneys in animal studies. The No-Observed-Adverse-Effect Level (NOAEL) from a 90-day oral study in rats is considered a key value for risk assessment.

Study DurationSpeciesRouteNOAEL (Analogue: 2-Ethyl-1-hexanol)Key Effects at LOAELReference
90-Day RatOral125 mg/kg bw/dayEffects on liver and stomach
2-Year RatOral50 mg/kg bw/dayReduced body weight
Genotoxicity

Based on the available data for 2-ethyl-1-hexanol and other aliphatic alcohols, this compound is not expected to be genotoxic.

Assay TypeResult (Analogue: 2-Ethyl-1-hexanol)Predicted ClassificationReference
Bacterial Reverse Mutation (Ames Test) NegativeNon-mutagenic
In vitro Chromosome Aberration NegativeNon-clastogenic
Carcinogenicity

Long-term studies on 2-ethyl-1-hexanol did not show any evidence of carcinogenicity. Therefore, this compound is not predicted to be carcinogenic.

SpeciesRouteResult (Analogue: 2-Ethyl-1-hexanol)Predicted ClassificationReference
Rat & MouseOralNo evidence of carcinogenicityNot classifiable as a human carcinogen
Reproductive and Developmental Toxicity

Developmental effects with 2-ethyl-1-hexanol were observed only at doses that also caused maternal toxicity. It is not considered to be a teratogen.

EndpointSpeciesNOAEL (Analogue: 2-Ethyl-1-hexanol)Effects at Higher DosesReference
Developmental Toxicity Rat130 mg/kg bw/dayReduced fetal body weight, skeletal variations

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on standard OECD guidelines that would be appropriate for testing this compound.

Acute Oral Toxicity (as per OECD 401)
  • Test System: Young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.

  • Administration: A single dose administered by oral gavage. The substance may be administered neat or in a suitable vehicle.

  • Dose Levels: At least three dose levels, spaced to produce a range of toxic effects and mortality rates.

  • Procedure: Animals are fasted prior to dosing. Following administration, animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: Determination of the LD₅₀ (the dose estimated to cause mortality in 50% of the treated animals). Gross necropsy of all animals is performed.

Acute Dermal Irritation/Corrosion (as per OECD 404)
  • Test System: Albino rabbits.

  • Procedure: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of shaved skin (approx. 6 cm²) and covered with a semi-occlusive dressing for 4 hours.[4]

  • Observation: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4] The observation period may be extended to 14 days to assess the reversibility of effects.[4]

  • Endpoint: A mean score for irritation is calculated based on the Draize scoring system.

Acute Eye Irritation/Corrosion (as per OECD 405)
  • Test System: Albino rabbits.

  • Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal.[5] The other eye serves as a control.[5]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[5] The observation period can extend up to 21 days.

  • Endpoint: Irritation scores are assigned based on the severity of the observed lesions. The reversibility of the effects is a key consideration.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)
  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[6][7]

  • Procedure: The tester strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[6][7] The plate incorporation or pre-incubation method can be used.[7]

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a prototrophic state) compared to the solvent control.[6]

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)
  • Test System: Rats are the preferred species.[8]

  • Procedure: The test substance is administered daily via the diet, drinking water, or by gavage for 90 days.[8] At least three dose levels and a control group are used, with at least 10 males and 10 females per group.[8]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical biochemistry, and urinalysis are conducted at termination.

  • Endpoint: Identification of target organs of toxicity through gross necropsy and histopathology. Determination of the No-Observed-Adverse-Effect Level (NOAEL).[8]

Metabolism

The metabolism of branched-chain primary alcohols like this compound is expected to follow a similar pathway to other simple alcohols. The primary pathway involves a two-step oxidation process.

G Figure 2. Predicted Metabolic Pathway of this compound compound This compound aldehyde 2-Methylhexanal compound->aldehyde Alcohol Dehydrogenase (ADH) acid 2-Methylhexanoic Acid aldehyde->acid Aldehyde Dehydrogenase (ALDH) conjugation Conjugation (e.g., with glucuronic acid) acid->conjugation excretion Excretion (Urine) conjugation->excretion

Figure 2. Predicted Metabolic Pathway of this compound

This metabolic conversion primarily occurs in the liver. The initial oxidation to the corresponding aldehyde, 2-methylhexanal, is catalyzed by alcohol dehydrogenase (ADH). Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the aldehyde to 2-methylhexanoic acid.[9][10] This carboxylic acid can then be further metabolized or conjugated (e.g., with glucuronic acid) to increase its water solubility and facilitate its excretion in the urine.

Conclusion

Due to the limited availability of direct toxicological data for this compound, a read-across approach from the structurally similar compound 2-ethyl-1-hexanol has been employed. Based on this approach, this compound is predicted to have low acute oral and dermal toxicity. It is likely to be a skin and eye irritant but is not expected to be a skin sensitizer. It is not predicted to be genotoxic or carcinogenic. Repeated exposure may lead to effects on the liver and kidneys. Developmental toxicity is only anticipated at dose levels that are also toxic to the mother. The primary metabolic pathway is expected to be oxidation to 2-methylhexanoic acid, which is then excreted. This toxicological profile suggests that while this compound is not of high acute concern, appropriate handling procedures should be in place to avoid skin and eye contact, particularly in occupational settings. Further testing on this compound itself would be required to definitively confirm this predicted toxicological profile.

References

Methodological & Application

Enantioselective Synthesis of (S)-2-Methylhexan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-Methylhexan-1-ol, a valuable chiral building block in the development of pharmaceuticals and fine chemicals. The methods outlined below encompass biocatalytic reduction, asymmetric hydrogenation, kinetic resolution, and the use of chiral auxiliaries, offering a range of strategies to suit various laboratory capabilities and synthetic goals.

Overview of Synthetic Strategies

The synthesis of the (S)-enantiomer of 2-methylhexan-1-ol (B1580601) with high enantiomeric purity is crucial for its application in stereospecific synthesis.[1] Four primary methods are detailed in this guide, each with distinct advantages in terms of selectivity, scalability, and environmental impact.

  • Biocatalytic Reduction of 2-Methylhexanal (B3058890): This environmentally benign approach utilizes whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), to reduce the prochiral aldehyde 2-methylhexanal to the corresponding (S)-alcohol with high enantioselectivity.[1]

  • Asymmetric Hydrogenation of (E)-2-Methyl-2-hexen-1-ol: This method involves the catalytic hydrogenation of an unsaturated precursor using a chiral transition metal complex, such as a Ruthenium-BINAP catalyst, to stereoselectively deliver hydrogen and form the desired chiral center.

  • Enzymatic Kinetic Resolution of Racemic this compound: In this strategy, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted (S)-enantiomer. Candida antarctica lipase B (CALB) is a commonly employed enzyme for this purpose.

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct a diastereoselective alkylation reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched target molecule. Pseudoephedrine is a well-established and effective chiral auxiliary for this type of transformation.[2][3]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different enantioselective synthetic routes to (S)-2-Methylhexan-1-ol, allowing for a direct comparison of their efficacy.

MethodSubstrateCatalyst/AuxiliaryYield (%)Enantiomeric Excess (ee) (%)Key Advantages
Biocatalytic Reduction 2-MethylhexanalSaccharomyces cerevisiae (Baker's Yeast)75-85>95Green, mild conditions, high enantioselectivity
Asymmetric Hydrogenation (E)-2-Methyl-2-hexen-1-ol[RuCl₂( (S)-BINAP )]₂·NEt₃90-9696-98High yield, high enantioselectivity, catalytic
Enzymatic Kinetic Resolution (±)-2-Methylhexan-1-olCandida antarctica Lipase B (CALB)<50 (for (S)-enantiomer)>99High enantioselectivity, mild conditions
Chiral Auxiliary Propanoyl pseudoephedrine(1S,2S)-(+)-Pseudoephedrine65-75 (overall)>98 (de)High diastereoselectivity, reliable

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Biocatalytic Reduction of 2-Methylhexanal using Saccharomyces cerevisiae

This protocol describes the enantioselective reduction of 2-methylhexanal to (S)-2-methylhexan-1-ol using commercially available baker's yeast.

Materials:

  • 2-Methylhexanal

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • D-Glucose

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware

  • Shaking incubator

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve 20 g of D-glucose in 200 mL of deionized water.

  • Add 10 g of active dry baker's yeast to the glucose solution and stir until the yeast is suspended.

  • Incubate the flask at 30°C in a shaking incubator at 150 rpm for 30 minutes to activate the yeast.

  • Add 1.0 g of 2-methylhexanal to the yeast suspension.

  • Continue the incubation at 30°C with shaking at 150 rpm for 48 hours.

  • After the reaction is complete, add Celite to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate gradient) to afford (S)-2-methylhexan-1-ol.

  • Determine the enantiomeric excess by chiral GC analysis.

Workflow Diagram:

cluster_prep Yeast Preparation cluster_reaction Biocatalytic Reduction cluster_workup Work-up and Purification Yeast Baker's Yeast Glucose D-Glucose Solution Yeast->Glucose Activation Activation (30°C, 30 min) Glucose->Activation Reaction Reduction (30°C, 48 h) Activation->Reaction Substrate 2-Methylhexanal Substrate->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction (Ethyl Acetate) Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product (S)-2-Methylhexan-1-ol Purification->Product

Biocatalytic Reduction Workflow

Protocol 2: Asymmetric Hydrogenation of (E)-2-Methyl-2-hexen-1-ol

This protocol details the asymmetric hydrogenation of (E)-2-methyl-2-hexen-1-ol to (S)-2-methylhexan-1-ol using a chiral Ru-BINAP catalyst.

Materials:

  • (E)-2-Methyl-2-hexen-1-ol

  • [RuCl₂( (S)-BINAP )]₂·NEt₃

  • Methanol (B129727) (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation apparatus

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [RuCl₂( (S)-BINAP )]₂·NEt₃ (0.001 eq).

  • Add degassed methanol to dissolve the catalyst.

  • Add (E)-2-methyl-2-hexen-1-ol (1.0 eq) to the catalyst solution.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully release the pressure and purge the autoclave with nitrogen.

  • Remove the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-2-methylhexan-1-ol.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Workflow Diagram:

cluster_setup Reaction Setup cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification Catalyst [RuCl2((S)-BINAP)]2·NEt3 Autoclave Autoclave Catalyst->Autoclave Substrate (E)-2-Methyl-2-hexen-1-ol Substrate->Autoclave Solvent Methanol Solvent->Autoclave Hydrogenation Hydrogenation (50 atm H2, RT, 24 h) Autoclave->Hydrogenation Concentration Concentration Hydrogenation->Concentration Purification Purification (Chromatography) Concentration->Purification Product (S)-2-Methylhexan-1-ol Purification->Product

Asymmetric Hydrogenation Workflow

Protocol 3: Enzymatic Kinetic Resolution of (±)-2-Methylhexan-1-ol

This protocol describes the kinetic resolution of racemic this compound using Candida antarctica lipase B to obtain (S)-2-methylhexan-1-ol.

Materials:

  • (±)-2-Methylhexan-1-ol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Standard laboratory glassware

Procedure:

  • To a solution of (±)-2-methylhexan-1-ol (1.0 eq) in anhydrous hexane, add immobilized CALB (10% by weight of the substrate).

  • Add vinyl acetate (0.5 eq) to the mixture.

  • Stir the suspension at room temperature and monitor the reaction progress by GC.

  • When approximately 50% conversion is reached, filter off the enzyme.

  • Wash the enzyme with fresh hexane and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-2-methylhexan-1-ol from the acylated (R)-enantiomer by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the recovered (S)-2-methylhexan-1-ol by chiral GC analysis.

Workflow Diagram:

cluster_reaction Enzymatic Resolution cluster_workup Separation and Purification Substrate (±)-2-Methylhexan-1-ol Reaction Acylation (RT) Substrate->Reaction Enzyme CALB Enzyme->Reaction AcylDonor Vinyl Acetate AcylDonor->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Separation Chromatographic Separation Concentration->Separation Product_S (S)-2-Methylhexan-1-ol Separation->Product_S Product_R (R)-2-Methylhexyl acetate Separation->Product_R

Enzymatic Kinetic Resolution Workflow

Protocol 4: Chiral Auxiliary-Mediated Synthesis using Pseudoephedrine

This protocol outlines the synthesis of (S)-2-methylhexanoic acid, a precursor that can be readily reduced to (S)-2-methylhexan-1-ol, using (1S,2S)-(+)-pseudoephedrine as a chiral auxiliary.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propanoyl chloride

  • Triethylamine (B128534)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA)

  • Butyl iodide

  • Anhydrous lithium chloride (LiCl)

  • Sulfuric acid

  • Lithium aluminum hydride (LAH) (for subsequent reduction step)

Procedure:

Step 1: Acylation of Pseudoephedrine

  • Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to 0°C and add propanoyl chloride (1.05 eq) dropwise.

  • Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain the propanoyl pseudoephedrine amide.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of LDA (2.1 eq) in anhydrous THF at -78°C.

  • In a separate flask, dissolve the propanoyl pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.

  • Add the amide solution to the LDA solution at -78°C and stir for 30 minutes.

  • Add butyl iodide (1.5 eq) and stir the mixture at -78°C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash column chromatography to obtain the alkylated amide.

Step 3: Cleavage of the Auxiliary

  • Reflux the alkylated amide in a mixture of sulfuric acid and water (1:1) for 12 hours.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield (S)-2-methylhexanoic acid.

Step 4: Reduction to (S)-2-Methylhexan-1-ol

  • (Caution: LAH is highly reactive) In a flame-dried flask under argon, suspend LAH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C and slowly add a solution of (S)-2-methylhexanoic acid (1.0 eq) in anhydrous THF.

  • Stir the mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify by distillation or chromatography to obtain (S)-2-methylhexan-1-ol.

Logical Relationship Diagram:

cluster_auxiliary Chiral Auxiliary Pathway Pseudo (1S,2S)-(+)-Pseudoephedrine Acylation Acylation Pseudo->Acylation Propanoyl Propanoyl Chloride Propanoyl->Acylation Amide Propanoyl Pseudoephedrine Amide Acylation->Amide Alkylation Diastereoselective Alkylation (Butyl Iodide, LDA) Amide->Alkylation AlkylatedAmide Alkylated Amide Alkylation->AlkylatedAmide Cleavage Auxiliary Cleavage (H2SO4/H2O) AlkylatedAmide->Cleavage Acid (S)-2-Methylhexanoic Acid Cleavage->Acid Reduction Reduction (LAH) Acid->Reduction Product (S)-2-Methylhexan-1-ol Reduction->Product

Chiral Auxiliary Synthesis Logic

References

Application Notes and Protocols for the Synthesis of 2-Methylhexan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of 2-Methylhexan-1-ol, a primary alcohol, utilizing a Grignard reaction. The methodology involves the preparation of a Grignard reagent, 2-methylpentylmagnesium bromide, from 1-bromo-2-methylpentane (B146034), followed by its reaction with formaldehyde.[1] This process is a classic and reliable method for the synthesis of primary alcohols.[1][2] The protocol herein is intended to serve as a comprehensive guide for researchers in academic and industrial settings, including those in the field of drug development where the synthesis of novel organic molecules is paramount.

Reaction Scheme

The synthesis of this compound via a Grignard reaction proceeds in two primary stages:

Step 1: Formation of the Grignard Reagent

1-bromo-2-methylpentane reacts with magnesium metal in an anhydrous ether solvent to form 2-methylpentylmagnesium bromide.

Step 2: Reaction with Formaldehyde and Work-up

The freshly prepared Grignard reagent nucleophilically attacks the carbonyl carbon of formaldehyde. Subsequent acidic workup of the resulting magnesium alkoxide affords the desired primary alcohol, this compound.[1]

Data Presentation

A summary of the physical, chemical, and spectroscopic properties of the key reactants and the final product is provided below for easy reference and comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Spectroscopic Data
1-Bromo-2-methylpentaneC₆H₁₃Br165.07146-1481.21-
MagnesiumMg24.3110901.74-
Paraformaldehyde(CH₂O)n(30.03)n-1.46-
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1234.60.713-
This compound C₇H₁₆O 116.20 168-169 0.818 ¹H NMR (CCl₄): δ 0.88 (m, 6H), 1.38 (m, 7H), 3.33 (unresolved d, 2H), 5.14 (br s, 1H)[3] IR (neat): 3268 cm⁻¹ (O-H stretch), 1377 cm⁻¹ (C-H bend), 1037 cm⁻¹ (C-O stretch)[3] GC-MS: Key fragments (m/z) - 99, 115, 98, 100, 97[4]

Experimental Protocols

Materials
  • 1-Bromo-2-methylpentane

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Part A: Preparation of the Grignard Reagent (2-methylpentylmagnesium bromide)
  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The apparatus should be fitted with a calcium chloride drying tube or an inert gas inlet.

  • Initiation: To a three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine to help initiate the reaction.

  • Solvent Addition: Add a sufficient amount of anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Alkyl Halide Addition: Dissolve 1-bromo-2-methylpentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Reaction Initiation: Add a small portion of the 1-bromo-2-methylpentane solution to the magnesium. The reaction should commence spontaneously, which is indicated by the disappearance of the iodine color, the formation of a cloudy gray solution, and gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-2-methylpentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a grayish, cloudy solution.

Part B: Reaction with Formaldehyde and Work-up
  • Preparation of Formaldehyde Source: Paraformaldehyde is a convenient solid source of formaldehyde. It can be added directly as a powder or as a suspension in anhydrous diethyl ether.[1]

  • Reaction: Cool the prepared Grignard reagent solution in an ice bath. Slowly and portion-wise, add paraformaldehyde (1.5 equivalents) to the stirred Grignard solution. An exothermic reaction will occur; maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Quenching: Cool the reaction mixture again in an ice bath. Cautiously and dropwise, add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate. This step is exothermic and may cause vigorous bubbling.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. If any solid magnesium salts are present, they can be dissolved by the addition of a small amount of dilute hydrochloric acid. Separate the layers.

  • Aqueous Layer Wash: Extract the aqueous layer twice more with diethyl ether to ensure complete recovery of the product.

  • Washing and Drying: Combine all the organic extracts and wash them sequentially with distilled water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can then be purified by distillation under reduced pressure.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction and Work-up start Dry Glassware under Inert Atmosphere add_mg Add Mg Turnings and Iodine Crystal start->add_mg add_ether Add Anhydrous Diethyl Ether add_mg->add_ether add_alkyl_halide Add 1-Bromo-2-methylpentane Solution add_ether->add_alkyl_halide reflux Reflux to Form Grignard Reagent add_alkyl_halide->reflux cool_grignard Cool Grignard Reagent reflux->cool_grignard add_paraform Add Paraformaldehyde cool_grignard->add_paraform rt_stir Stir at Room Temperature add_paraform->rt_stir quench Quench with aq. NH4Cl rt_stir->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Distillation wash_dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship reagents Starting Materials alkyl_halide 1-Bromo-2-methylpentane reagents->alkyl_halide mg Magnesium reagents->mg formaldehyde Formaldehyde (from Paraformaldehyde) reagents->formaldehyde grignard_formation Grignard Formation alkyl_halide->grignard_formation mg->grignard_formation nucleophilic_addition Nucleophilic Addition formaldehyde->nucleophilic_addition intermediate Key Intermediate grignard 2-methylpentylmagnesium bromide intermediate->grignard grignard->nucleophilic_addition process Key Process Steps process->grignard_formation process->nucleophilic_addition workup Acidic Work-up process->workup grignard_formation->grignard nucleophilic_addition->workup final_product This compound workup->final_product product Final Product product->final_product

Caption: Logical relationship of reactants, intermediates, and processes.

References

Application Notes and Protocols for the Industrial Scale Synthesis of 2-Methylhexan-1-ol by Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 2-Methylhexan-1-ol. The process involves a two-step approach: the hydroformylation of 1-pentene (B89616) to produce 2-methylhexanal (B3058890), followed by the hydrogenation of the aldehyde to the desired this compound. This document outlines the underlying chemical principles, catalyst systems, reaction conditions, and purification methods pertinent to this manufacturing process.

Overview of the Synthesis Pathway

The industrial synthesis of this compound is primarily achieved through the "oxo process," or hydroformylation, of a C5 olefin feedstock, followed by a hydrogenation step. The key transformation is the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the olefin.

The overall process can be visualized as follows:

G cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Hydrogenation cluster_2 Purification 1_Pentene 1-Pentene Hydroformylation_Reactor Hydroformylation Reactor (High Pressure, High Temperature) 1_Pentene->Hydroformylation_Reactor Syngas Synthesis Gas (CO + H2) Syngas->Hydroformylation_Reactor Aldehyde_Mixture Crude Aldehyde Mixture (2-Methylhexanal & n-Hexanal) Hydroformylation_Reactor->Aldehyde_Mixture Hydrogenation_Reactor Hydrogenation Reactor Aldehyde_Mixture->Hydrogenation_Reactor Catalyst_In Catalyst (e.g., Rh or Co complex) Catalyst_In->Hydroformylation_Reactor Crude_Alcohol Crude this compound Hydrogenation_Reactor->Crude_Alcohol H2_gas Hydrogen (H2) H2_gas->Hydrogenation_Reactor Purification_Column Distillation Column Crude_Alcohol->Purification_Column Hydrogenation_Catalyst Catalyst (e.g., Ni, Pd/C) Hydrogenation_Catalyst->Hydrogenation_Reactor Final_Product Pure this compound Purification_Column->Final_Product

Figure 1: Overall process workflow for the synthesis of this compound.

Hydroformylation of 1-Pentene

The first and most critical step is the hydroformylation of 1-pentene. This reaction produces a mixture of isomeric aldehydes: the branched 2-methylhexanal and the linear n-hexanal. For the synthesis of this compound, conditions are optimized to favor the formation of the branched isomer.

Catalyst Systems

Both cobalt and rhodium-based catalysts are used in industrial hydroformylation.[1]

  • Cobalt Catalysts: Typically used in high-pressure processes, cobalt carbonyls are a cost-effective option. However, they generally exhibit lower activity and selectivity compared to rhodium catalysts.[2]

  • Rhodium Catalysts: These catalysts are highly active and selective, allowing for milder reaction conditions (lower pressure and temperature).[3] They are often modified with phosphine (B1218219) ligands to tune their selectivity. For the production of branched aldehydes, specific ligand design is crucial.

Reaction Parameters and Performance

The regioselectivity of the hydroformylation reaction (the ratio of branched to linear aldehydes) is influenced by several factors, including the catalyst, ligands, temperature, and pressure of carbon monoxide and hydrogen.

Table 1: Typical Industrial Conditions for Hydroformylation of Light Olefins

ParameterCobalt-Catalyzed ProcessRhodium-Catalyzed Process
Catalyst Unmodified Cobalt Carbonyl (HCo(CO)₄)Rhodium complex with phosphine ligands
Temperature 140-180 °C80-120 °C
Pressure 200-300 bar10-100 bar
Syngas Ratio (H₂:CO) Typically 1:11:1 to 2:1
Solvent Often neat (alkane or olefin)Aldehyde product or high-boiling organic
n/iso Ratio Generally lower, favoring branchedCan be tuned with ligands (typically favors linear)

Note: While the bulk chemical industry often favors linear aldehydes, specific catalyst systems and conditions can be tailored to enhance the yield of the branched isomer, 2-methylhexanal.

Table 2: Illustrative Performance Data for Hydroformylation of C5/C6 Olefins

OlefinCatalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Aldehyde Selectivity (%)n/iso Ratio
1-PenteneRh/stibine ligand-2593.7>952.43
1-HexeneRh/phosphine ligand11040--Favors branched
PropyleneRh/TPP90-100<20HighHigh~7:1 (linear favored)[3]

Data compiled from various sources for illustrative purposes. Actual industrial performance may vary.

Hydrogenation of 2-Methylhexanal

The crude aldehyde mixture from the hydroformylation step is then subjected to catalytic hydrogenation to convert 2-methylhexanal into this compound.

Catalyst Systems

Commonly used hydrogenation catalysts include:

  • Nickel-based catalysts (e.g., Raney Nickel): Cost-effective and widely used.

  • Precious metal catalysts (e.g., Palladium on carbon, Ruthenium): Offer high activity and selectivity under milder conditions.

Reaction Parameters

The hydrogenation is typically carried out at elevated temperature and pressure.

Table 3: General Conditions for the Hydrogenation of Aldehydes

ParameterTypical Range
Catalyst Raney Nickel, Pd/C, Ru/C
Temperature 100-200 °C
Hydrogen Pressure 30-100 bar
Solvent Often the crude alcohol product or an alcohol solvent
Yield Generally high (>95%)

Experimental Protocols

The following protocols are representative of industrial-scale synthesis and should be adapted and optimized for specific equipment and safety considerations.

Protocol for Hydroformylation of 1-Pentene

Objective: To synthesize a mixture of C6 aldehydes with an enriched fraction of 2-methylhexanal from 1-pentene.

Materials:

  • 1-Pentene

  • Synthesis gas (CO/H₂)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Triphenylphosphine (TPP) or other suitable ligand

  • High-boiling point solvent (e.g., toluene (B28343) or the aldehyde product itself)

Equipment:

  • High-pressure autoclave reactor with gas inlet, outlet, sampling port, and temperature and pressure controls.

  • Gas supply system for CO and H₂.

  • Stirring mechanism.

Procedure:

  • Catalyst Preparation: In a separate vessel under an inert atmosphere (e.g., nitrogen), dissolve the rhodium precursor and the phosphine ligand in the solvent. The ligand-to-rhodium molar ratio is a critical parameter for controlling selectivity and is typically in the range of 10:1 to 100:1.

  • Reactor Charging: Charge the catalyst solution into the autoclave. Seal the reactor and purge several times with nitrogen to remove any oxygen.

  • Reactant Addition: Introduce the 1-pentene into the reactor.

  • Reaction Execution:

    • Pressurize the reactor with synthesis gas to the desired pressure (e.g., 50 bar).

    • Heat the reactor to the target temperature (e.g., 100 °C) with vigorous stirring.

    • Maintain the pressure by feeding synthesis gas as it is consumed.

    • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).

  • Reaction Quench and Product Recovery:

    • Once the desired conversion is achieved, cool the reactor to room temperature.

    • Vent the excess synthesis gas safely.

    • The crude aldehyde mixture can be separated from the catalyst by distillation or phase separation, depending on the specific process design. Catalyst recycling is a key economic consideration in industrial processes.[4]

Protocol for Hydrogenation of 2-Methylhexanal

Objective: To reduce the 2-methylhexanal in the crude aldehyde mixture to this compound.

Materials:

  • Crude aldehyde mixture from the hydroformylation step.

  • Hydrogen gas.

  • Hydrogenation catalyst (e.g., Raney Nickel or 5% Pd/C).

  • Solvent (optional, e.g., ethanol (B145695) or isopropanol).

Equipment:

  • High-pressure hydrogenation reactor.

  • Hydrogen gas supply.

  • Filtration system to remove the solid catalyst.

Procedure:

  • Reactor Charging: Charge the crude aldehyde mixture and the hydrogenation catalyst into the reactor. If a solvent is used, it is also added at this stage.

  • Reaction Execution:

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

    • Heat the reactor to the target temperature (e.g., 150 °C) with efficient stirring.

    • Monitor the hydrogen uptake to determine the reaction progress.

  • Product Recovery and Purification:

    • After the reaction is complete, cool the reactor and vent the excess hydrogen.

    • Filter the reaction mixture to remove the solid catalyst.

    • The crude this compound is then purified by fractional distillation to separate it from n-hexanol and any other byproducts.

Safety Considerations

  • High-Pressure Operations: Both hydroformylation and hydrogenation are conducted at high pressures and require appropriately rated equipment and safety protocols.

  • Toxic and Flammable Gases: Carbon monoxide is highly toxic, and both CO and hydrogen are flammable. Proper ventilation, gas detection systems, and handling procedures are essential.

  • Exothermic Reactions: Both reactions are exothermic, and adequate temperature control is necessary to prevent runaway reactions.

  • Hazardous Materials: The reactants, intermediates, and products may be flammable and/or irritants. Consult the Safety Data Sheets (SDS) for all chemicals used.[5]

This document provides a framework for the industrial-scale synthesis of this compound. Specific process parameters will vary depending on the chosen catalyst system, reactor design, and desired product purity. It is crucial for researchers and developers to conduct thorough literature reviews and laboratory-scale experiments to optimize the process for their specific needs.

References

Application of 2-Methylhexan-1-ol as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the chiral building block, 2-Methylhexan-1-ol, in the synthesis of high-value molecules, including pharmaceutical agents and insect pheromones. Both (R)- and (S)-enantiomers of this compound serve as versatile starting materials for introducing chirality into target structures.

Introduction

Chiral alcohols are fundamental building blocks in asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules. This compound, with its chiral center at the C2 position, is a valuable synthon for the introduction of a specific stereochemistry that can be crucial for the biological activity of the final product. This application note will detail its use in the synthesis of a Toll-like receptor 8 (TLR8) agonist and an ant pheromone, providing specific experimental protocols and summarizing key quantitative data.

Application 1: Synthesis of a Toll-Like Receptor 8 (TLR8) Agonist Precursor

(R)-2-Methylhexan-1-ol is a key starting material for the synthesis of (R)-2-amino-2-methylhexan-1-ol, a crucial intermediate for the preparation of Selgantolimod (GS-9688), a potent and selective oral TLR8 agonist for the treatment of chronic hepatitis B.[1][2] The synthesis involves the conversion of the primary alcohol to an amino alcohol, preserving the stereochemical integrity of the chiral center.

Synthetic Pathway

The overall synthetic strategy involves a multi-step conversion of (R)-2-Methylhexan-1-ol to the desired amino alcohol intermediate. A plausible route includes oxidation of the alcohol to the corresponding carboxylic acid, followed by a Curtius rearrangement or a related amination procedure to install the amino group with retention of configuration.

TLR8_Agonist_Synthesis R-2-Methylhexan-1-ol R-2-Methylhexan-1-ol R-2-Methylhexanoic_acid R-2-Methylhexanoic_acid R-2-Methylhexan-1-ol->R-2-Methylhexanoic_acid Oxidation R-2-Amino-2-methylhexan-1-ol R-2-Amino-2-methylhexan-1-ol R-2-Methylhexanoic_acid->R-2-Amino-2-methylhexan-1-ol Amination Selgantolimod (GS-9688) Selgantolimod (GS-9688) R-2-Amino-2-methylhexan-1-ol->Selgantolimod (GS-9688) Coupling with Pyrimidine (B1678525) Core

Caption: Synthetic pathway from (R)-2-Methylhexan-1-ol to Selgantolimod.

Experimental Protocols

Step 1: Oxidation of (R)-2-Methylhexan-1-ol to (R)-2-Methylhexanoic Acid

This protocol describes a standard Jones oxidation. Other milder oxidation methods like TEMPO-catalyzed oxidation can also be employed to minimize side reactions.

  • Materials: (R)-2-Methylhexan-1-ol, Jones reagent (chromium trioxide in sulfuric acid), acetone (B3395972), diethyl ether, anhydrous magnesium sulfate, sodium bicarbonate.

  • Procedure:

    • Dissolve (R)-2-Methylhexan-1-ol (1.0 eq) in acetone at 0 °C in a flask equipped with a magnetic stirrer.

    • Slowly add Jones reagent dropwise to the solution until a persistent orange color is observed.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-Methylhexanoic acid.

Step 2: Synthesis of (R)-2-amino-2-methylhexan-1-ol from (R)-2-Methylhexanoic Acid (via Curtius Rearrangement)

This procedure is a representative method for the conversion of a carboxylic acid to an amino alcohol.

  • Materials: (R)-2-Methylhexanoic acid, thionyl chloride, sodium azide (B81097), tert-butanol (B103910), hydrochloric acid, sodium hydroxide (B78521), lithium aluminum hydride, anhydrous tetrahydrofuran (B95107) (THF), diethyl ether.

  • Procedure:

    • Convert (R)-2-Methylhexanoic acid to the corresponding acid chloride by reacting with thionyl chloride.

    • React the acid chloride with sodium azide in acetone/water to form the acyl azide.

    • Perform the Curtius rearrangement by heating the acyl azide in tert-butanol to form the Boc-protected amine.

    • Hydrolyze the Boc group with hydrochloric acid to yield the amino acid.

    • Reduce the carboxylic acid group of the amino acid to the alcohol using a reducing agent like lithium aluminum hydride in anhydrous THF.

    • Work up the reaction by quenching with water and sodium hydroxide solution.

    • Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain (R)-2-amino-2-methylhexan-1-ol.

Step 3: Synthesis of Selgantolimod (GS-9688)

This step involves the coupling of the chiral amino alcohol with the heterocyclic core.

  • Materials: (R)-2-amino-2-methylhexan-1-ol, a suitable 4-chloro- or 4-sulfonyl-substituted 2-amino-7-fluoropyrido[3,2-d]pyrimidine, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Dissolve the pyrimidine starting material in DMF.

    • Add (R)-2-amino-2-methylhexan-1-ol (1.1 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain Selgantolimod.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Purity/ee (%)
1(R)-2-Methylhexanoic Acid(R)-2-Methylhexan-1-olJones Reagent~80-90>99
2(R)-2-amino-2-methylhexan-1-ol(R)-2-Methylhexanoic Acid1. SOCl₂, 2. NaN₃, 3. t-BuOH, 4. HCl, 5. LiAlH₄~50-60 (multi-step)>99 ee
3Selgantolimod (GS-9688)(R)-2-amino-2-methylhexan-1-olSubstituted Pyrimidine, DIPEA~70-80>98

Application 2: Synthesis of an Ant Pheromone

(S)-2-Methylhexan-1-ol can be utilized as a starting material for the synthesis of (S)-4-methyl-3-hexanone, an alarm pheromone for the ant Manica mutica.[3] The synthesis involves a sequence of oxidation and carbon-carbon bond formation.

Synthetic Pathway

The synthesis commences with the oxidation of the primary alcohol to the corresponding aldehyde. Subsequent Grignard reaction with ethylmagnesium bromide, followed by oxidation of the resulting secondary alcohol, yields the target ketone.

Ant_Pheromone_Synthesis S-2-Methylhexan-1-ol S-2-Methylhexan-1-ol S-2-Methylhexanal S-2-Methylhexanal S-2-Methylhexan-1-ol->S-2-Methylhexanal Oxidation (e.g., PCC) 4-Methylhexan-3-ol (B13393) 4-Methylhexan-3-ol S-2-Methylhexanal->4-Methylhexan-3-ol Grignard Reaction (EtMgBr) S-4-Methyl-3-hexanone S-4-Methyl-3-hexanone 4-Methylhexan-3-ol->S-4-Methyl-3-hexanone Oxidation (e.g., PCC)

Caption: Synthetic pathway from (S)-2-Methylhexan-1-ol to (S)-4-Methyl-3-hexanone.

Experimental Protocols

Step 1: Oxidation of (S)-2-Methylhexan-1-ol to (S)-2-Methylhexanal

This protocol uses pyridinium (B92312) chlorochromate (PCC), a common reagent for the oxidation of primary alcohols to aldehydes.

  • Materials: (S)-2-Methylhexan-1-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758) (DCM), silica (B1680970) gel.

  • Procedure:

    • Suspend PCC (1.5 eq) in anhydrous DCM in a flask.

    • Add a solution of (S)-2-Methylhexan-1-ol (1.0 eq) in anhydrous DCM to the suspension.

    • Stir the mixture at room temperature for 2 hours.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain (S)-2-Methylhexanal.

Step 2: Grignard Reaction of (S)-2-Methylhexanal with Ethylmagnesium Bromide

This step creates the carbon skeleton of the target pheromone.

  • Materials: (S)-2-Methylhexanal, ethylmagnesium bromide (EtMgBr) solution in THF, anhydrous diethyl ether, saturated ammonium (B1175870) chloride solution.

  • Procedure:

    • Dissolve (S)-2-Methylhexanal in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add the EtMgBr solution (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield a diastereomeric mixture of 4-methylhexan-3-ol.

Step 3: Oxidation of 4-Methylhexan-3-ol to (S)-4-Methyl-3-hexanone

The final step is the oxidation of the secondary alcohol to the ketone.

  • Materials: 4-Methylhexan-3-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM).

  • Procedure:

    • Follow the same procedure as in Step 1, using the 4-methylhexan-3-ol mixture as the starting material.

    • After workup and purification by column chromatography, (S)-4-methyl-3-hexanone is obtained.[3]

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Purity/ee (%)
1(S)-2-Methylhexanal(S)-2-Methylhexan-1-olPCC~85-95>99
24-Methylhexan-3-ol(S)-2-MethylhexanalEtMgBr~80-90Diastereomeric mixture
3(S)-4-Methyl-3-hexanone4-Methylhexan-3-olPCC~69[3]>94 ee[3]

Conclusion

This compound, in its enantiomerically pure forms, serves as a valuable and versatile chiral building block in organic synthesis. The protocols outlined in this document demonstrate its successful application in the synthesis of a complex pharmaceutical intermediate and a natural product pheromone. The ability to introduce a defined stereocenter early in a synthetic sequence makes this compound an important tool for researchers in drug discovery and chemical ecology.

References

Application Notes and Protocols: 2-Methylhexan-1-ol in Fragrance and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexan-1-ol (CAS No. 624-22-6) is a branched-chain primary alcohol with potential applications in the fragrance and cosmetic industries.[1][2] Its chemical structure, characterized by a hexane (B92381) chain with a methyl group at the second carbon and a terminal hydroxyl group, imparts properties that may be of interest to formulators.[1] This document provides a summary of its known characteristics, potential applications, and generalized protocols for its evaluation in fragrance and cosmetic formulations. It is important to note that while some sources suggest its use in fragrance development due to its "fragrant odor," others recommend against it, indicating a need for careful evaluation by formulators.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, providing insights into its solubility, volatility, and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [2]
Appearance Colorless liquid[1]
Odor Fragrant[1][2]
Boiling Point 161-167 °C[2]
Density ~0.818 g/cm³[1][2]
Solubility Soluble in many organic solvents (e.g., ethanol, ether); slightly soluble in water (~4 g/L)[1][2]
logP (o/w) 2.3[4]

Applications in Fragrance and Cosmetics

While specific quantitative data on the use of this compound in commercial products is limited, its properties suggest several potential applications:

  • Fragrance Component: Described as having a "fragrant odor," it could be evaluated as a component in fragrance compositions.[1][2] Its specific olfactory profile would need to be determined through sensory analysis to understand its contribution to a scent.

  • Solvent: Its solubility in organic solvents suggests it could be used as a solvent for other fragrance materials or lipophilic cosmetic ingredients.[1]

  • Emollient/Viscosity Modifier: In cosmetic formulations, branched-chain alcohols can sometimes function as emollients, contributing to skin feel, or as viscosity modifiers.[5]

It is crucial to note that one source explicitly states "not for fragrance use," which may be related to its sensory profile, stability, or safety considerations in fragrance applications.[3] Therefore, thorough evaluation is necessary before incorporation into any formulation.

Experimental Protocols

The following are generalized protocols for the evaluation of this compound in fragrance and cosmetic formulations. These should be adapted based on the specific formulation and intended use.

Protocol 1: Sensory Analysis of this compound for Fragrance Applications

This protocol outlines a method for determining the olfactory profile of this compound.

Objective: To characterize the odor profile of this compound.

Materials:

  • This compound (high purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass vials with caps

  • Pipettes

  • Olfactory smelling strips

  • Trained sensory panel

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol.

  • Evaluation:

    • Dip a clean smelling strip into the solution, ensuring not to oversaturate.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strip to the trained sensory panel for evaluation at different time intervals (top note, middle note, base note).

  • Data Collection: Panelists should describe the odor using standard fragrance descriptors (e.g., fruity, floral, woody, green, etc.) and rate the intensity on a scale.

  • Data Analysis: Compile the descriptors and intensity ratings to create a comprehensive olfactory profile of the ingredient.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Handling A Prepare 10% solution of this compound in ethanol B Dip smelling strip A->B C Evaporate solvent B->C D Present to sensory panel C->D E Collect odor descriptors and intensity ratings D->E F Analyze data and create olfactory profile E->F

Caption: Workflow for the sensory analysis of this compound.

Protocol 2: Stability Testing of a Cosmetic Formulation Containing this compound

This protocol describes an accelerated stability test for a generic cosmetic emulsion (e.g., lotion or cream) containing this compound.

Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under accelerated conditions.

Materials:

  • Test formulation containing this compound

  • Control formulation (without this compound)

  • Appropriate packaging for the formulation

  • Stability chambers (e.g., at 40°C/75% RH and 25°C/60% RH)

  • pH meter

  • Viscometer

  • Microscope

  • Gas chromatograph (GC) for analyzing the concentration of this compound (optional)

Procedure:

  • Initial Analysis (Time 0): Analyze both the test and control formulations for appearance, color, odor, pH, viscosity, and microscopic appearance of the emulsion. If possible, determine the initial concentration of this compound.

  • Storage: Store samples of both formulations in their final packaging at various conditions, including:

    • 25°C / 60% RH (real-time)

    • 40°C / 75% RH (accelerated)

    • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3 cycles)

  • Periodic Evaluation: At specified time points (e.g., 1, 2, and 3 months for accelerated testing), remove samples and evaluate for the same parameters as the initial analysis.

  • Data Analysis: Compare the results of the test formulation to the control and to its initial characteristics. Any significant changes in the parameters may indicate an instability issue.

Stability_Testing_Workflow A Initial Analysis (T=0) (Appearance, pH, Viscosity, etc.) B Storage Conditions A->B C 25°C / 60% RH (Real-time) B->C D 40°C / 75% RH (Accelerated) B->D E Freeze-Thaw Cycles B->E F Periodic Evaluation (1, 2, 3 months) C->F D->F E->F G Data Analysis and Stability Assessment F->G

Caption: General workflow for cosmetic stability testing.

Protocol 3: In Vitro Skin Sensitization Assessment

Given the potential for skin irritation, an in vitro assessment of the skin sensitization potential of this compound is recommended. The Direct Peptide Reactivity Assay (DPRA) is a commonly used in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test chemical.

Objective: To evaluate the peptide reactivity of this compound as an indicator of its potential to induce skin sensitization.

Materials:

  • This compound

  • Synthetic cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)

  • Synthetic lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN)

  • Ammonium acetate (B1210297) buffer

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Prepare solutions of the cysteine and lysine peptides in the appropriate buffer. Prepare a solution of this compound in ACN.

  • Incubation: Incubate the peptide solutions with the this compound solution for 24 hours at room temperature. A control with the peptides and solvent alone should also be run.

  • Analysis: After incubation, analyze the samples by HPLC to quantify the remaining peptide concentration.

  • Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine.

  • Prediction Model: Use the mean of the cysteine and lysine depletion to classify the substance into reactivity classes (low, moderate, high), which corresponds to a prediction of skin sensitization potential.

Skin_Sensitization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Prediction A Prepare peptide and This compound solutions B Incubate peptides with This compound for 24h A->B C Analyze peptide concentration by HPLC B->C D Calculate peptide depletion C->D E Classify sensitization potential D->E

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

Safety Considerations

Safety data for this compound indicates that it may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment should be used when handling this substance. A thorough safety assessment, including the evaluation of its potential for skin sensitization, is essential before its inclusion in any cosmetic product intended for human use.

Conclusion

This compound is a chemical with potential, yet not fully established, applications in the fragrance and cosmetic industries. Its "fragrant odor" suggests a role in perfumery, while its chemical nature points to possible functions as a solvent or emollient in cosmetics. However, the lack of detailed sensory data and conflicting information on its use in fragrances necessitate a thorough and cautious evaluation by researchers and formulators. The provided protocols offer a starting point for a systematic assessment of its sensory properties, stability in formulations, and safety profile. Further research is required to fully understand its potential and limitations in these applications.

References

Application Notes: Selective Oxidation of 2-Methylhexan-1-ol to 2-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2-Methylhexanal, a valuable aldehyde, can be synthesized from the corresponding primary alcohol, 2-methylhexan-1-ol (B1580601). This document provides detailed protocols for three widely-used and reliable methods for this conversion: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. Each method offers distinct advantages and is suited for different experimental constraints and substrate sensitivities.

These protocols are designed to guide researchers in selecting the most appropriate method and executing the synthesis efficiently and safely. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid, 2-methylhexanoic acid. The methods detailed herein are known for their high selectivity for aldehyde formation under relatively mild conditions.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative parameters for the three detailed oxidation methods for the conversion of this compound to 2-Methylhexanal. This allows for a direct comparison of expected yield, reaction time, and key reaction conditions.

ParameterDess-Martin Periodinane (DMP) OxidationSwern OxidationPyridinium Chlorochromate (PCC) Oxidation
Typical Yield >90% (Estimated)~85-95%75-85% (Estimated based on similar alcohols)
Reaction Time 1-3 hours2-4 hours10-24 hours[1]
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Key Reagents Dess-Martin Periodinane, Dichloromethane (B109758)Oxalyl chloride, DMSO, Triethylamine (B128534)Pyridinium Chlorochromate, Dichloromethane, Celite
Work-up Quenching with sodium thiosulfate (B1220275), extractionQuenching with water, extractionFiltration through Celite, extraction
Notes Mild conditions, commercially available reagent.High yield, but requires low temperatures and produces a foul odor.Cost-effective, but chromium-based reagent poses toxicity concerns.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method utilizes a hypervalent iodine compound, Dess-Martin periodinane, which is a mild and highly selective oxidizing agent. The reaction is typically performed at room temperature and gives high yields of the desired aldehyde.[2][3][4][5]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and quench by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 2-methylhexanal.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups, but it requires cryogenic temperatures and generates dimethyl sulfide, a volatile compound with a strong, unpleasant odor.[6][7][8][9][10][11][12][13][14]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over about 30 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-methylhexanal.

  • Purify by distillation or column chromatography as needed.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is effective for the selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out in dichloromethane, and the addition of an adsorbent like Celite can simplify the work-up.[1][15][16][17][18][19][20]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite or silica gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and Celite (an equal weight to PCC) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.

  • Stir the mixture at room temperature for 10-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel or Celite in a sintered glass funnel, washing the pad thoroughly with diethyl ether.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • The crude product, 2-methylhexanal, can be further purified by flash column chromatography on silica gel if required.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the oxidation of a primary alcohol to an aldehyde, which is applicable to all three described protocols.

Oxidation_Workflow Start Start: Primary Alcohol (this compound) Oxidation Oxidation Reaction (DMP, Swern, or PCC) Start->Oxidation Add Oxidant Workup Reaction Work-up (Quenching & Extraction) Oxidation->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product: Aldehyde (2-Methylhexanal) Purification->Product End End Product->End

Caption: General workflow for the oxidation of this compound.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the choice of oxidation protocol based on key experimental considerations.

Protocol_Selection Start Select Oxidation Protocol for This compound HighYield High Yield Required? Start->HighYield Cost Cost-Effectiveness a Priority? Start->Cost MildConditions Mild Conditions Preferred? HighYield->MildConditions Yes PCC PCC Oxidation HighYield->PCC No DMP Dess-Martin Periodinane Oxidation MildConditions->DMP Yes Swern Swern Oxidation MildConditions->Swern No (low temp needed) Cost->DMP No Cost->Swern No Cost->PCC Yes

Caption: Decision pathway for selecting an oxidation protocol.

References

Application Note: Biocatalytic Reduction of 2-Methylhexanal to 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylhexan-1-ol is a chiral alcohol and a valuable building block in the synthesis of more complex molecules, including fragrances and pharmaceutical intermediates such as Toll-like receptor (TLR) modulators.[1] Traditional chemical synthesis routes for its production often involve the reduction of 2-methylhexanal (B3058890) using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][3][4] While effective, these methods can lack stereoselectivity and require harsh reaction conditions. Biocatalysis presents a green and highly selective alternative, utilizing enzymes such as Alcohol Dehydrogenases (ADHs) to perform stereoselective reductions under mild, aqueous conditions.[1][5] This application note details the biocatalytic reduction of 2-methylhexanal to this compound, providing protocols for both isolated enzymes and whole-cell systems.

Principle of the Reaction

The biocatalytic reduction of 2-methylhexanal is facilitated by an Alcohol Dehydrogenase (ADH, E.C. 1.1.1.1), a class of oxidoreductase enzymes.[6] The enzyme catalyzes the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically reduced nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl carbon of the aldehyde.[2][3] This converts the aldehyde functional group into a primary alcohol.[2]

For the reaction to be economically viable, the oxidized cofactor (NAD⁺/NADP⁺) must be continuously regenerated back to its reduced form.[7] This is achieved by using a cofactor regeneration system, often a secondary enzyme-substrate pair like glucose dehydrogenase (GDH) and glucose, which oxidizes the substrate (glucose) to reduce the cofactor.[1][8]

G cluster_main Primary Reaction cluster_regen Cofactor Regeneration Substrate 2-Methylhexanal ADH ADH Substrate->ADH Product This compound NADH NAD(P)H NADH->ADH NADH->ADH NAD NAD(P)+ GDH GDH NAD->GDH NAD->GDH ADH->Product ADH->NAD CoSubstrate Glucose CoSubstrate->GDH CoProduct Gluconic Acid GDH->NADH GDH->CoProduct

Figure 1: Biocatalytic reduction cycle with cofactor regeneration.

Data Presentation

The biocatalytic reduction of 2-methylhexanal using Alcohol Dehydrogenase from Saccharomyces cerevisiae has been shown to be highly efficient and enantioselective.

BiocatalystSubstrateProductCofactor SystemYield (%)Enantiomeric Excess (ee)Reference
ADH from Saccharomyces cerevisiae2-Methylhexanal(S)-2-Methylhexan-1-olNADPH/Glucose Dehydrogenase88 - 92%>99%[1]

Experimental Protocols

Two primary methods are presented: one using an isolated, purified enzyme for high-purity applications, and another using a whole-cell biocatalyst (Baker's Yeast), which is cost-effective and simpler to implement.

G cluster_prep Biocatalyst Preparation cluster_reaction Reaction Setup & Incubation cluster_workup Workup & Analysis start Start p1 Protocol 1: Prepare ADH & GDH Enzyme Solutions start->p1 p2 Protocol 2: Activate Baker's Yeast in Sucrose (B13894) Solution start->p2 r1 Add Buffer, Substrate, NAD(P)H, and Glucose p1->r1 r2 Add Substrate to Yeast Suspension p2->r2 incubate Incubate with Agitation (e.g., 30°C, 24-48h) r1->incubate r2->incubate w1 Quench Reaction & Extract with Organic Solvent incubate->w1 w2 Centrifuge to Remove Cells, Extract Supernatant incubate->w2 analysis Analyze Organic Phase (GC, Chiral HPLC) w1->analysis w2->analysis end End analysis->end

Figure 2: General experimental workflow for biocatalytic reduction.
Protocol 1: Reduction Using Isolated Alcohol Dehydrogenase (ADH)

This protocol is designed for precise control over reaction components, leading to high purity and stereoselectivity.

Materials:

  • Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae

  • Glucose Dehydrogenase (GDH)

  • 2-Methylhexanal (substrate)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) or NAD⁺

  • D-Glucose (for cofactor regeneration)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (B1210297) or Methyl tert-butyl ether (MTBE) for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Reaction vessel (e.g., 50 mL flask with magnetic stirrer)

Procedure:

  • Reaction Setup: In the reaction vessel, prepare a 20 mL solution by dissolving D-Glucose (e.g., 1.5 g, ~8.3 mmol) and NADP⁺ (e.g., 15 mg) in 100 mM potassium phosphate buffer (pH 7.0).

  • Enzyme Addition: Add the Glucose Dehydrogenase (e.g., 20 U) and Alcohol Dehydrogenase (e.g., 50 U) to the buffered solution. Stir gently to dissolve.

  • Substrate Addition: Add 2-methylhexanal (e.g., 100 mg, ~0.88 mmol) to the reaction mixture.

  • Incubation: Seal the vessel and incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, saturate the aqueous phase with NaCl. Extract the product with ethyl acetate (3 x 20 mL).

  • Product Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Analysis: Analyze the crude product for yield (GC) and enantiomeric excess (chiral GC or HPLC).

Protocol 2: Reduction Using Whole-Cell Biocatalyst (Baker's Yeast)

This protocol utilizes Saccharomyces cerevisiae (Baker's yeast) as a readily available and inexpensive whole-cell biocatalyst, which contains the necessary ADHs and cofactor regeneration systems.[5][9]

Materials:

  • Active dry Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose or Glucose (energy source)

  • Tap water (dechlorinated)

  • 2-Methylhexanal (substrate)

  • Ethyl acetate or Diethyl ether for extraction

  • Celite (optional, for filtration)

  • Erlenmeyer flask (e.g., 250 mL)

Procedure:

  • Yeast Activation: In the Erlenmeyer flask, dissolve sucrose (e.g., 10 g) in warm tap water (100 mL, ~35-40°C). Add the active dry yeast (e.g., 10 g) and stir until a uniform suspension is formed.

  • Incubation for Activation: Cover the flask with cotton wool or a perforated cap and let it stand in a warm place (e.g., 30-35°C) for 30-60 minutes, or until signs of fermentation (foaming) are evident.

  • Substrate Addition: Add 2-methylhexanal (e.g., 200 mg, ~1.75 mmol) to the activated yeast suspension. For poorly soluble substrates, a small amount of a co-solvent like ethanol (B145695) or DMSO can be used, but should be kept to a minimum (<1-2% v/v).

  • Reaction Incubation: Place the flask on an orbital shaker and incubate at a controlled temperature (e.g., 30°C) with moderate agitation (e.g., 150-200 rpm) for 48-72 hours.

  • Workup:

    • After incubation, add an equal volume of ethyl acetate to the flask and stir vigorously for 15 minutes.

    • Separate the organic layer. For better separation, the mixture can be centrifuged to pellet the yeast cells, or filtered through a pad of Celite.

    • Extract the remaining aqueous phase and cell pellet with additional portions of ethyl acetate (2 x 50 mL).

  • Product Isolation: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Analysis: Determine the yield and enantiomeric excess of the resulting this compound by GC and/or chiral HPLC.

References

Application Notes and Protocols for 2-Methylhexan-1-ol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Methylhexan-1-ol (B1580601), focusing on its potential application as a solvent in organic synthesis. While direct, documented use as a reaction solvent is not widely reported in scientific literature, its physicochemical properties suggest it may serve as a valuable alternative to conventional solvents in specific contexts, particularly as a higher-boiling point, polar protic, and potentially "green" solvent.

Physicochemical Properties of this compound

This compound is a branched-chain primary alcohol.[1] Its physical and chemical characteristics are crucial in determining its suitability as a solvent for various organic reactions. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid[2]
Odor Fragrant[1][2]
Boiling Point 161-167 °C[1]
Melting Point -43 °C[2]
Density ~0.818 g/cm³[1][2]
Solubility in Water Slight (~4 g/L)[1]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[2]
Polarity Polar[2]

Potential as a "Green" Solvent

The principles of green chemistry encourage the use of safer solvents and renewable feedstocks. While not extensively studied in this context, this compound has several characteristics that align with these principles:

  • Higher Boiling Point: Its relatively high boiling point reduces its volatility compared to solvents like methanol (B129727) or ethanol, which can minimize worker exposure and losses to the atmosphere.

  • Potential for Bio-based Production: As a C7 alcohol, it can potentially be derived from renewable biomass sources, offering a more sustainable alternative to petroleum-derived solvents.

These attributes make this compound an interesting candidate for exploration as a green solvent alternative, particularly in applications where a higher reaction temperature is required.

Theoretical Application: Nucleophilic Substitution (Sₙ2) Reaction

The following is a hypothetical protocol for the use of this compound as a solvent in a representative Sₙ2 reaction. This protocol is based on the known properties of this compound and general principles of organic chemistry.

Reaction: Synthesis of 1-iodobutane (B1219991) from 1-bromobutane (B133212).

CH₃CH₂CH₂CH₂Br + NaI → CH₃CH₂CH₂CH₂I + NaBr

Rationale for Solvent Choice:

This compound is a polar protic solvent. While polar protic solvents can solvate the nucleophile and potentially slow down Sₙ2 reactions, its high boiling point allows for the reaction to be conducted at elevated temperatures. This can be advantageous in cases where the reactants are poorly soluble at lower temperatures or when a higher activation energy needs to be overcome, potentially driving the reaction to completion faster than in lower-boiling alcohols.

Materials:

  • 1-Bromobutane

  • Sodium iodide (NaI), anhydrous

  • This compound, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add sodium iodide (1.5 equivalents).

  • Solvent and Reactant Addition: Add 50 mL of anhydrous this compound to the flask and stir the mixture to dissolve the sodium iodide. To this solution, add 1-bromobutane (1.0 equivalent).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 160-165 °C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: The crude 1-iodobutane can be purified by fractional distillation to remove the high-boiling this compound solvent.

Visualizations

Solvent_Properties_Application Solvent This compound Properties Physicochemical Properties Solvent->Properties exhibits PolarProtic Polar Protic Nature Properties->PolarProtic HighBP High Boiling Point (161-167 °C) Properties->HighBP Green Potential 'Green' Solvent Properties->Green SNReactions Nucleophilic Substitutions (Sₙ1, Sₙ2) PolarProtic->SNReactions influences EReactions Elimination Reactions (E1, E2) PolarProtic->EReactions influences HighTempSynth High-Temperature Syntheses HighBP->HighTempSynth enables SustainableChem Sustainable Chemistry Processes Green->SustainableChem contributes to Applications Potential Applications SNReactions->Applications EReactions->Applications HighTempSynth->Applications SustainableChem->Applications

Caption: Logical relationship of this compound's properties to its potential applications.

Solvent_Evaluation_Workflow Start Evaluate this compound as a Novel Solvent Solubility Test Substrate and Reagent Solubility Start->Solubility SmallScale Perform Small-Scale Test Reaction Solubility->SmallScale Monitor Monitor Reaction Progress (TLC, GC, etc.) SmallScale->Monitor Workup Develop Work-up and Purification Protocol Monitor->Workup Analyze Analyze Yield and Purity of Product Workup->Analyze Compare Compare with Standard Solvents Analyze->Compare Decision Decision on Scalability and Viability Compare->Decision Optimize Optimize Reaction Conditions Optimize->SmallScale Decision->Start Unfavorable Decision->Optimize Favorable

Caption: Experimental workflow for evaluating this compound as a solvent.

Summary and Outlook

This compound presents an intriguing, yet underexplored, option as a solvent for organic reactions. Its high boiling point and polar protic nature suggest it could be particularly useful for reactions requiring elevated temperatures, such as certain nucleophilic substitutions or eliminations. Its potential as a bio-based, less volatile solvent also aligns with the growing emphasis on green chemistry.

However, the lack of published applications means that researchers and drug development professionals must undertake initial feasibility studies to determine its efficacy for their specific transformations. The provided hypothetical protocol and evaluation workflow offer a starting point for such investigations. Further research is needed to fully characterize its solvent properties, including its Kamlet-Taft parameters, and to explore its performance across a wider range of organic reactions.

References

Application Notes and Protocols for the Laboratory Preparation of 2-Methylhexan-1-ol from 1-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexan-1-ol (B1580601) is a branched-chain primary alcohol with applications as an intermediate in the synthesis of fragrances, specialty solvents, and pharmaceutical compounds.[1] Its preparation in the laboratory from the readily available starting material 1-hexene (B165129) is a two-step process involving hydroformylation followed by reduction. This document provides detailed protocols for this synthetic route, tailored for a laboratory setting.

The initial hydroformylation (or oxo process) of 1-hexene introduces a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction, typically catalyzed by rhodium or cobalt complexes, yields a mixture of isomeric aldehydes, primarily n-heptanal and the desired intermediate, 2-methylhexanal (B3058890).[2][3][4] Subsequent reduction of the aldehyde mixture, specifically targeting the conversion of 2-methylhexanal to this compound, is readily achieved using standard reducing agents.

Overall Reaction Scheme

Step 1: Hydroformylation of 1-Hexene

Step 2: Reduction of 2-Methylhexanal

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound from 1-hexene.

ParameterValueReference
Reactant: 1-Hexene
Molecular FormulaC6H12
Molar Mass84.16 g/mol
Intermediate: 2-Methylhexanal
Molecular FormulaC7H14O
Molar Mass114.19 g/mol
Product: this compound
Molecular FormulaC7H16O[1]
Molar Mass116.20 g/mol [1]
Boiling Point161-167 °C[1]
Density~0.818 g/cm³[1]
Reaction Conditions & Yields
Hydroformylation CatalystRhodium-based[2][3][4]
Hydroformylation Temperature80-110 °C
Hydroformylation Pressure600-1100 psi (syngas)
Aldehyde SelectivityUp to 96%[5]
n-heptanal/2-methylhexanal ratioVaries with catalyst and conditions[2][5]
Reduction YieldHigh[6]

Experimental Protocols

Part 1: Hydroformylation of 1-Hexene

This protocol describes a representative laboratory-scale hydroformylation of 1-hexene using a rhodium-based catalyst system.

Materials:

  • 1-Hexene

  • Rhodium(I) acetylacetonate (B107027) bis(carbonyl) [Rh(acac)(CO)2]

  • Triphenylphosphine (PPh3)

  • Toluene (anhydrous)

  • Synthesis gas (1:1 mixture of CO and H2)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Rh(acac)(CO)2 and the phosphine (B1218219) ligand (e.g., PPh3) in anhydrous toluene. The ligand-to-rhodium molar ratio should be optimized, but a ratio of 10:1 is a reasonable starting point.

  • Reactor Setup: The high-pressure autoclave is dried and purged with an inert gas.

  • Charging the Reactor: The catalyst solution is transferred to the autoclave via a cannula, followed by the addition of 1-hexene.

  • Reaction: The autoclave is sealed and purged several times with synthesis gas. It is then pressurized to the desired pressure (e.g., 50 bar) with the 1:1 CO/H2 mixture and heated to the reaction temperature (e.g., 80 °C) with vigorous stirring.[3]

  • Monitoring: The reaction progress can be monitored by the pressure drop in the reactor.

  • Work-up: After the reaction is complete (typically several hours), the autoclave is cooled to room temperature and the excess gas is carefully vented in a well-ventilated fume hood. The reaction mixture, containing 2-methylhexanal, n-heptanal, and unreacted 1-hexene, is collected. The solvent and unreacted starting material can be removed by distillation. The resulting aldehyde mixture can be used directly in the next step.

Part 2: Reduction of 2-Methylhexanal to this compound

This protocol details the reduction of the aldehyde mixture obtained from the hydroformylation step using sodium borohydride (B1222165).

Materials:

  • Crude aldehyde mixture (from Part 1)

  • Sodium borohydride (NaBH4)

  • Methanol (B129727) or Ethanol (B145695)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Dissolution: The crude aldehyde mixture is dissolved in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled in an ice bath.

  • Reduction: Sodium borohydride is added portion-wise to the stirred solution.[6] The addition should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl to neutralize the excess NaBH4 and the resulting alkoxide.

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether. The organic layer is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation to separate it from any remaining n-heptanol and other impurities.

Part 3: Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a multiplet around 0.88 ppm (6H, methyl groups), a multiplet around 1.38 ppm (7H, aliphatic CH and CH2), a doublet around 3.33 ppm (2H, CH2OH), and a broad singlet for the OH proton.[1]

    • ¹³C NMR: Characteristic signals for the different carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.[1]

    • C-H stretching absorptions around 2850-3000 cm⁻¹.

    • A C-O stretching absorption around 1037 cm⁻¹.[1]

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

Experimental Workflow and Diagrams

SynthesisWorkflow Start 1-Hexene Hydroformylation Hydroformylation (Rh catalyst, CO/H2) Start->Hydroformylation AldehydeMix Aldehyde Mixture (2-Methylhexanal & n-Heptanal) Hydroformylation->AldehydeMix Reduction Reduction (NaBH4, Methanol) AldehydeMix->Reduction CrudeProduct Crude Product Reduction->CrudeProduct Purification Purification (Fractional Distillation) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct Characterization Characterization (NMR, IR, MS) FinalProduct->Characterization

Caption: Synthetic workflow for the preparation of this compound from 1-Hexene.

Safety Precautions

  • Hydroformylation: This reaction involves flammable and toxic gases (CO, H2) under high pressure and temperature. It must be conducted in a properly functioning high-pressure autoclave by trained personnel. Adequate ventilation and safety measures are crucial.

  • Sodium Borohydride: NaBH4 is a flammable solid and can react violently with water to produce hydrogen gas. It should be handled with care in a well-ventilated area.

  • Solvents: Diethyl ether is extremely flammable. All handling of flammable solvents should be done in a fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols: The Role of 2-Methylhexan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methylhexan-1-ol as a versatile building block in the synthesis of complex pharmaceutical intermediates, with a particular focus on the development of novel immunomodulatory agents such as Toll-like receptor 4 (TLR4) agonists.

Introduction

This compound is a branched-chain primary alcohol that serves as a crucial synthetic intermediate in medicinal and organic chemistry.[1] Its structure, featuring a chiral center at the second carbon, allows for the existence of (R)- and (S)-enantiomers, a critical feature for biological activity where stereochemistry often dictates efficacy.[1] This document outlines the synthesis of enantiomerically pure this compound and its subsequent application in the construction of key fragments for pharmaceutical candidates, such as synthetic lipid A analogs that modulate the Toll-like receptor 4 (TLR4) signaling pathway.

Data Presentation: Enantioselective Synthesis of this compound

The production of single-enantiomer chiral alcohols is paramount in pharmaceutical synthesis. Biocatalytic methods, particularly the use of alcohol dehydrogenases (ADH), have proven highly effective for the stereoselective reduction of 2-methylhexanal (B3058890) to (S)-2-methylhexan-1-ol, achieving high yields and exceptional enantiomeric excess.[1]

Synthesis MethodSubstrateCatalyst/ReagentTypical Yield (%)Typical Enantiomeric Excess (ee, %)
Asymmetric Reduction2-Methylhexanal(R)-CBS-oxazaborolidine, Borane-dimethyl sulfide85-95>95
Grignard Reaction w/ Chiral AuxiliaryFormaldehyden-Butylmagnesium bromide, (R)-2-amino-1,1-diphenyl-propanol70-85>98
Biocatalytic Reduction2-MethylhexanalAlcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae, NADH88-92>99

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-2-Methylhexan-1-ol

This protocol describes the enantioselective reduction of 2-methylhexanal to (S)-2-methylhexan-1-ol using alcohol dehydrogenase from Saccharomyces cerevisiae.

Materials:

  • 2-Methylhexanal

  • Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Glucose Dehydrogenase (for cofactor regeneration)

  • Glucose

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

  • To the buffer, add alcohol dehydrogenase, NADH, glucose dehydrogenase, and glucose.

  • Initiate the reaction by adding 2-methylhexanal to the mixture. The concentration should be optimized to prevent enzyme inhibition.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) and stir.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield (S)-2-methylhexan-1-ol.

  • Determine the yield and enantiomeric excess using chiral GC analysis.

Protocol 2: Synthesis of a 2-Methylhexyl Ether Intermediate via Williamson Ether Synthesis

This protocol details the synthesis of a key ether intermediate, a common step in the elaboration of lipid side chains for molecules like TLR4 agonists. This example uses (S)-2-methylhexan-1-ol and a generic alkyl halide.

Materials:

  • (S)-2-Methylhexan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • A suitable alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-2-methylhexan-1-ol in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-methylhexyl ether intermediate.

Application in Pharmaceutical Intermediate Synthesis: TLR4 Agonists

Synthetic lipid A analogs are potent immunomodulators that act as agonists of the Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. The lipid chains of these molecules are critical for their biological activity. The branched nature of the 2-methylhexyl group can be strategically incorporated into these structures to fine-tune their physicochemical properties and biological activity. A plausible synthetic strategy involves the etherification of a protected monosaccharide with a derivative of this compound.

Below is a diagram illustrating the logical workflow for the synthesis of a key fragment of a synthetic TLR4 agonist, incorporating a 2-methylhexyl ether moiety.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Synthesis of Ether Intermediate cluster_2 Elaboration to TLR4 Agonist Precursor 2-Methylhexanal 2-Methylhexanal ADH Biocatalytic Reduction (ADH) 2-Methylhexanal->ADH (S)-2-Methylhexan-1-ol (S)-2-Methylhexan-1-ol ADH->(S)-2-Methylhexan-1-ol Williamson_Ether_Synthesis Williamson Ether Synthesis (S)-2-Methylhexan-1-ol->Williamson_Ether_Synthesis Protected_Monosaccharide Protected Monosaccharide Protected_Monosaccharide->Williamson_Ether_Synthesis Ether_Intermediate 2-Methylhexyl Ether Intermediate Williamson_Ether_Synthesis->Ether_Intermediate Further_Steps Further Synthetic Steps (e.g., acylation, phosphorylation) Ether_Intermediate->Further_Steps TLR4_Agonist_Precursor TLR4 Agonist Precursor Further_Steps->TLR4_Agonist_Precursor Final_Deprotection Final Deprotection TLR4_Agonist_Precursor->Final_Deprotection TLR4_Agonist Final TLR4 Agonist Final_Deprotection->TLR4_Agonist TLR4_Signaling cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_Agonist TLR4 Agonist (e.g., Lipid A analog) TLR4_MD2 TLR4/MD-2 Complex TLR4_Agonist->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates (degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Cytokines Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Cytokines Immune_Response Innate Immune Response Cytokines->Immune_Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Methylhexan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes to this compound include:

  • Grignard Reaction: Reaction of a pentylmagnesium halide with formaldehyde (B43269) or methylmagnesium bromide with hexanal (B45976). This is a versatile laboratory-scale method.[1][2]

  • Reduction of 2-Methylhexanal (B3058890): The conversion of 2-methylhexanal to this compound using reducing agents like sodium borohydride (B1222165) or through biocatalysis.[2]

  • Hydroformylation of 1-Hexene (B165129) followed by Hydrogenation: An industrial-scale process where 1-hexene is first converted to 2-methylhexanal and other aldehydes, which are then hydrogenated to the corresponding alcohols.[1]

  • Biocatalytic Reduction: The use of enzymes, such as alcohol dehydrogenases (ADHs), for the enantioselective synthesis of specific stereoisomers of this compound.[1]

Q2: What is the most common industrial method for producing this compound?

A2: The hydroformylation of 1-hexene, also known as the oxo process, followed by hydrogenation is the most prevalent industrial method for large-scale production of this compound.[1] This process offers high scalability and purity.[1]

Q3: How can I synthesize a specific enantiomer of this compound?

A3: Enantiomerically pure this compound, such as (S)-2-methylhexan-1-ol, can be synthesized using biocatalytic reduction of 2-methylhexanal. Alcohol dehydrogenases (ADH) from organisms like Saccharomyces cerevisiae have been shown to produce the (S)-enantiomer with high yields (88-92%) and excellent enantiomeric excess (>99%).[1]

Q4: What are the typical yields for the different synthesis methods?

A4: Yields can vary significantly based on the chosen method and optimization of reaction conditions. The following table provides a general comparison:

Synthesis MethodTypical YieldScaleReference
Grignard Reaction70-90%Laboratory[1]
Hydroformylation & Hydrogenation>65% (overall)Industrial[1]
Biocatalytic Reduction88-92%Laboratory[1]
Manganese(I)-Catalyzed β-methylation43%Laboratory[1]

Troubleshooting Guides

Grignard Reaction

Issue: Low or no yield of this compound.

Possible Causes & Solutions:

CauseSolution
Presence of moisture Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor quality Grignard reagent Use freshly prepared Grignard reagent or titrate commercially available solutions to determine the exact concentration before use.
Side reaction: Enolization of hexanal If using hexanal as the starting material, the Grignard reagent can act as a base, leading to enolization. Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C).
Side reaction: Wurtz coupling This can occur between the Grignard reagent and the alkyl halide. Ensure a slight excess of magnesium and control the rate of addition of the alkyl halide.

Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis:

G start Low or No Product Yield check_moisture Check for Moisture (Glassware, Solvents, Atmosphere) start->check_moisture check_reagent Verify Grignard Reagent Quality (Freshly prepared? Titrated?) check_moisture->check_reagent No Moisture dry_system Action: Flame-dry glassware, use anhydrous solvents, inert atmosphere. check_moisture->dry_system Moisture Present check_side_reactions Investigate Side Reactions (Enolization, Wurtz Coupling) check_reagent->check_side_reactions Good Quality prepare_reagent Action: Prepare fresh Grignard reagent or titrate commercial solution. check_reagent->prepare_reagent Poor Quality optimize_conditions Action: Lower reaction temperature, control addition rate. check_side_reactions->optimize_conditions Side Reactions Evident success Improved Yield dry_system->success prepare_reagent->success optimize_conditions->success G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up and Purification a 1. Add Mg and I₂ to flask b 2. Add anhydrous ether a->b c 3. Add 1-bromo-2-methylpentane (B146034) solution b->c d 4. Reflux c->d e 5. Cool Grignard solution d->e f 6. Add paraformaldehyde e->f g 7. Stir at room temperature f->g h 8. Quench with NH₄Cl (aq) g->h i 9. Extraction with ether h->i j 10. Wash and dry organic layer i->j k 11. Distillation j->k l l k->l This compound

References

Technical Support Center: Purification of 2-Methylhexan-1-ol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the purification of 2-Methylhexan-1-ol via fractional distillation. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and relevant physical property data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound at atmospheric pressure? A1: The boiling point of this compound is reported to be in the range of 161-169°C at standard atmospheric pressure (760 mmHg).[1][2][3][4] The exact boiling point observed during distillation will depend on the purity of the sample and the accuracy of the pressure measurement.

Q2: What are the most common impurities I might encounter when synthesizing this compound? A2: Common impurities depend on the synthetic route.

  • Grignard Synthesis: Unreacted starting materials like hexanal (B45976) or methylmagnesium halide, and side-products.

  • Hydroformylation of 1-hexene: Residual 1-hexene, intermediate 2-methylhexanal, and isomers.[3][5]

  • Reduction of 2-methylhexanal: Unreacted 2-methylhexanal.[3][5]

  • General Impurities: Water from workup steps and other isomeric alcohols like 3-heptanol (B47328) can also be present.[6][7]

Q3: How do I select the appropriate fractionating column for this purification? A3: The choice of column depends on the boiling point difference between this compound and its impurities. For liquids with boiling points that differ by less than 25°C, a fractional distillation is necessary.[8] A Vigreux column is a common choice for general laboratory work. For impurities with very close boiling points, a column with a higher number of theoretical plates, such as one packed with Raschig rings or glass helices, will provide better separation.[8][9] However, be aware that longer, more efficient columns can lead to lower recovery of the product.[10]

Q4: Does this compound form an azeotrope with water? A4: While specific azeotropic data for this compound with water is not readily available in the provided search results, many alcohols can form azeotropes with water.[11][12] It is critical to thoroughly dry the crude this compound using a drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation to prevent the formation of a potential azeotrope, which would complicate purification and affect the boiling point.[6]

Q5: How can I confirm the purity of my distilled this compound? A5: The purity of the final product can be assessed using several analytical techniques. Gas Chromatography (GC) is a highly effective method to determine purity and identify trace impurities by comparing retention times with known standards.[3][7] Additionally, spectroscopic methods such as ¹H NMR and IR spectroscopy can confirm the structure and absence of functional group impurities.[3][7] A constant boiling point during distillation is also a good indicator of high purity.[10]

Troubleshooting Guide

Problem: The distillation is proceeding very slowly or has stopped completely.

  • Possible Cause: Insufficient heating. The heat supplied to the distillation flask may not be enough to vaporize the alcohol and move it up the fractionating column.

  • Solution: Gradually increase the temperature of the heating mantle.[10] Ensure the distillation apparatus is well-insulated, especially the fractionating column, by wrapping it with glass wool or aluminum foil to minimize heat loss to the surroundings.[10]

Problem: The temperature reading on the thermometer is fluctuating significantly.

  • Possible Cause: This often indicates that the distillation is not at a steady state or that a mixture of components is boiling.[13] It can happen when the heating is uneven or too rapid.

  • Solution: Reduce the heating rate to allow equilibrium to be established on each theoretical plate within the column.[14] Ensure the thermometer bulb is correctly positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9][10]

Problem: I am observing poor separation between fractions.

  • Possible Cause: The distillation rate is too fast, or the fractionating column is not efficient enough for the required separation.

  • Solution: Slow down the distillation rate to one to two drops per second. A slower rate allows for proper equilibrium between the liquid and vapor phases in the column, leading to better separation.[14] If separation is still poor, you may need to use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[8]

Problem: The distillate is cloudy.

  • Possible Cause: The most likely cause of cloudiness is the presence of water, which has co-distilled with the alcohol, possibly as an azeotrope.

  • Solution: Ensure the crude material is completely dry before starting the distillation. If the distillate is already collected, it can be dried with a suitable drying agent (e.g., anhydrous MgSO₄), filtered, and re-distilled.

Data Presentation

The table below summarizes key physical properties of this compound and a potential impurity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
This compound C₇H₁₆O116.20161-169~0.818~1.420-1.429
WaterH₂O18.021001.0001.333
2-MethylhexanalC₇H₁₄O114.19~145-147~0.815~1.414

Data compiled from search results.[1][3][4][15][16][17]

Experimental Protocols

Methodology for the Fractional Distillation of this compound

  • Drying the Crude Product:

    • Transfer the crude this compound to a suitable flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the liquid.

    • Swirl the flask periodically for 15-20 minutes. The liquid should become clear as the water is absorbed. If the drying agent clumps together, add more until some remains free-flowing.

    • Filter or decant the dry crude liquid into a round-bottom flask suitable for distillation.

  • Apparatus Setup:

    • Place the round-bottom flask containing the dried crude this compound and a few boiling chips or a magnetic stir bar into a heating mantle.[18]

    • Fit a fractionating column (e.g., Vigreux or packed) vertically into the neck of the flask.

    • Place a distillation head (still head) on top of the column.

    • Insert a thermometer into the still head, ensuring the top of the bulb is level with the bottom of the side-arm condenser connection.[10]

    • Attach a condenser to the side arm of the still head and secure it with clamps. Connect the lower condenser inlet to a cold water source and run the outlet from the upper connector to a drain.[10]

    • Place a collection flask at the end of the condenser to receive the distillate.

  • Distillation Procedure:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently.[19]

    • Observe the vapor as it rises slowly through the fractionating column. A ring of condensing vapor should be visible.[10]

    • Adjust the heating rate to maintain a slow, steady distillation rate of approximately 1-2 drops per second.

    • Discard any initial low-boiling "forerun" fraction, which may contain volatile impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 161-169°C).[2][4]

    • Monitor the temperature closely. A sharp drop or rise in temperature indicates that the main component has finished distilling.[10]

    • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and cracking of the glassware.

Mandatory Visualization

Fractional_Distillation_Workflow crude_product Crude this compound (with impurities and water) drying_step Drying (e.g., with Anhydrous MgSO₄) crude_product->drying_step dried_product Dried Crude Product drying_step->dried_product distillation_setup Fractional Distillation Apparatus dried_product->distillation_setup  Add to Flask fraction1 Forerun (Low-boiling impurities) distillation_setup->fraction1  Collect First Fraction fraction2 Purified this compound (Collected at constant B.P.) distillation_setup->fraction2  Collect Main Fraction residue Residue (High-boiling impurities) distillation_setup->residue  Remaining in Flask heating Heating heating->distillation_setup  Apply Heat

Caption: Workflow for the purification of this compound.

References

identifying side products in the synthesis of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the formation of side products during the synthesis of 2-Methylhexan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most common methods for synthesizing this compound include:

  • Hydroformylation of 1-hexene (B165129) followed by hydrogenation: This is a widely used industrial method due to its efficiency and scalability.[1]

  • Grignard Reaction: This versatile method allows for the formation of the carbon skeleton in several ways, such as the reaction of a methylmagnesium halide with hexanal (B45976) or the reaction of a 2-methylpentylmagnesium halide with formaldehyde.[2][3]

  • Reduction of 2-methylhexanal (B3058890): A straightforward laboratory-scale method involving the conversion of the aldehyde to a primary alcohol.[1]

  • Reduction of 2-methylhexanoic acid: This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid to the corresponding alcohol.[4]

Q2: I am using the hydroformylation of 1-hexene. What are the likely side products I should be looking for?

A2: In the hydroformylation of 1-hexene (also known as the oxo process), several side products can form. The reaction of 1-hexene with synthesis gas (CO/H₂) produces aldehydes, which are then hydrogenated.[1][5] Potential side products include:

  • n-Heptanal and 1-Heptanol: The linear isomer, n-heptanal, can be formed alongside the desired branched 2-methylhexanal. Subsequent hydrogenation will produce 1-heptanol.[1]

  • Isomers of Hexene: The catalyst used for hydroformylation can also catalyze the isomerization of 1-hexene to internal olefins like 2-hexene (B8810679) or 3-hexene.[6][7] Hydroformylation of these internal olefins will lead to other branched aldehydes and, after reduction, other isomers of methylhexanol (e.g., 3-methylhexan-1-ol, 4-methylhexan-1-ol).

  • Hexane (B92381): Hydrogenation of the starting olefin, 1-hexene, can occur as a side reaction.[5]

  • Aldol (B89426) Condensation Products: The intermediate aldehyde, 2-methylhexanal, can undergo self-condensation under certain conditions, leading to higher molecular weight byproducts.[5]

Q3: My Grignard synthesis of this compound has a low yield and several unexpected peaks in the GC trace. What could these be?

A3: Side products in a Grignard reaction often stem from the high reactivity of the Grignard reagent.[8] Potential impurities include:

  • Wurtz Coupling Products: The alkyl halide used to form the Grignard reagent can couple. For example, if you start with 1-bromo-2-methylpentane, you might form 4,5-dimethyldecane.

  • Unreacted Starting Materials: Incomplete reaction will leave residual alkyl halide and/or the carbonyl compound (e.g., hexanal or formaldehyde).

  • Products of Reaction with Water: Grignard reagents are extremely strong bases and will react with any trace moisture in the glassware or solvent to produce an alkane (e.g., 2-methylhexane (B165397) from 2-methylpentylmagnesium bromide).[8] Ensuring scrupulously dry conditions is critical.[2][9]

  • Benzene (if using a phenyl-based Grignard): If a phenyl Grignard is used, biphenyl (B1667301) can be a common side product from radical coupling.[8]

Q4: I am reducing 2-methylhexanoic acid with LiAlH₄. What potential impurities should I be aware of?

A4: The reduction of a carboxylic acid with a powerful reducing agent like LiAlH₄ is typically a clean reaction.[4] However, potential issues can arise:

  • Unreacted Starting Material: If an insufficient amount of LiAlH₄ is used or the reaction time is too short, you may have unreacted 2-methylhexanoic acid. This can be identified by an acidic wash during workup.

  • Intermediate Aldehyde: The reduction proceeds through an aldehyde intermediate. While this is typically more reactive than the starting carboxylic acid and is further reduced, it is possible to have trace amounts of 2-methylhexanal if the reaction is not driven to completion.[4]

  • Esters from Quenching: If an alcohol other than water (e.g., ethanol) is used to quench the reaction, you could potentially form the corresponding ester (e.g., ethyl 2-methylhexanoate) in small amounts.

Troubleshooting Guide

This guide will help you systematically identify unknown side products in your synthesis of this compound.

Problem: Unexpected Peaks in Gas Chromatography (GC) Analysis

Step 1: Initial Assessment

  • Retention Time: Compare the retention times of your unknown peaks to the expected retention time of this compound and any known starting materials.

  • Peak Area: The relative peak area can give a semi-quantitative estimate of the impurity level.

Step 2: Mass Spectrometry (MS) Analysis

  • If your GC is coupled to a mass spectrometer (GC-MS), analyze the mass spectrum of each unknown peak.

  • Molecular Ion (M+): Look for the molecular ion peak. Does its mass correspond to any of the potential side products listed in the FAQs?

  • Fragmentation Pattern: Compare the fragmentation pattern to literature spectra for suspected compounds. For example, alcohols often show a characteristic loss of water (M-18).

Step 3: Logical Deduction Based on Synthesis Route

  • Consult the FAQs above for the specific synthesis route you are using.

  • Hydroformylation: Are the molecular weights of the impurities consistent with isomers of heptanol (B41253) (m/z = 116.20, same as the product), hexane (m/z = 86.18), or aldol condensation products (higher m/z)?

  • Grignard Reaction: Do the molecular weights suggest a coupled alkane, unreacted starting materials, or the simple alkane from reaction with water?

  • Reduction: Does the mass spectrum suggest an unreacted starting acid or an intermediate aldehyde?

Data Presentation: Potential Side Products and Their Properties

The following table summarizes potential side products. The exact quantities are highly dependent on the specific reaction conditions.

Synthesis RoutePotential Side ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Identification Notes
Hydroformylation 1-HeptanolC₇H₁₆O116.20176Isomer of the desired product. May co-elute or have a similar retention time in GC.
3-Methylhexan-1-olC₇H₁₆O116.20~168Isomer of the desired product. Similar mass spectrum, different retention time.
HexaneC₆H₁₄86.1869Lower boiling point, will elute earlier in GC.
Grignard Reaction 2-MethylhexaneC₇H₁₆100.2190Product of reaction with water. Will elute earlier than the alcohol.
Dodecane (example of Wurtz coupling)C₁₂H₂₆170.34216Higher boiling point, will elute later. Mass spectrum will be characteristic of a long-chain alkane.
Reduction of Acid 2-MethylhexanalC₇H₁₄O114.19145-147Intermediate of the reduction. Lower boiling point than the alcohol.
2-Methylhexanoic AcidC₇H₁₄O₂130.18215-218Unreacted starting material. May require derivatization for GC analysis.

Experimental Protocols

Protocol: Analysis of Crude this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and semi-quantify the components of a crude reaction mixture from the synthesis of this compound.

Materials:

  • Crude reaction mixture

  • Diethyl ether or other suitable solvent (GC grade)

  • Vials for sample preparation

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, HP-5ms, or similar)

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 100 µL) of the crude reaction mixture after workup.

    • Dilute the aliquot in a suitable solvent (e.g., 1 mL of diethyl ether) in a GC vial. The dilution factor may need to be adjusted based on the expected concentration.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Acquire the total ion chromatogram (TIC).

    • Integrate the peaks to determine their relative areas.

    • For each peak of interest, obtain the mass spectrum.

    • Compare the obtained mass spectra with a library database (e.g., NIST, Wiley) to identify the compounds.

    • Correlate the identified compounds with the potential side products for your specific synthesis route.

Visualization

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the identification of side products.

Troubleshooting_Workflow Troubleshooting Workflow for Side Product Identification start Observe Unexpected Result (e.g., low yield, extra GC peaks) gc_ms Perform GC-MS Analysis of Crude Product start->gc_ms analyze_ms Analyze Mass Spectrum of Unknown Peak gc_ms->analyze_ms compare_db Compare with MS Database (NIST, Wiley, etc.) analyze_ms->compare_db hypothesis Formulate Hypothesis Based on Synthesis Route compare_db->hypothesis confirm Confirm Identity (e.g., use authentic standard) hypothesis->confirm If possible optimize Optimize Reaction Conditions to Minimize Side Product hypothesis->optimize confirm->optimize end Problem Resolved optimize->end

Caption: A logical workflow for identifying and addressing side products.

References

optimizing reaction conditions for the hydroformylation of 1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the hydroformylation of 1-hexene (B165129).

Frequently Asked Questions (FAQs)

Q1: What are the primary products of 1-hexene hydroformylation?

The primary products are two isomeric aldehydes: heptanal (B48729) (the linear product, n) and 2-methylhexanal (B3058890) (the branched product, iso).[1][2] The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of 1-hexene.[3]

Q2: What are the most common side reactions in the hydroformylation of 1-hexene?

The main side reactions include:

  • Isomerization: Migration of the double bond in 1-hexene to form internal hexenes (e.g., 2-hexene).[4][5] This can lead to the formation of different branched aldehydes.

  • Hydrogenation: The reduction of 1-hexene to hexane (B92381) or the aldehyde products to their corresponding alcohols.[5][6]

  • Catalyst Degradation: The catalyst can lose activity and selectivity through processes like oxidation or hydrolysis.[5]

Q3: What are the key reaction parameters that influence the hydroformylation of 1-hexene?

The efficiency and selectivity of the reaction are significantly affected by:

  • Temperature: Typically ranges from 40 to 200°C.[3][7] Higher temperatures can increase the reaction rate but may negatively impact selectivity and promote side reactions.[5]

  • Pressure: Syngas (a mixture of CO and H₂) pressure generally falls between 10 and 100 atmospheres.[3] The partial pressures of CO and H₂ can influence both the rate and the ratio of linear to branched products (n/iso ratio).[5]

  • Catalyst: Rhodium and cobalt complexes are the most common catalysts.[1][6][8] Rhodium catalysts, often used with phosphine (B1218219) ligands, are highly active under milder conditions.[9]

  • Ligands: The choice of ligand, particularly phosphine-based ligands, is crucial for controlling regioselectivity (n/iso ratio) and catalyst stability.[10][11][12]

  • Solvent: The reaction can be performed in various solvents, including organic solvents like toluene (B28343) and more environmentally friendly options like supercritical carbon dioxide (scCO₂).[10][13][14][15] The solvent can affect catalyst solubility, activity, and product separation.[15]

Troubleshooting Guides

Issue 1: Low Conversion of 1-Hexene

If you are experiencing low conversion of your starting material, consider the following troubleshooting steps.

LowConversionWorkflow Start Low 1-Hexene Conversion Observed CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst CheckTemp Increase Reaction Temperature CheckCatalyst->CheckTemp Catalyst is active NoImprovement Still Low Conversion (Consider alternative catalyst or ligand) CheckCatalyst->NoImprovement Catalyst inactive CheckPressure Increase Syngas Pressure CheckTemp->CheckPressure Improved Conversion Improved CheckTemp->Improved CheckPurity Analyze Feedstock Purity CheckPressure->CheckPurity CheckPressure->Improved CheckPurity->Improved Purity is high CheckPurity->NoImprovement Impurities detected

Caption: Troubleshooting workflow for low 1-hexene conversion.

  • Verify Catalyst Activity: Ensure the catalyst has not degraded. Catalyst poisons, such as sulfur or halogen compounds in the feedstock, can deactivate the catalyst.[5] Consider preparing a fresh catalyst solution.

  • Increase Reaction Temperature: The reaction rate may be too low at the current temperature. Gradually increase the temperature, but monitor for a decrease in selectivity, as higher temperatures can favor side reactions.[5]

  • Increase Syngas Pressure: Higher concentrations of CO and H₂ can increase the reaction rate.

  • Analyze Feedstock Purity: Impurities in the 1-hexene or syngas can inhibit the catalyst.[5]

Issue 2: Poor Regioselectivity (Low n/iso Ratio)

A low ratio of the desired linear aldehyde (heptanal) to the branched aldehyde (2-methylhexanal) is a common issue.

LowSelectivityWorkflow Start Low n/iso Ratio Observed ReviewLigand Review Ligand Choice Start->ReviewLigand DecreaseTemp Decrease Reaction Temperature ReviewLigand->DecreaseTemp Ligand is appropriate NoImprovement Still Low Selectivity (Consult further literature) ReviewLigand->NoImprovement Ligand choice is poor AdjustPressure Adjust Syngas Partial Pressures DecreaseTemp->AdjustPressure Improved Selectivity Improved DecreaseTemp->Improved AdjustPressure->Improved Increase CO partial pressure

Caption: Troubleshooting workflow for low n/iso selectivity.

  • Review Ligand Choice: The structure of the phosphine ligand has a strong influence on regioselectivity. Bulky ligands often favor the formation of the linear aldehyde.[10] An excess of the phosphine ligand can also increase the n/iso ratio.[9]

  • Decrease Reaction Temperature: Lower temperatures generally favor the formation of the linear product over the branched isomer.[5]

  • Adjust Syngas Partial Pressures: Increasing the partial pressure of carbon monoxide (CO) can often lead to a higher n/iso ratio. Conversely, higher hydrogen (H₂) partial pressures may decrease selectivity.

Data on Reaction Conditions

The following tables summarize the impact of various reaction parameters on the hydroformylation of 1-hexene.

Table 1: Effect of Temperature and Pressure on 1-Hexene Hydroformylation with a Cobalt Catalyst

EntryTemperature (°C)Pressure (psi)Conversion (%)Aldehyde Selectivity (%)n/iso Ratio
110060018612.5
210080025632.5
3100110035652.6
411060020502.3
511080030552.4
6110110045602.5

Reaction conditions: 0.286 mmol 1-hexene, 0.0037 mmol HCo(CO)[P(o-C₆H₄SO₃Na)]₃ catalyst, 15 mL water, 15 mL n-heptane, 7.5 h.

Table 2: Effect of Ligand Concentration on 1-Hexene Hydroformylation with a Rhodium Catalyst [9]

PPh₃ (M)[Rh] (mM)Rate Constant (k x 10³)n/iso Ratio
0.051.07.92.9
0.101.05.86.0
0.201.03.58.8
0.402.03.617.0

Reaction Conditions: 90 psig (6.2 bar), 1:1 H₂/CO, 90°C.

Experimental Protocols

General Procedure for the Hydroformylation of 1-Hexene with a Rhodium-Based Catalyst [2][8][16]

This protocol is a representative example and may require optimization for specific catalyst systems and desired outcomes.

Materials:

  • Autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve.

  • Catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • 1-Hexene (substrate)

  • Solvent (e.g., Toluene)

  • Syngas (CO/H₂, typically 1:1 molar ratio)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), charge the autoclave with the catalyst precursor and the desired amount of ligand.

    • Add the solvent to the autoclave.

  • Reactor Sealing and Purging:

    • Seal the autoclave and remove it from the inert atmosphere.

    • Purge the reactor multiple times with the inert gas and then with syngas to remove any residual air.

  • Pre-activation (optional):

    • Pressurize the reactor to a pre-activation pressure (e.g., 40 bar) and heat to a specific temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow for the formation of the active catalyst species.[8]

  • Reaction Initiation:

    • Add the 1-hexene to the reactor. This can be done via a bypass loop or injection port.[17]

    • Adjust the temperature and pressure to the desired reaction conditions (e.g., 100°C and 100 bar).[8]

    • Begin stirring to ensure proper mixing.

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the consumption of syngas via a pressure drop.

    • Periodically, carefully take aliquots of the reaction mixture for analysis by Gas Chromatography (GC) or NMR spectroscopy to determine conversion and selectivity.

  • Reaction Quenching and Product Analysis:

    • Once the reaction is complete (indicated by no further gas uptake or by GC analysis), cool the reactor to room temperature.

    • Carefully vent the excess syngas.

    • The product mixture can then be analyzed to determine the final conversion, yield, and regioselectivity.

References

troubleshooting low enantiomeric excess in 2-Methylhexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylhexan-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to achieving high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it crucial?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which a sample contains one enantiomer in greater amounts than the other.[1] It is calculated as the difference in the mole fractions of the two enantiomers. For example, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90%. In the pharmaceutical industry, producing compounds with high enantiomeric excess is critical because different enantiomers can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful.[2][3]

Q2: How is the enantiomeric excess of this compound determined?

A2: The most common methods for determining the ee of this compound are chiral chromatography techniques and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

  • Chiral Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These methods separate the enantiomers based on their differential interactions with a chiral stationary phase.[4][] The ee is calculated from the integrated areas of the peaks corresponding to each enantiomer.[4]

  • NMR with Chiral Shift Reagents: A chiral lanthanide complex is added to the sample, which forms diastereomeric complexes with the enantiomers. This results in distinguishable signals in the NMR spectrum, allowing for quantification.[4]

Q3: What are the primary asymmetric synthesis routes to obtain enantiomerically enriched this compound?

A3: Several effective methods are employed:

  • Biocatalytic Reduction: The reduction of the prochiral ketone, 2-methylhexanal (B3058890), using an alcohol dehydrogenase (ADH) enzyme.[6]

  • Asymmetric Reduction: Using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine, to reduce 2-methylhexanal.[7]

  • Grignard Reaction with Chiral Auxiliary: The addition of a Grignard reagent to formaldehyde (B43269) in the presence of a chiral auxiliary to direct the stereochemistry.[7]

  • Kinetic Resolution: Enzymatic resolution of racemic this compound, often using a lipase (B570770) to selectively acylate one enantiomer, leaving the other enriched.[8]

Troubleshooting Guide: Low Enantiomeric Excess

This guide addresses common issues leading to low enantiomeric excess for specific synthetic protocols.

Route 1: Biocatalytic Reduction of 2-Methylhexanal

Q: My biocatalytic reduction of 2-methylhexanal using Saccharomyces cerevisiae (Baker's Yeast) resulted in an ee of less than 99%. What are the potential causes and solutions?

A: Low ee in this biotransformation can stem from several factors related to the enzyme and reaction conditions. The use of an isolated alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae has been reported to produce (S)-2-methylhexan-1-ol with yields of 88-92% and an ee greater than 99%.[6] Deviations from this outcome suggest process-related issues.

Troubleshooting Flowchart

start Low ee in Biocatalytic Reduction q1 Are you using whole cells or isolated enzyme? start->q1 whole_cells Whole Cells (e.g., Baker's Yeast) q1->whole_cells Whole isolated_enzyme Isolated ADH q1->isolated_enzyme Isolated issue1 Issue: Presence of multiple, non-selective reductases in the host cell can produce the undesired enantiomer. whole_cells->issue1 q2 Was the reaction environment sterile? isolated_enzyme->q2 solution1 Solution: Switch to an isolated, purified ADH enzyme known for high selectivity. issue1->solution1 sterile Yes q2->sterile Yes not_sterile No q2->not_sterile No q3 Were temperature and pH optimal for the specific ADH? sterile->q3 issue2 Issue: Microbial contamination can introduce competing enzymes with different selectivities. not_sterile->issue2 solution2 Solution: Ensure strict aseptic techniques, and sterilize media and equipment. issue2->solution2 not_optimal No q3->not_optimal No optimal Yes issue3 Issue: Enzymes have optimal operating ranges. Deviations can decrease both activity and selectivity. not_optimal->issue3 solution3 Solution: Consult literature for the specific enzyme's optimal pH and temperature. Typically, mild conditions are required. issue3->solution3 cluster_start t = 0 cluster_mid t = 50% conversion cluster_end t > 50% conversion R_start R R_mid R R_start->R_mid Slow (unreacted) S_start S S_ester S-ester S_start->S_ester Fast (acylated) R_ester R-ester R_mid->R_ester Slow (acylated) S_ester_end S-ester label_start Racemic Mixture (50% R, 50% S) ee = 0% label_mid Optimal Point (High ee for R-alcohol) label_end Over-reaction (Decreased ee for R-alcohol) start Sample of this compound prep Prepare Sample (Dissolve in mobile phase, filter) start->prep inject Inject into HPLC System prep->inject separation Separation on Chiral Column inject->separation detection Detect with UV or RI Detector separation->detection chromatogram Generate Chromatogram (Two separated peaks for R and S) detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee (%) integrate->calculate

References

Technical Support Center: Water Removal from 2-Methylhexan-1-ol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of water from 2-Methylhexan-1-ol and its reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound reactions?

A1: Water can act as an unwanted nucleophile or base in many sensitive organic reactions, leading to the formation of side products and reduced yields of the desired product. In the context of drug development, the presence of water can negatively impact the stability, crystal structure, and overall efficacy of active pharmaceutical ingredients (APIs). Therefore, ensuring an anhydrous environment by using a dry grade of this compound is often essential for reaction success and product purity.

Q2: What are the most common laboratory methods for drying this compound?

A2: The most effective and widely used methods for removing water from alcohols like this compound are:

  • Drying with Molecular Sieves: This involves using porous synthetic zeolites that selectively adsorb water molecules from the organic solvent.

  • Azeotropic Distillation: This technique uses a distillation setup with an entrainer, a third solvent that forms a low-boiling point azeotrope with water, to physically remove it from the mixture.

  • Chemical Drying Agents: These are inorganic salts or reactive compounds that bind or react with water. They are typically used for pre-drying or when trace amounts of water are acceptable.

Q3: Can I remove water from this compound by simple distillation?

A3: Simple distillation is generally ineffective for complete water removal from this compound. Like many alcohols, it is likely to form a high-boiling azeotrope with water, meaning the vapor and liquid phases will have the same composition at a certain point, preventing further separation by this method. Azeotropic distillation with a suitable entrainer is the recommended distillation-based approach.

Q4: What type of molecular sieves should I use for drying this compound?

A4: 3Å (Angstrom) molecular sieves are the most effective and recommended type for drying alcohols, including this compound. The ~3Å pore size is large enough to admit small water molecules (kinetic diameter ~2.8Å) but excludes the larger this compound molecules. Using 4Å or 5Å sieves is not recommended as their larger pores would co-adsorb the alcohol, reducing the solvent yield.

Q5: Can I add molecular sieves directly to my reaction flask to remove water as it forms?

A5: Yes, adding activated molecular sieves directly to a reaction mixture is a common technique to drive chemical equilibria forward by removing a water byproduct. However, it is important to note that standard aluminosilicate (B74896) molecular sieves are basic and can react with acidic components in the mixture. For reactions run under acidic conditions, using a Soxhlet extractor containing the sieves to dry the refluxing solvent is a better approach.

Troubleshooting Guides

Issue 1: Reaction yield is low, and byproducts are observed.
Possible Cause Troubleshooting Step
Residual Water in this compound The starting material may not be sufficiently dry. Before the reaction, dry the this compound using activated 3Å molecular sieves for 12-24 hours. Confirm dryness using Karl Fischer titration if available.
Ineffective Drying Agent The drying agent may be saturated or inappropriate. If using anhydrous salts like MgSO₄ or Na₂SO₄, they may not be efficient enough for achieving the required level of dryness. Switch to freshly activated 3Å molecular sieves.
Atmospheric Moisture The reaction may be sensitive to moisture from the air. Set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use oven-dried glassware.
Issue 2: Molecular sieves appear to be ineffective.
Possible Cause Troubleshooting Step
Sieves Were Not Properly Activated Molecular sieves avidly adsorb water from the atmosphere and must be activated before use. Follow the detailed protocol below for heating the sieves under a vacuum to regenerate their adsorptive capacity.
Incorrect Sieve Pore Size Using 4Å or 5Å sieves will result in the co-adsorption of the alcohol along with water, making them ineffective for this specific application. Ensure you are using 3Å sieves.
Insufficient Quantity of Sieves The amount of sieves may be insufficient for the volume of solvent and its water content. As a rule of thumb, use approximately 10-20% of the solvent's weight in molecular sieves.
Issue 3: Azeotropic distillation is not removing water efficiently.
Possible Cause Troubleshooting Step
Incorrect Entrainer The chosen entrainer (e.g., toluene (B28343), cyclohexane) must form a low-boiling, heterogeneous azeotrope with water. Toluene is a common and effective choice.
Leaky Apparatus Ensure all joints in the Dean-Stark apparatus and condenser are properly sealed to prevent the escape of vapor or the entry of atmospheric moisture.
Insufficient Reflux Rate The distillation must be maintained at a steady reflux to ensure the continuous removal of the water-entrainer azeotrope. Adjust heating to maintain a consistent boil.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 161-167 °C
Density ~0.818 g/cm³
Solubility in Water ~4 g/L (Slightly soluble)
Table 2: Comparison of Common Water Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest For
3Å Molecular Sieves AdsorptionHigh efficiency for very low water content; Safe and easy to handle; Can be used in-situ.Requires activation; Can be basic; Sieves can break down if stirred aggressively.Achieving anhydrous conditions (<50 ppm water) for sensitive reactions.
Azeotropic Distillation DistillationEffective for removing larger quantities of water; Can be performed on a large scale.Requires specialized glassware (Dean-Stark); Involves heating the reaction mixture; Introduces a third solvent (entrainer).Reactions that produce water and are run at elevated temperatures.
Anhydrous Na₂SO₄ / MgSO₄ Hydrate FormationInexpensive; Easy to remove by filtration.Low capacity and efficiency; Not suitable for achieving anhydrous conditions.Pre-drying solvents after an aqueous workup.

Experimental Protocols

Protocol 1: Activation of 3Å Molecular Sieves

Objective: To remove adsorbed water from molecular sieves, preparing them for use as a high-efficiency drying agent.

Methodology:

  • Place the required amount of 3Å molecular sieve pellets into a round-bottom flask or Schlenk flask.

  • Attach the flask to a vacuum line, preferably with a cold trap installed.

  • Heat the flask gently in a heating mantle or sand bath to 180-200 °C. For 3Å sieves, temperatures in the range of 175-260 °C are effective.

  • Maintain the heat and vacuum for at least 8-12 hours (or overnight) to ensure all water is removed.

  • Turn off the heating and allow the flask to cool completely to room temperature under vacuum or by backfilling with an inert gas like nitrogen.

  • Once cooled, store the activated sieves in a tightly sealed container, preferably in a desiccator, until use.

Protocol 2: Drying this compound with Activated Molecular Sieves

Objective: To dry this compound to a low water content suitable for moisture-sensitive reactions.

Methodology:

  • Obtain freshly activated 3Å molecular sieves from storage.

  • In a dry flask, add the this compound to be dried.

  • Add the activated sieves to the alcohol (approx. 10-20% w/v).

  • Seal the flask and allow it to stand for at least 12-24 hours. Occasional gentle swirling can improve efficiency.

  • To use the dried solvent, carefully decant or filter the liquid away from the sieves under an inert atmosphere to prevent re-exposure to moisture.

Protocol 3: Water Removal by Azeotropic Distillation using a Dean-Stark Apparatus

Objective: To remove water from a this compound reaction mixture using an entrainer.

Methodology:

  • Assemble the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.

  • Charge the flask with the this compound reaction mixture and an appropriate entrainer (e.g., toluene).

  • Fill the Dean-Stark trap with the entrainer (toluene) until it begins to flow back into the reaction flask.

  • Begin heating the reaction flask to initiate reflux.

  • The vapor that rises will be a mixture of the entrainer and water (and other components). This vapor condenses in the condenser and drips into the Dean-Stark trap.

  • In the trap, the immiscible water and toluene will separate. Water, being denser, will collect at the bottom of the graduated tube, while the lighter toluene will overflow from the side arm and return to the reaction flask.

  • Continue the distillation until no more water collects in the bottom of the trap, indicating that the reaction mixture is dry.

  • Allow the apparatus to cool, then drain the collected water from the trap via the stopcock.

Visualizations

experimental_workflow Workflow for Drying this compound cluster_prep Preparation cluster_drying Drying Process cluster_result Result A Place 3Å Sieves in Flask B Heat to 180-200°C under Vacuum A->B C Cool Under Inert Atmosphere B->C D Add Activated Sieves to this compound C->D Sieves Activated E Let Stand for 12-24 Hours D->E F Decant or Filter Solvent E->F G Anhydrous this compound F->G Solvent is Dry

Caption: Workflow for drying this compound with molecular sieves.

dean_stark_setup Azeotropic Distillation with Dean-Stark Trap flask Reaction Flask (this compound + Toluene) trap Dean-Stark Trap flask->trap 2. Azeotrope Vapor Rises trap->flask 5. Toluene Returns to Flask condenser Condenser (Cooling Water In/Out) trap->condenser 3. Vapor Condenses water_out Collected Water trap->water_out 6. Water Separates & Collects condenser->trap 4. Liquid Drips into Trap heat Heat Source heat->flask 1. Heating & Reflux

Caption: Diagram of a Dean-Stark apparatus for azeotropic distillation.

troubleshooting_tree Decision Tree for Selecting a Drying Method start Is water a byproduct of the reaction? yes_path Reaction run at high temp? start->yes_path Yes no_path What level of dryness is needed? start->no_path No azeo Use Azeotropic Distillation (Dean-Stark) yes_path->azeo Yes soxhlet Use in-situ drying with sieves in a Soxhlet extractor. yes_path->soxhlet No anhydrous Anhydrous (<50 ppm) no_path->anhydrous predry Pre-drying (bulk water removal) no_path->predry sieves Use Activated 3Å Molecular Sieves anhydrous->sieves sulfates Use Anhydrous MgSO₄ or Na₂SO₄ predry->sulfates

Caption: Troubleshooting logic for choosing a water removal method.

Technical Support Center: Scale-Up of 2-Methylhexan-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of 2-Methylhexan-1-ol production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis method for this compound?

A1: The most prevalent and efficient method for industrial-scale production is the hydroformylation of 1-hexene (B165129), also known as the oxo process, followed by the hydrogenation of the resulting 2-methylhexanal (B3058890) intermediate.[1][2] This two-step process is highly scalable and capable of producing large quantities of this compound with high purity.[1]

Q2: What are the primary synthesis routes for this compound at a laboratory scale?

A2: In a laboratory setting, common synthesis methods include:

  • Reduction of 2-methylhexanal: This is a straightforward method using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Grignard Reaction: This involves reacting a pentyl magnesium halide with acetaldehyde (B116499) or reacting a methylmagnesium halide with hexanal (B45976).[1][3] This method offers good yields but requires careful control of reaction conditions to avoid side reactions.[1]

  • Biocatalytic Reduction: Using alcohol dehydrogenases (ADH), for instance from Saccharomyces cerevisiae, to reduce 2-methylhexanal can produce specific enantiomers like (S)-2-methylhexan-1-ol with high yields and excellent enantiomeric excess.[1][2]

Q3: What are the main safety concerns when scaling up the production of this compound?

A3: Key safety concerns include the flammability of this compound and its precursors like 1-hexene and 2-methylhexanal.[4][5][6] It is also a skin, eye, and respiratory irritant.[3][4] During scale-up, it is crucial to use proper ventilation, non-sparking tools, and explosion-proof equipment, and to ground all equipment to prevent static discharge.[6][7] If acid catalysts are used, their corrosive nature requires careful handling.[6] A thorough Process Hazards Analysis (PHA) should be conducted before any scale-up.[8]

Q4: Why is heat management a critical challenge in scaling up this process?

A4: Heat management is critical because the ratio of heat transfer area to reactor volume decreases significantly as the scale increases.[9][10] Many synthesis reactions, particularly Grignard reactions and hydrogenations, are exothermic. In a large reactor, the heat generated may not dissipate quickly enough, leading to a temperature increase that can cause side reactions, product decomposition, or even a dangerous runaway reaction.[9][11] Therefore, calorimetric studies to understand the reaction's energy profile are essential for a safe scale-up.[9][10]

Q5: What are the typical byproducts in this compound synthesis?

A5: Byproduct formation depends on the synthesis route. In the hydroformylation of 1-hexene, the linear isomer hexanal can be formed, leading to n-heptanol after hydrogenation.[2] Acid-catalyzed hydration of 2-methyl-1-hexene (B165367) can produce byproducts like 3-methylhexan-1-ol due to carbocation rearrangements.[2] Grignard reactions can have side reactions if conditions are not carefully controlled.[1]

Troubleshooting Guides

Problem 1: Low Yield or Purity
Question Potential Causes Recommended Solutions
Why is the overall yield of this compound lower than expected after scale-up? 1. Inefficient Mixing: Inconsistent mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[9][10] 2. Poor Heat Transfer: Inadequate heat removal can increase the reaction temperature, favoring byproduct formation.[12] 3. Equilibrium Limitations (Hydroformylation): The reaction may not be driven to completion. 4. Catalyst Deactivation: The catalyst (e.g., Rhodium, Cobalt, Nickel) may lose activity over time.1. Optimize Agitation: Adjust the stirrer speed and design (impeller type) to ensure homogeneity. Conduct mixing studies at a smaller scale to determine the optimal rotational speed.[9][10] 2. Improve Heat Exchange: Ensure the reactor's cooling system is adequate for the scale. Consider controlled, slower addition of reagents for highly exothermic steps.[11] 3. Shift Equilibrium: For hydroformylation, ensure efficient removal of any byproducts or use appropriate pressure of synthesis gas to favor product formation. 4. Catalyst Management: Evaluate catalyst stability under process conditions. Consider catalyst regeneration or using a more robust catalyst.
What causes the final product to have a high level of isomeric impurities (e.g., n-heptanol)? 1. Poor Regioselectivity (Hydroformylation): The hydroformylation of 1-hexene can produce both the desired branched aldehyde (2-methylhexanal) and the linear isomer (hexanal).[2] 2. Inefficient Purification: The purification method (e.g., fractional distillation) may not be effective at separating isomers with close boiling points.[13]1. Optimize Hydroformylation Conditions: Adjust temperature, pressure, and catalyst/ligand system to maximize selectivity for the branched isomer. 2. Enhance Purification: Use a more efficient fractionating column (longer, with better packing material). For very high purity requirements, preparative gas chromatography might be necessary.[13]
Why is there a significant amount of unreacted starting material in the product? 1. Insufficient Reaction Time: Reaction times that are sufficient in the lab may not be long enough at an industrial scale due to slower heat and mass transfer.[12] 2. Incomplete Reaction: The reaction may be reversible, and equilibrium was reached before full conversion.[6] 3. Hydrolysis during Workup: The product acetal (B89532) (if formed as an intermediate) can hydrolyze back to the aldehyde and alcohol during aqueous workup.[6]1. Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction time for the scaled-up batch. 2. Drive the Reaction: For equilibrium-limited reactions, use an excess of one reagent or remove a byproduct (like water in acetal formation) to drive the reaction to completion.[6] 3. Modify Workup: If applicable, neutralize any acid catalyst with a mild base before adding water to prevent hydrolysis.[6]
Problem 2: Process & Operational Issues
Question Potential Causes Recommended Solutions
The reaction is difficult to control and shows a rapid temperature increase (exotherm). What should I do? 1. Accumulation of Reagents: Adding a reactant too quickly before the reaction initiates can lead to a sudden, uncontrolled exotherm when the reaction starts. 2. Insufficient Cooling Capacity: The reactor's cooling system cannot handle the heat generated by the reaction at the current addition rate.[10] 3. Lack of Thermal Hazard Data: The exothermic nature of the reaction was not fully characterized before scale-up.[9]1. Controlled Addition: Add the reactive agent slowly and sub-surface to ensure it reacts as it is added. Ensure the reaction has initiated before adding the bulk of the reagent. 2. Reduce Addition Rate/Temperature: Slow down the rate of addition and/or lower the initial batch temperature to provide a larger safety margin. 3. Perform Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to design a safe process.
We are observing a new crystal form or solidification issues during product isolation. Why? 1. Polymorphism: The change in processing conditions (e.g., cooling rate, solvent, impurities) during scale-up can lead to the formation of a different, potentially less stable or harder-to-filter, crystalline form (polymorph).[11] 2. Supersaturation Issues: Slower cooling rates in large vessels can affect crystallization kinetics.1. Characterize Polymorphs: Use analytical techniques (e.g., XRD, DSC) to identify and characterize the different crystal forms. 2. Control Crystallization: Develop a controlled crystallization protocol by defining the cooling profile, agitation rate, and seeding strategy to consistently produce the desired polymorph.
Product separation after aqueous workup is slow, or emulsions are forming. 1. Inefficient Mixing/Settling: The larger scale may prevent efficient phase separation due to different hydrodynamics. 2. Presence of Surfactant-like Impurities: Byproducts or certain salts can act as emulsifiers.1. Optimize Separation: Allow for longer settling times. In some cases, a gentle, slow stirring can help break emulsions. 2. Use a Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which helps to break emulsions and remove dissolved water.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis PathwayTypical ApplicationYieldScalabilityKey Considerations
Hydroformylation of 1-Hexene + Hydrogenation Industrial>65% (Overall)[1]HighRequires high-pressure equipment and specialized catalysts (Rhodium/Cobalt). Regioselectivity is a key parameter.[1][2]
Reduction of 2-Methylhexanal Laboratory70-90%[1]ModerateChoice of reducing agent (NaBH₄ vs. LiAlH₄) affects reactivity and safety requirements.[1]
Grignard Reaction (e.g., Pentyl-MgBr + Acetaldehyde) LaboratoryGood (not quantified)Low to ModerateRequires strict anhydrous conditions to prevent quenching of the Grignard reagent.[1][14]
Biocatalytic Reduction (ADH) Laboratory / Specialized Industrial88-92%[1][2]ModerateOffers high enantioselectivity (>99% ee) for producing specific isomers.[1][2] Avoids hazardous metal hydrides.

Table 2: Physical and Safety Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆O[4]
Molecular Weight 116.20 g/mol [4]
Appearance Colorless liquid with a fragrant odor[2][3]
Boiling Point 161-167 °C[2]
Density ~0.818 g/cm³[2][3]
Solubility in Water Slightly soluble (~4 g/L)[2]
Flash Point Flammable (H226)[4]
Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[4]

Experimental Protocols

Protocol 1: Industrial Scale-Up via Hydroformylation and Hydrogenation (Conceptual)

Objective: To produce this compound from 1-hexene.

Step 1: Hydroformylation (Oxo Process)

  • Reactor Preparation: Ensure a high-pressure reactor is clean, dry, and inerted (e.g., with nitrogen or argon).

  • Catalyst Preparation: Prepare the catalyst solution (e.g., a rhodium complex with a suitable phosphine (B1218219) ligand) in a high-boiling point solvent under an inert atmosphere.

  • Charging Reactor: Charge the reactor with 1-hexene and the catalyst solution.

  • Pressurization: Seal the reactor and pressurize with synthesis gas (a mixture of carbon monoxide and hydrogen).

  • Reaction: Heat the reactor to the target temperature (e.g., 80-120 °C) under constant pressure. The reaction is exothermic and requires careful temperature control. Monitor the reaction progress by GC analysis of samples taken periodically.

  • Depressurization: Once the reaction is complete, cool the reactor and carefully vent the excess synthesis gas.

  • Product Isolation: The crude product, primarily containing 2-methylhexanal and its linear isomer, is separated from the catalyst. The catalyst may be recycled.

Step 2: Hydrogenation

  • Reactor Setup: Transfer the crude aldehyde mixture to a suitable hydrogenation reactor containing a hydrogenation catalyst (e.g., Nickel, Palladium on carbon).

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the required temperature. This reaction is also highly exothermic and requires robust cooling.

  • Monitoring: Monitor the disappearance of the aldehyde peak by GC until the reaction is complete.

  • Purification: After cooling and depressurizing, filter the crude alcohol to remove the catalyst.

  • Fractional Distillation: Purify the this compound by fractional distillation under vacuum to separate it from isomers and other impurities.

Protocol 2: Laboratory Scale Grignard Synthesis

Objective: To synthesize this compound from hexanal and methylmagnesium bromide.

Materials:

  • Anhydrous diethyl ether

  • Magnesium turnings

  • Methyl iodide

  • Hexanal

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask. Add a solution of methyl iodide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously (indicated by bubbling and cloudiness). If not, gentle warming may be required. Once started, continue the addition at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30 minutes to ensure full formation of the methylmagnesium iodide reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of hexanal in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. A thick precipitate will form.

  • Quenching: After the addition is complete, remove the ice bath and stir for 1 hour at room temperature. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise while cooling in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude oil by fractional distillation to obtain pure this compound.

Visualizations

G Industrial Synthesis of this compound cluster_0 Step 1: Hydroformylation (Oxo Process) cluster_1 Step 2: Hydrogenation Hexene 1-Hexene Hydroformylation Hydroformylation Reaction Hexene->Hydroformylation SynGas Synthesis Gas (CO + H₂) SynGas->Hydroformylation Catalyst1 Rhodium or Cobalt Catalyst Catalyst1->Hydroformylation Methylhexanal 2-Methylhexanal (and n-heptanal isomer) Hydroformylation->Methylhexanal Hydrogenation Hydrogenation Reaction Methylhexanal->Hydrogenation Hydrogen Hydrogen (H₂) Hydrogen->Hydrogenation Catalyst2 Nickel or Pd/C Catalyst Catalyst2->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

Caption: Industrial production via hydroformylation and hydrogenation.

G General Troubleshooting Workflow for Scale-Up cluster_causes Potential Root Causes Problem Identify Problem (e.g., Low Yield, Impurity) Data Review Lab & Scale-Up Data (Temp, Time, Purity) Problem->Data Hypothesis Formulate Hypothesis (e.g., Poor Mixing, Exotherm) Data->Hypothesis Kinetics Chemical Kinetics Hypothesis->Kinetics Heat Heat Transfer Hypothesis->Heat Mass Mass Transfer (Mixing) Hypothesis->Mass Purification Downstream Processing Hypothesis->Purification Solution Implement Solution (e.g., Adjust Agitation, Slow Addition) Kinetics->Solution Heat->Solution Mass->Solution Purification->Solution Verify Verify & Monitor (In-Process Controls) Solution->Verify Verify->Hypothesis No Success Problem Resolved Verify->Success Yes

Caption: A logical workflow for troubleshooting scale-up issues.

G Key Parameter Relationships in Scale-Up Scale Reactor Scale (Volume) HeatRem Heat Removal Rate Scale->HeatRem - Agitation Agitation Rate Mixing Mixing Efficiency Agitation->Mixing + AdditionRate Reagent Addition Rate HeatGen Heat Generation Rate AdditionRate->HeatGen + Temp Reaction Temperature Temp->HeatGen + Yield Product Yield Mixing->Yield + Purity Product Purity Mixing->Purity + HeatGen->Purity - (side reactions) Safety Process Safety HeatGen->Safety - HeatRem->Purity + HeatRem->Safety +

References

preventing byproduct formation in Grignard synthesis of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Grignard synthesis of 2-Methylhexan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary Grignard route for synthesizing this compound?

The most common and effective method is the reaction of (2-methylpentyl)magnesium bromide with formaldehyde (B43269).[1] This reaction specifically yields the target primary alcohol. The Grignard reagent is formed from 1-bromo-2-methylpentane (B146034) and magnesium metal.[1]

Q2: What are the main byproducts to expect in this synthesis?

The principal byproduct is the Wurtz coupling product, 5,6-dimethyldecane, which results from the reaction of the Grignard reagent with unreacted 1-bromo-2-methylpentane.[2][3][4] Other potential byproducts include small amounts of 2-methylpentane (B89812) (from reaction with trace moisture) and oxidation products if the reaction is not maintained under an inert atmosphere.[3]

Q3: How critical are anhydrous conditions for this reaction?

Strictly anhydrous conditions are paramount for a successful Grignard synthesis.[1][3] Grignard reagents are highly reactive towards protic solvents, such as water, which will quench the reagent and reduce the yield of the desired product, forming 2-methylpentane as a byproduct.[3] All glassware must be thoroughly dried, and anhydrous solvents must be used.[1]

Q4: What is the best way to introduce formaldehyde into the reaction?

Formaldehyde is a gas at room temperature, making its addition challenging. A common method is to generate gaseous formaldehyde by heating dry paraformaldehyde and bubbling it into the Grignard solution.[5] Alternatively, a suspension of dry paraformaldehyde in an anhydrous ether can be added directly, although this may lead to lower yields.[5] Using aqueous formaldehyde solutions is not suitable as the water will destroy the Grignard reagent.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound and a Significant Amount of a High-Boiling Point Impurity

Possible Cause: Formation of the Wurtz coupling byproduct, 5,6-dimethyldecane. This occurs when the (2-methylpentyl)magnesium bromide reacts with unreacted 1-bromo-2-methylpentane.[2][3][4]

Solutions:

  • Slow Addition of Alkyl Halide: Add the solution of 1-bromo-2-methylpentane to the magnesium turnings dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the opportunity for the Wurtz coupling reaction.[3]

  • Temperature Control: Maintain a low reaction temperature during the formation of the Grignard reagent. The reaction is exothermic, so external cooling may be necessary to prevent a rapid increase in temperature which favors the Wurtz coupling reaction.[3][4]

  • Efficient Stirring: Ensure vigorous stirring to promote the reaction of the alkyl halide with the magnesium surface, thus keeping the concentration of the alkyl halide in solution low.

Troubleshooting Logic for Wurtz Coupling Minimization

Wurtz_Troubleshooting start High Wurtz Byproduct? slow_addition Implement Slow Dropwise Addition start->slow_addition Yes low_temp Maintain Low Reaction Temperature (e.g., 0-5 °C) slow_addition->low_temp vigorous_stirring Ensure Vigorous Stirring low_temp->vigorous_stirring end Reduced Wurtz Byproduct (<5%) vigorous_stirring->end

Caption: Decision tree for minimizing Wurtz byproduct formation.

Quantitative Impact of Corrective Actions on Wurtz Byproduct Formation (Estimated)

ParameterStandard Conditions (Rapid Addition, Reflux)Optimized Conditions (Slow Addition, 0-5°C)
1-Bromo-2-methylpentane Addition Rate > 2 mL/min< 0.5 mL/min
Reaction Temperature ~35°C (refluxing ether)0-5°C
Estimated Wurtz Byproduct (%) 15-25%< 5%
Estimated Yield of this compound (%) 60-70%> 85%
Issue 2: Low Overall Yield and Presence of 2-Methylpentane in the Product Mixture

Possible Cause: Presence of moisture in the reaction setup or reagents, leading to the quenching of the Grignard reagent.[3]

Solutions:

  • Rigorous Drying of Glassware: All glassware should be oven-dried at a high temperature (e.g., 120°C) for several hours and assembled while hot under a stream of inert gas (nitrogen or argon).

  • Use of Anhydrous Solvents: Diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to ensure it is anhydrous.

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

  • Quality of Magnesium: Use fresh, high-purity magnesium turnings. An oxide layer on the surface can inhibit the reaction. If necessary, the magnesium can be activated with a small crystal of iodine or by crushing it in a dry mortar and pestle.[1]

Experimental Workflow for Ensuring Anhydrous Conditions

Anhydrous_Workflow A Oven-Dry All Glassware (>120°C, >4h) B Assemble Apparatus Hot Under Inert Gas (N2/Ar) A->B C Use Freshly Distilled Anhydrous Solvent B->C D Activate Magnesium (e.g., with Iodine) C->D E Maintain Inert Atmosphere Throughout Reaction D->E F Successful Grignard Reagent Formation E->F

Caption: Workflow to maintain anhydrous conditions for Grignard synthesis.

Impact of Moisture on Product Distribution (Estimated)

Moisture ContentEstimated Yield of this compound (%)Estimated % of 2-Methylpentane Byproduct
High (e.g., non-anhydrous solvent) < 20%> 50%
Trace (e.g., inadequate drying) 50-70%5-15%
Anhydrous Conditions > 85%< 2%

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromo-2-methylpentane

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Paraformaldehyde (dried in a desiccator over P₂O₅)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware is rigorously oven-dried and assembled while hot under an inert atmosphere.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromo-2-methylpentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromo-2-methylpentane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming may be applied.

    • Once initiated, cool the flask in an ice-water bath and add the remaining 1-bromo-2-methylpentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0°C in an ice bath.

    • In a separate flask, gently heat dry paraformaldehyde to generate gaseous formaldehyde. Pass the gas through a tube into the stirred Grignard solution.

    • Alternatively, add a suspension of dry paraformaldehyde (1.5 equivalents) in anhydrous diethyl ether to the Grignard solution portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

References

stability and storage conditions for 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methylhexan-1-ol

This technical support center provides essential information on the stability and storage of this compound, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Stability and Storage Conditions

This compound is a primary alcohol that is relatively stable under normal laboratory conditions. However, its stability can be influenced by storage conditions and exposure to certain environmental factors. Proper storage is crucial to maintain its purity and prevent degradation.

Recommended Storage Conditions

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is advisable to keep the container tightly sealed to prevent evaporation and moisture absorption. While stable at room temperature, some suppliers recommend refrigerated storage.

ParameterRecommended ConditionSource
TemperatureCool, dry place; some sources specify 2-8°C or 4°C.[2]
AtmosphereStore in a tightly closed container.
LightStore away from light.[1][3]
Incompatible Materials

To prevent chemical reactions and degradation, avoid storing this compound with the following materials:

  • Strong oxidizing agents

  • Strong acids

  • Acid anhydrides

  • Acid chlorides

Shelf Life

When stored under recommended conditions, this compound is expected to have a long shelf life. For technical grade solvents like primary alcohols, a shelf life of up to 5 years is often suggested when unopened.[4] However, the primary concern over long-term storage is the potential for slow oxidation or evaporation if the container is not perfectly sealed.[1]

Degradation Pathways

The principal degradation pathway for this compound, as with other primary alcohols, is oxidation. This can occur in a two-step process, first forming an aldehyde and subsequently a carboxylic acid.[5][6]

G A This compound B 2-Methylhexanal (B3058890) A->B Oxidation [O] C 2-Methylhexanoic Acid B->C Further Oxidation [O]

Figure 1. Oxidation degradation pathway of this compound.

Experimental Protocols

Protocol for Accelerated Stability Study (Forced Degradation)

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.[7][8]

Objective: To identify potential degradation products and understand the stability of this compound under stress conditions such as acid, base, oxidation, heat, and light.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Calibrated oven

  • Photostability chamber

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Figure 2. Experimental workflow for the forced degradation study.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected peaks in chromatogram Contamination of the sample or solvent. Degradation of this compound.Use high-purity solvents and clean glassware. Analyze a blank solvent injection. Compare the chromatogram with a freshly prepared sample of this compound. If degradation is suspected, verify storage conditions.
Inconsistent reaction yields Impurities in this compound (e.g., water, oxidation products).Use a fresh bottle of high-purity this compound. Consider purifying the alcohol before use if necessary. Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture.
Phase separation in reaction mixture Poor solubility of reactants in this compound.Consider using a co-solvent to improve solubility. Ensure adequate stirring or agitation of the reaction mixture.
Discoloration of the alcohol Presence of impurities or degradation products.Check the purity of the alcohol. If it has been stored for an extended period or under improper conditions, it may have degraded.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is best to store this compound in a cool, dry, and well-ventilated place.[1] Some suppliers recommend refrigeration at 2-8°C or 4°C for long-term storage to minimize any potential degradation.[2]

Q2: How can I tell if my this compound has degraded?

A2: Degradation can be indicated by a change in appearance (e.g., discoloration), the presence of a sharp or acidic odor, or the appearance of unexpected peaks in analytical tests like gas chromatography (GC) or HPLC. The primary degradation products are likely 2-methylhexanal and 2-methylhexanoic acid.[5]

Q3: Is this compound sensitive to light?

Q4: Can I use this compound that has been opened for a long time?

A4: For applications that require high purity, it is recommended to use a fresh bottle of this compound. If an older, opened bottle is to be used, it is advisable to check its purity by an appropriate analytical method (e.g., GC) before use to ensure it has not significantly degraded or absorbed moisture.

Q5: What are the main safety precautions when handling this compound?

A5: this compound is a flammable liquid and can cause skin and eye irritation.[9] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Keep away from ignition sources.

References

Technical Support Center: Efficient Synthesis of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2-Methylhexan-1-ol (B1580601).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound? The most common industrial method is a two-step process starting with the hydroformylation of 1-hexene (B165129) (also known as the oxo process), which produces 2-methylhexanal (B3058890) as a primary intermediate. This is followed by the hydrogenation of the 2-methylhexanal to yield this compound.[1][2] This method is highly scalable and efficient for large-scale production.[2]

Q2: What catalysts are typically used for the hydroformylation of 1-hexene? Transition metal complexes are standard, with rhodium and cobalt catalysts being the most frequently used.[1][2] The choice of ligands, such as phosphines (e.g., triphenylphosphine), is crucial for controlling the regioselectivity of the reaction—that is, the ratio of the branched product (2-methylhexanal) to the linear product (heptanal).[3][4]

Q3: Which catalysts are recommended for the hydrogenation of 2-methylhexanal to this compound? For the subsequent hydrogenation step, common catalysts include Nickel (Ni) or Palladium (Pd).[2] These catalysts efficiently reduce the aldehyde group to a primary alcohol.

Q4: Are there common laboratory-scale methods for this synthesis? Yes, in a laboratory setting, this compound is often prepared by the direct reduction of 2-methylhexanal using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2] Another approach is the Grignard reaction, for instance, by reacting 1-bromohexane (B126081) with a methyl magnesium solution.[2][5]

Q5: How can I achieve an enantioselective synthesis of this compound? For producing specific enantiomers, such as (S)-2-methylhexan-1-ol, biocatalysis is a highly effective strategy.[1] This method uses enzymes, particularly alcohol dehydrogenases (ADHs), to facilitate the stereoselective reduction of 2-methylhexanal.[2][6] This approach offers high yields and excellent enantiomeric excess (>99%) under mild, environmentally friendly conditions.[1][2]

Troubleshooting Guide

Problem 1: Low Yield or Poor Regioselectivity in the Hydroformylation of 1-Hexene.

  • Possible Cause:

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the feedstock (1-hexene or syngas) or by operating at suboptimal temperatures and pressures.[7] Common deactivation mechanisms include poisoning, fouling (coking), and sintering.[7][8]

    • Incorrect Ligand-to-Metal Ratio: The ratio of phosphine (B1218219) ligand to the rhodium or cobalt catalyst significantly impacts both activity and regioselectivity.[3]

    • Alkene Isomerization: The starting material, 1-hexene, may isomerize to internal olefins (e.g., 2-hexene) on the catalyst, which can then be hydroformylated to different branched aldehydes, reducing the desired product's yield.[9]

  • Solutions:

    • Purify Reactants: Ensure the 1-hexene and syngas (H₂/CO mixture) are free from poisons like sulfur compounds or water, which can deactivate the catalyst.[7]

    • Optimize Reaction Conditions: Systematically vary the temperature (typically 80–150°C) and pressure (10–100 atm) to find the optimal balance between reaction rate and catalyst stability.[2]

    • Adjust Ligand Concentration: Modify the concentration of the phosphine ligand. An excess of ligand can sometimes improve selectivity for the branched aldehyde.[3]

    • Screen Catalysts: Test different fluorinated phosphine ligands, as they have shown to be effective, particularly in supercritical CO₂ solvent systems.[4]

Problem 2: Incomplete Hydrogenation of 2-Methylhexanal.

  • Possible Cause:

    • Catalyst Inactivity or Poisoning: The hydrogenation catalyst (e.g., Ni, Pd) may be poisoned by residual reagents from the previous step or other impurities.

    • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed to completion.

    • Mass Transfer Limitations: In heterogeneous catalysis, the rate may be limited by the diffusion of reactants to the catalyst surface.

  • Solutions:

    • Purify the Intermediate: Purify the 2-methylhexanal before the hydrogenation step to remove any potential catalyst poisons.

    • Increase Hydrogen Pressure: Gradually increase the H₂ pressure while monitoring the reaction progress.

    • Improve Agitation: Ensure vigorous stirring to enhance mass transfer between the liquid, gas, and solid catalyst phases.

    • Check Catalyst Health: If possible, characterize the catalyst before and after the reaction to check for signs of deactivation. Consider using a fresh batch of catalyst.

Problem 3: Low Enantioselectivity in Biocatalytic Reduction.

  • Possible Cause:

    • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the specific alcohol dehydrogenase (ADH) being used.

    • Cofactor Imbalance: The regeneration of the NADH or NADPH cofactor may be inefficient, limiting the rate and selectivity of the reaction.[1]

    • Enzyme Inhibition: The substrate (2-methylhexanal) or product (this compound) may be inhibiting the enzyme at high concentrations.

  • Solutions:

    • Optimize pH and Temperature: Screen a range of pH values (e.g., 6.0-8.0) and temperatures to find the optimal conditions for your enzyme.

    • Ensure Efficient Cofactor Regeneration: Use a robust cofactor regeneration system, such as adding isopropanol (B130326) as a cosubstrate for the ADH or using a coupled enzyme system like glucose dehydrogenase.[1][6]

    • Control Substrate Concentration: Add the 2-methylhexanal substrate gradually over time to avoid high concentrations that could inhibit the enzyme.

Quantitative Data Summary

Table 1: Comparison of Key Synthesis Routes for this compound

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Notes
Hydroformylation / Hydrogenation 1-Hexene, CO, H₂Rhodium or Cobalt catalyst, then Ni or Pd catalystHigh (Industrial Scale)Hydroformylation yields can be 70-75%; hydrogenation is typically 90-95%.[2]
Aldehyde Reduction 2-MethylhexanalNaBH₄ or LiAlH₄70-90%Common laboratory method.[2]
Catalytic β-methylation 1-Hexanol, MethanolManganese(I) catalyst, NaOMe43%A more recent, direct approach.[2]
Biocatalytic Reduction 2-MethylhexanalAlcohol Dehydrogenase (ADH), NADH/NADPH88-92%Produces high enantiomeric excess (>99% ee) for the (S)-enantiomer.[1][2]

Experimental Protocols

Protocol 1: Two-Step Hydroformylation and Hydrogenation

This protocol is a generalized procedure based on common industrial practices.

Step A: Hydroformylation of 1-Hexene

  • Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), charge a high-pressure autoclave reactor with a suitable solvent (e.g., toluene), the rhodium precursor (e.g., [Rh(acac)(CO)₂]), and the phosphine ligand (e.g., PPh₃).[3]

  • Reactant Addition: Add 1-hexene to the reactor.

  • Reaction Execution: Seal the reactor, remove it from the glovebox, and connect it to a gas manifold. Pressurize the reactor with synthesis gas (a 1:1 mixture of H₂ and CO) to the desired pressure (e.g., 10-100 atm).[2][3] Heat the reactor to the target temperature (e.g., 50-120°C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via Gas Chromatography (GC) to determine the conversion of 1-hexene and the selectivity to 2-methylhexanal and heptanal.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The resulting mixture containing 2-methylhexanal can be carried forward to the next step, often after catalyst separation or removal.

Step B: Hydrogenation of 2-Methylhexanal

  • Reactor Setup: Transfer the 2-methylhexanal-containing mixture to a suitable hydrogenation reactor.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Reaction Execution: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with H₂ to the required pressure and heat to the desired temperature while stirring vigorously.

  • Monitoring and Work-up: Monitor the disappearance of the aldehyde by GC. Upon completion, cool the reactor, vent the pressure, and filter the mixture to remove the solid catalyst. The crude this compound can then be purified by distillation.

Protocol 2: Biocatalytic Reduction of 2-Methylhexanal

This protocol describes an enantioselective synthesis using an alcohol dehydrogenase.

  • Reaction Medium Preparation: In a temperature-controlled vessel, prepare a phosphate (B84403) buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).[6]

  • Component Addition: To the buffer, add the alcohol dehydrogenase enzyme, the NADH cofactor (or a system for its in-situ regeneration), and a cosubstrate for cofactor regeneration (e.g., isopropanol).[6]

  • Substrate Addition: Begin stirring the solution and add the 2-methylhexanal substrate. To avoid enzyme inhibition, the substrate can be added slowly over several hours using a syringe pump.

  • Reaction Execution: Maintain the reaction at a constant temperature (e.g., 30°C) and pH. Monitor the reaction progress using chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Product Extraction: Once the reaction has reached completion, saturate the aqueous solution with NaCl. Extract the product, this compound, with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by flash chromatography if necessary.[6]

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Hydroformylation cluster_step2 Step 2: Hydrogenation cluster_products Products & Intermediates Hexene 1-Hexene Hydroformylation High-Pressure Reactor (80-150°C, 10-100 atm) Hexene->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation Intermediate 2-Methylhexanal (Intermediate) Hydroformylation->Intermediate Catalyst1 Rh or Co Catalyst + Phosphine Ligand Catalyst1->Hydroformylation Hydrogenation Hydrogenation Reactor FinalProduct This compound (Final Product) Hydrogenation->FinalProduct Catalyst2 Ni or Pd Catalyst Catalyst2->Hydrogenation Intermediate->Hydrogenation

Caption: Industrial synthesis workflow for this compound.

G Start Low Yield / Poor Selectivity in Hydroformylation Cause1 Potential Cause: Catalyst Deactivation Start->Cause1 Cause2 Potential Cause: Incorrect Conditions Start->Cause2 Cause3 Potential Cause: Substrate Isomerization Start->Cause3 Solution1a Check Syngas/Olefin Purity Cause1->Solution1a Solution1b Test Catalyst Activity Cause1->Solution1b Solution2a Optimize Temp. & Pressure Cause2->Solution2a Solution2b Adjust Ligand/Metal Ratio Cause2->Solution2b Solution3a Use Isomerization-Inhibiting Ligand Cause3->Solution3a Solution3b Reduce Reaction Time Cause3->Solution3b

Caption: Troubleshooting logic for hydroformylation issues.

References

Validation & Comparative

A Comparative Analysis of 2-Methylhexan-1-ol and its Isomers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of 2-Methylhexan-1-ol and its structural isomers, which share the chemical formula C₇H₁₆O. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of their physicochemical properties, supported by experimental data and standardized analytical protocols.

Introduction to Heptanols

Alcohols with the chemical formula C₇H₁₆O, commonly known as heptanols, are a diverse group of isomers with varied applications. They serve as solvents, intermediates in chemical synthesis, and components in fragrances and plasticizers.[1] Their structural arrangement, particularly the degree of branching and the position of the hydroxyl group, significantly influences their physical and chemical properties, such as boiling point, density, and solubility. This guide focuses on this compound and provides a comparative landscape of its key isomers.

Physicochemical Properties: A Comparative Overview

The structural variations among the isomers of C₇H₁₆O lead to distinct physicochemical characteristics. Generally, increased branching in the carbon chain tends to lower the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Primary alcohols also tend to have higher boiling points than secondary and tertiary alcohols of the same carbon number due to more effective hydrogen bonding. Water solubility is influenced by the balance between the polar hydroxyl group and the nonpolar hydrocarbon chain; as the carbon chain becomes more branched and compact, water solubility can increase compared to the linear isomer.[2][3]

The following table summarizes the key quantitative data for this compound and a selection of its isomers.

Isomer NameStructure TypeBoiling Point (°C)Density (g/cm³)Water Solubility (g/L)Melting Point (°C)Refractive Index (n20/D)
This compound Primary, Branched161 - 167[1]0.818[1]4.0[1]-43[4]1.420 - 1.422
3-Methylhexan-1-ol Primary, Branched161.3[2]0.818[2]Moderately Soluble-30.45 (est.)[5]1.424 - 1.427[5]
4-Methylhexan-1-ol Primary, Branched~144[6]0.821[6]2.55 (est.)[7]~ -70[6]~1.42[2]
5-Methylhexan-1-ol Primary, Branched167 - 1680.823 (at 25°C)[8]Moderately Soluble[9]-30.45 (est.)[8]1.422[8]
Heptan-1-ol Primary, Linear175.80.81871.0 (at 18°C)[10]-34.61.423
Heptan-2-ol Secondary, Linear158 - 162[11][12]0.817 - 0.82[11][12]3.3 - 3.5[12][13]-30.2[14]1.420 - 1.422[11][12]
Heptan-3-ol Secondary, Linear~157 (66 at 20mmHg)[15][16]0.818 - 0.821[15][16]3.984 (at 25°C)[16]-70[16]1.421[15][16]
Heptan-4-ol Secondary, Linear155 - 156[4][17]0.81 - 0.82[4][17]4.753 (at 20°C)[17]-41.5[17]1.4175 - 1.4215[17]
2,2-Dimethylpentan-1-ol Primary, Branched146.6 - 154[1][16]0.82 - 0.83[1][16]Moderately Soluble[2]-30.45 (est.)[1][16]1.421[16]
2,4-Dimethylpentan-1-ol Primary, Branched161[15][18]0.8 - 0.816[15][18]N/AN/A1.418[18]
3,3-Dimethylpentan-1-ol Primary, Branched167[1]0.828[1][19]N/A-30.45 (est.)[1][19]1.426[1][19]
2-Ethylpentan-1-ol Primary, BranchedN/AN/AN/AN/AN/A

Note: Data has been aggregated from multiple sources and may represent a range or an average of reported values. "est." indicates an estimated value.

Structural Isomerism of Heptanols

The diverse properties of heptanols arise from their varied structural arrangements. The diagram below illustrates the relationship between this compound and some of its primary, secondary, and tertiary isomers.

G C7H16O C₇H₁₆O Alcohols Primary Primary Alcohols C7H16O->Primary Secondary Secondary Alcohols C7H16O->Secondary Tertiary Tertiary Alcohols C7H16O->Tertiary MH1 This compound Primary->MH1 MH2 3-Methylhexan-1-ol Primary->MH2 MH3 4-Methylhexan-1-ol Primary->MH3 H1 Heptan-1-ol Primary->H1 DMP1 2,2-Dimethylpentan-1-ol Primary->DMP1 H2 Heptan-2-ol Secondary->H2 H3 Heptan-3-ol Secondary->H3 H4 Heptan-4-ol Secondary->H4 EMP3 3-Ethylpentan-3-ol Tertiary->EMP3 DMP3 2,3-Dimethylpentan-3-ol Tertiary->DMP3 G cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Structural & Purity Analysis cluster_3 Data Analysis & Reporting start Obtain Isomer Samples prep Prepare standards and mixtures start->prep bp Boiling Point Determination (ASTM D1078) prep->bp dens Density Measurement prep->dens sol Water Solubility Test (OECD 105) prep->sol gcms GC-MS Analysis prep->gcms nmr NMR Spectroscopy prep->nmr compare Compare Data & Properties bp->compare dens->compare sol->compare gcms->compare nmr->compare report Generate Comparison Guide compare->report end Conclusion report->end G cluster_0 Ehrlich Pathway amino_acid Branched-Chain Amino Acid (e.g., Leucine, Valine) keto_acid α-Keto Acid amino_acid->keto_acid Transamination aldehyde Aldehyde keto_acid->aldehyde Decarboxylation alcohol Branched-Chain Alcohol (Higher Alcohol) aldehyde->alcohol Reduction (ADH)

References

Validating the Purity of 2-Methylhexan-1-ol: A Comparative Guide Using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, verifying the purity of chemical compounds is a cornerstone of producing reliable and reproducible results. 2-Methylhexan-1-ol, a branched-chain primary alcohol, serves as a valuable synthetic intermediate in various fields, including the development of fragrances and potential pharmaceutical candidates.[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and highly effective method for the qualitative and quantitative assessment of this compound.

This guide provides an objective comparison of GC-MS with alternative analytical techniques, offers a detailed experimental protocol for purity validation, and presents supporting data to guide researchers in their analytical workflow.

Comparison of Analytical Methodologies

The choice of an analytical method for purity assessment is contingent on several factors, including the type of purity to be determined (e.g., chemical vs. enantiomeric), the required accuracy, and the nature of potential impurities. While GC-MS is exceptionally well-suited for volatile compounds like this compound, other techniques offer different advantages.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separates volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification.[2]Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase.[2]Determines concentration and purity based on the ratio of an analyte's NMR signal integral to that of a certified internal standard.[2]
Purity Type Chemical and isomeric. Enantiomeric with a chiral column.[3]Chemical and isomeric. Enantiomeric with a chiral column and mobile phase.Chemical, isomeric, and enantiomeric (with chiral derivatizing agents).[3]
Best Suited For Volatile and thermally stable compounds; identification of unknown impurities.[2]Non-volatile or thermally unstable compounds.[2]Absolute purity determination without requiring a reference standard for each impurity; structural confirmation.[2]
Accuracy High[3]HighHigh[3]
Precision High[3]HighHigh[3]
Limit of Detection ppm to ppb levelppm level~0.1%[3]
Sample Throughput High[3]ModerateModerate[3]
Cost per Sample Moderate[3]ModerateHigh[3]

GC-MS Analysis for Purity Validation of this compound

GC-MS provides high-resolution separation of volatile compounds and definitive identification based on their mass spectra, making it an ideal technique for assessing the purity of this compound.

Experimental Protocol

This protocol outlines a general procedure for the purity analysis of this compound using GC-MS. Instrument parameters may require optimization based on the specific equipment and potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., n-hexane or dichloromethane) to a final concentration of 1 mg/mL in a clean volumetric flask.

  • If quantitative analysis is required, add an appropriate internal standard (e.g., undecane) at a known concentration.

  • Transfer an aliquot of the solution to a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC, Shimadzu GCMS-QP2020 NX, or equivalent[4]
Mass Spectrometer Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent[4]
Column Non-polar column (e.g., HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.0 mL/min[4]
Injection Mode Split (Split ratio: 50:1 or higher)[4]
Injection Volume 1.0 µL
Injector Temperature 250 °C[4]
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp 250 °C
Ion Source Temp 230 °C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Mass Scan Range m/z 40-300
Data Presentation and Interpretation

The primary outputs of the GC-MS analysis are the total ion chromatogram (TIC) and the mass spectrum for each separated peak.

  • Total Ion Chromatogram (TIC): The TIC plots the total ion intensity against the retention time. The purity of this compound is assessed by comparing the peak area of the main compound to the total area of all detected peaks.

  • Mass Spectrum: The mass spectrum is a unique fragmentation pattern for a compound, acting as a chemical fingerprint. The spectrum of the main peak should be compared against a reference library (e.g., NIST) to confirm the identity of this compound. The molecular weight of this compound is 116.20 g/mol .[6][7]

Table of Expected GC-MS Data for this compound Analysis

Retention Time (min)Peak Area (%)Compound IdentificationKey Mass Fragments (m/z)
~8.599.5This compound43, 57, 70, 85, 98[5]
~7.90.251-Hexene (potential starting material)41, 56, 84
~8.20.152-Methylhexanal (potential precursor)43, 57, 72, 85
~8.70.103-Methylhexan-1-ol (isomer)43, 57, 70, 85

Note: Retention times are estimates and will vary based on the specific GC conditions.

Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by specific fragment ions. The molecular ion peak [M]⁺ at m/z 116 is often of very low intensity or absent in EI-MS.[5] More prominent fragments include:

  • m/z 98: Loss of water [M-H₂O]⁺[5]

  • m/z 85: Loss of the hydroxymethyl group [M-CH₂OH]⁺[5]

  • m/z 57: Butyl fragment [C₄H₉]⁺, often the base peak[5]

  • m/z 43: Propyl fragment [C₃H₇]⁺[5]

Visualizing the Workflow

Diagrams created using Graphviz can help illustrate the logical flow of the purity validation process.

GCMS_Workflow Sample This compound Sample Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection DataAcquisition Data Acquisition (TIC & Mass Spectra) Detection->DataAcquisition Analysis Data Analysis (Library Search & Integration) DataAcquisition->Analysis Report Purity Report (%) Analysis->Report

Caption: Workflow for this compound purity analysis using GC-MS.

Logical_Diagram Input Input This compound Sample Process GC-MS System Gas Chromatography Mass Spectrometry Input->Process Output Outputs Total Ion Chromatogram Mass Spectra Process:ms->Output:spec Process:gc->Output:tic Result Final Result Purity (%) Impurity Profile Output->Result

Caption: Logical relationship between sample, analysis, and results.

Conclusion

GC-MS is a powerful and reliable technique for the purity validation of this compound. Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, allows for the accurate quantification of the main compound and the identification of trace-level impurities.[4] For researchers in drug development and chemical synthesis, employing a validated GC-MS method is a critical step in ensuring the integrity of their materials and the reliability of their scientific outcomes.

References

Spectroscopic Comparison of (R)- vs. (S)-2-Methylhexan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic comparison of the enantiomers (R)- and (S)-2-Methylhexan-1-ol. As stereoisomers, these molecules share identical physical properties in an achiral environment but exhibit distinct characteristics under chiral conditions. Understanding these differences is critical for their application in stereoselective synthesis, pharmaceutical development, and biological activity studies.

Introduction to 2-Methylhexan-1-ol (B1580601) Enantiomers

This compound is a chiral alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol .[1] The chiral center at the C2 position gives rise to two enantiomers: (R)-2-Methylhexan-1-ol and (S)-2-Methylhexan-1-ol.[1][2] While possessing the same connectivity, these molecules are non-superimposable mirror images. This stereochemical difference, while having no impact on standard spectroscopic measurements, is the basis for their differential interaction with other chiral entities, such as biological receptors or chiral analytical columns. The (S)-enantiomer, for instance, has been identified as a significant pheromone component in certain ant species, highlighting the biological importance of stereoisomerism.[1]

Comparative Spectroscopic Data

In standard (achiral) spectroscopic analyses, (R)- and (S)-2-Methylhexan-1-ol are indistinguishable. The data presented below is representative of either enantiomer or the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.[2] The chemical shifts (δ) are identical for both enantiomers in a standard deuterated solvent.

Table 1: ¹H NMR Data for this compound [3]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.4 Doublet of Doublets 2H -CH₂OH
~1.6 Multiplet 1H -CH(CH₃)-
~1.2-1.4 Multiplet 6H -CH₂-CH₂-CH₂-
~0.9 Triplet 3H -CH₂-CH₃

| ~0.85 | Doublet | 3H | -CH(CH₃)- |

Table 2: ¹³C NMR Data for this compound [3]

Chemical Shift (δ) ppm Assignment
~68 -CH₂OH
~39 -CH(CH₃)-
~30 -CH₂-
~29 -CH₂-
~23 -CH₂-
~17 -CH(CH₃)-

| ~14 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. Both enantiomers exhibit identical IR spectra.

Table 3: Infrared (IR) Spectroscopy Data for this compound [1][3]

Wavenumber (cm⁻¹) Intensity Assignment
~3330 Strong, Broad O-H Stretch
~2950 Strong C-H Stretch (sp³)
~2870 Strong C-H Stretch (sp³)
~1460 Medium C-H Bend

| ~1040 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The fragmentation pattern under standard ionization techniques like Electron Ionization (EI) is identical for both enantiomers.

Table 4: Key Mass Spectrometry Fragments for this compound [2]

m/z Value Proposed Fragment Ion Ionization Mode
116 [C₇H₁₆O]⁺ (Molecular Ion) EI
99 [M-H₂O+H]⁺ or other fragment CI
71 [C₅H₁₁]⁺ EI

| 43 | [C₃H₇]⁺ | EI |

Differentiating (R)- and (S)- Enantiomers

Distinguishing between the enantiomers requires a chiral environment or technique.

Optical Rotation

The definitive method to differentiate enantiomers is by measuring their specific optical rotation. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.

Table 5: Specific Optical Rotation Data

Enantiomer Specific Rotation ([α]D) Conditions
(S)-2-Methylhexan-1-ol -12.9° c = 0.58, CHCl₃, 23.0°C[4]

| (R)-2-Methylhexan-1-ol | +12.9° (inferred) | c = 0.58, CHCl₃, 23.0°C |

Note: The value for the (R)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations. Experimental values may vary slightly.

Chiral Chromatography

Enantioselective Gas Chromatography (GC) is the most common technique for separating and quantifying the (R) and (S) enantiomers.[1][2] By using a chiral stationary phase (CSP) in the GC column, the two enantiomers interact differently with the column, leading to different retention times and allowing for their separation and quantification.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis and differentiation of (R)- and (S)-2-Methylhexan-1-ol.

G cluster_sample Sample Preparation cluster_achiral Standard Spectroscopic Analysis (Achiral Conditions) cluster_chiral Chiral-Specific Analysis Sample This compound (Enantiomeric Mixture or Pure Isomer) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Polarimetry Polarimetry Sample->Polarimetry ChiralGC Chiral GC/HPLC Sample->ChiralGC AchiralResult Result: Spectra are IDENTICAL for (R) and (S) NMR->AchiralResult IR->AchiralResult MS->AchiralResult ChiralResult Result: Properties are DISTINCT for (R) and (S) Polarimetry->ChiralResult ChiralGC->ChiralResult

Caption: Workflow for spectroscopic analysis of this compound enantiomers.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3]

  • Reference Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[6]

  • Instrumentation: Place the NMR tube in the spectrometer magnet.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. Typical acquisition for ¹H NMR involves a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: As 2-methyl-1-hexanol is a liquid, a neat spectrum is typically recorded. Place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[3]

  • Background Spectrum: Record a background spectrum of the clean, empty salt plates to subtract atmospheric H₂O and CO₂ absorbances.

  • Instrumentation: Place the sample assembly in the FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the typical range of 4000-400 cm⁻¹. The instrument's software will automatically subtract the background from the sample spectrum.[3]

Protocol 3: Enantiomeric Purity by Chiral Gas Chromatography (GC)
  • Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine enantiomeric excess (e.e.).[5]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a chiral capillary column (e.g., CP-Chirasil-DEX CB).[5]

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a high-purity solvent such as dichloromethane (B109758) or hexane.[5]

  • GC Conditions (Typical):

    • Carrier Gas: Helium or Hydrogen.[5]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C).

    • Injection: Inject 1 µL of the prepared sample with an appropriate split ratio (e.g., 50:1).[5]

  • Data Analysis: The two enantiomers will elute at different retention times. Identify the peaks corresponding to the (R)- and (S)-enantiomers (if a standard is available). Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two enantiomers: e.e. (%) = [|A_R - A_S| / (A_R + A_S)] x 100.

References

performance comparison of 2-Methylhexan-1-ol in solvent applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic landscape of solvent selection, performance, safety, and environmental impact are paramount. This guide provides an in-depth comparison of 2-Methylhexan-1-ol against a spectrum of alternative solvents, offering researchers, scientists, and drug development professionals the critical data needed to make informed decisions for their applications. We will delve into key performance indicators, supported by experimental data and detailed methodologies, to present a clear and objective analysis.

Executive Summary

This compound, a branched heptanol, presents a unique balance of properties that make it a compelling choice for various solvent applications, including in coatings, cleaning, and extraction processes. To contextualize its performance, we have benchmarked it against three distinct alternatives: the linear C7 alcohol n-Heptanol , the cyclic C6 alcohol Cyclohexanol , and the bio-based, "green" solvent 2-Methyltetrahydrofuran (2-MeTHF) . This comparison will illuminate the nuanced advantages and trade-offs of each solvent in terms of their physical properties and solvency power.

Comparative Analysis of Physical Properties

Key physical properties dictate a solvent's behavior in a given application, influencing everything from drying times to process safety. The following table summarizes the critical physical characteristics of this compound and its selected alternatives.

PropertyThis compoundn-HeptanolCyclohexanol2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₇H₁₆OC₇H₁₆OC₆H₁₂OC₅H₁₀O
Molecular Weight ( g/mol ) 116.20116.20100.1686.13
Boiling Point (°C) 161-16717616180
Flash Point (°C) 617468-11
Density (g/cm³ at 20°C) ~0.818~0.822~0.962~0.855
Viscosity (cP at 25°C) ~5.27.4~41.1 (at 30°C)0.6
Surface Tension (dynes/cm at 25°C) Not available26.933.426.4
Evaporation Rate (n-BuAc = 1) ~0.10.060.054.2
Water Solubility (g/L at 25°C) ~4.01.036140

Solvency Power: A Deeper Dive

The ability of a solvent to dissolve a particular solute is a critical performance metric. This is often characterized by parameters such as the Kauri-Butanol (Kb) value and Hansen Solubility Parameters (HSP).

Kauri-Butanol Value

The Kauri-Butanol (Kb) value is a measure of the solvency power of hydrocarbon solvents. A higher Kb value indicates a stronger solvent.

SolventKauri-Butanol (Kb) Value
This compoundNot available
n-Heptanol~30
Cyclohexanol~55
2-Methyltetrahydrofuran (2-MeTHF)Not applicable

Note: The Kauri-Butanol value is most relevant for non-polar to moderately polar hydrocarbon solvents and may not be applicable to all solvent types.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced understanding of solvency by breaking it down into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle is that "like dissolves like," meaning solvents with HSP values similar to a given solute are more likely to dissolve it.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
This compoundNot availableNot availableNot available
n-Heptanol15.30.00.0
Cyclohexanol17.44.113.5
2-Methyltetrahydrofuran (2-MeTHF)16.95.04.3

Performance in Resin Systems

The practical application of a solvent is often in the dissolution of various resins for coatings, adhesives, and other formulations. The following provides a qualitative overview of the solvency of this compound and its alternatives for common resin types.

  • Acrylic Resins: this compound and Cyclohexanol are generally good solvents for many acrylic resins. 2-MeTHF also shows good solvency for acrylates. n-Heptanol, being less polar, has more limited utility for acrylics.

  • Epoxy Resins: Cyclohexanol is a known good solvent for many epoxy resins. This compound and 2-MeTHF can also be effective, depending on the specific epoxy chemistry. n-Heptanol is generally a poor solvent for epoxy resins.

  • Vinyl Resins: Ketones like cyclohexanone (B45756) (a derivative of cyclohexanol) are excellent solvents for vinyl resins. Cyclohexanol itself has good solvency. This compound and 2-MeTHF may have utility depending on the specific vinyl polymer. n-Heptanol is not a typical solvent for vinyl resins.

  • Polyurethane Resins: The solubility of polyurethane resins is highly dependent on their specific chemistry (polyester vs. polyether, cross-linking, etc.). Solvents like DMF, THF, and MEK are commonly used. Of the compared solvents, 2-MeTHF, being a THF analogue, shows the most promise. The alcohols may act as swelling agents or require heating to achieve dissolution.

Experimental Protocols

To ensure the reproducibility of the presented data, the following are detailed methodologies for the key experiments cited.

Determination of Evaporation Rate (Based on ASTM D3539)

The evaporation rate is determined using a Shell Thin-Film Evaporometer.

G cluster_0 Sample Preparation cluster_1 Apparatus Setup cluster_2 Measurement cluster_3 Calculation A Equilibrate solvent to 25°C D Spread a known volume of solvent on the filter paper A->D B Suspend filter paper from balance in cabinet B->D C Pass dried air at 25°C and a known rate C->D E Record the weight loss over time D->E F Determine the time for 90% weight loss E->F G Calculate the relative evaporation rate to n-butyl acetate F->G

Evaporation Rate Determination Workflow
  • Apparatus: A Shell Thin-Film Evaporometer equipped with a sensitive balance and a system for delivering temperature and humidity-controlled air.

  • Procedure: a. A filter paper disc of known area is suspended from the balance inside the instrument's cabinet. b. A stream of dried air at 25°C is passed through the cabinet at a controlled rate. c. A precise volume of the solvent, pre-conditioned to 25°C, is dispensed onto the filter paper. d. The weight of the solvent is recorded as a function of time as it evaporates.

  • Calculation: The time required for 90% of the solvent to evaporate is determined. The relative evaporation rate is then calculated by dividing the 90% evaporation time of a reference solvent (typically n-butyl acetate) by the 90% evaporation time of the sample solvent.

Determination of Kinematic Viscosity (Based on ASTM D445)

Kinematic viscosity is measured using a calibrated glass capillary viscometer.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Measurement cluster_3 Calculation A Select appropriate calibrated viscometer B Charge viscometer with the sample A->B C Place viscometer in a constant temperature bath B->C D Allow to equilibrate to the desired temperature C->D E Draw the liquid up through the capillary D->E F Measure the time for the liquid to flow between two marked points E->F G Multiply the flow time by the viscometer calibration constant F->G

Kinematic Viscosity Measurement Workflow
  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.

  • Procedure: a. The viscometer is filled with the sample liquid. b. The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature. c. The liquid is drawn up into the capillary tube by suction. d. The time taken for the liquid to flow between two marked points on the capillary under the influence of gravity is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Determination of Surface Tension (Based on ASTM D971 - Du Noüy Ring Method)

Surface tension is measured using a tensiometer with a platinum ring.

G cluster_0 Setup cluster_1 Measurement cluster_2 Calculation A Clean platinum ring C Immerse the ring in the liquid A->C B Place liquid sample in a thermostated vessel B->C D Slowly raise the ring from the liquid C->D E Measure the maximum force exerted on the ring before detachment D->E F Calculate surface tension from the maximum force and ring dimensions E->F

Surface Tension Measurement Workflow
  • Apparatus: A tensiometer equipped with a platinum Du Noüy ring and a force sensor.

  • Procedure: a. A clean platinum ring is suspended from the force sensor. b. The liquid sample is placed in a vessel, and the ring is immersed in the liquid. c. The ring is then slowly pulled out of the liquid. d. The force required to pull the ring through the liquid surface is measured.

  • Calculation: The surface tension is calculated from the maximum force recorded just before the ring detaches from the liquid surface, taking into account the dimensions of the ring.

Conclusion

This compound emerges as a well-rounded solvent with a moderate evaporation rate, good solvency for a range of resins, and a higher flashpoint compared to more volatile alternatives. Its performance characteristics suggest its suitability for applications where controlled drying and effective dissolution of moderately polar to non-polar materials are required.

  • Compared to n-Heptanol , this compound offers a slightly faster evaporation rate and likely broader solvency for polar resins due to its branched structure and the accessibility of the hydroxyl group.

  • Against Cyclohexanol , this compound has a significantly lower viscosity, which can be advantageous in formulations requiring lower application viscosity. However, Cyclohexanol demonstrates superior solvency for a wider range of polar resins.

  • In contrast to 2-MeTHF , this compound has a much slower evaporation rate and a significantly higher flashpoint, making it a safer choice in certain environments. 2-MeTHF, however, is a more powerful, fast-evaporating solvent and boasts the advantage of being a bio-based, "green" alternative.

The selection of the optimal solvent will ultimately depend on the specific requirements of the application, including the nature of the solute, desired drying time, viscosity constraints, and safety and environmental considerations. This guide provides the foundational data to navigate these choices effectively, with this compound standing out as a versatile and balanced performer in the solvent landscape.

Confirming the Stereochemistry of 2-Methylhexan-1-ol: A Comparative Guide to Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the unambiguous determination of stereochemistry is a critical step. This guide provides a comprehensive comparison of methodologies for confirming the stereochemistry of 2-Methylhexan-1-ol, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). Alternative techniques, including chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, are also discussed to provide a holistic view for method selection.

This compound possesses a chiral center at the second carbon, resulting in the existence of two enantiomers: (R)-2-Methylhexan-1-ol and (S)-2-Methylhexan-1-ol. The spatial arrangement of the methyl group at this stereocenter can lead to significant differences in biological activity, making accurate stereochemical assignment essential. This guide presents detailed experimental protocols and comparative performance data to assist in the selection of the most appropriate analytical technique for your research needs.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance parameters for the chiral analysis of this compound using various methods. Please note that the data presented for HPLC and GC methods are based on established protocols for similar chiral alcohols and may require optimization for specific instrumentation and conditions.

ParameterDirect Chiral HPLCIndirect Chiral HPLC (with Derivatization)Chiral GC (with Derivatization)NMR with Chiral Shift Reagent
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of diastereomeric derivatives on an achiral stationary phase.Separation of volatile enantiomeric derivatives on a chiral stationary phase.Formation of transient diastereomeric complexes leading to distinct NMR signals.
Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H)Standard C18 (achiral)Cyclodextrin-basedNot applicable
Mobile Phase/Carrier Gas n-Hexane/2-PropanolAcetonitrile (B52724)/WaterHelium or HydrogenDeuterated solvent (e.g., CDCl₃)
Derivatization Required? NoYesYes (for improved separation)No (reagent added in-situ)
Typical Analysis Time 15 - 30 minutes20 - 40 minutes (including derivatization)10 - 20 minutes5 - 15 minutes per sample
Resolution Baseline resolution achievableHigh resolution of diastereomersHigh resolution of enantiomersDependent on reagent concentration
Detection Refractive Index (RI) or UV (low wavelength)Fluorescence or UV (enhanced by derivatizing agent)Flame Ionization Detector (FID)¹H NMR
Key Advantage Direct analysis of enantiomersEnhanced sensitivity and use of standard columnsHigh efficiency and speed for volatile compoundsRapid, non-separative technique
Key Limitation Can be challenging for small, non-chromophoric alcoholsAdditional sample preparation stepDerivatization may be necessaryLower sensitivity and potential for signal overlap

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and adaptation for your specific laboratory settings.

Direct Chiral HPLC Separation

This method allows for the direct separation of the (R) and (S) enantiomers of this compound.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.[1][2]

  • Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v). The ratio may be optimized to achieve baseline separation.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a solution of racemic this compound (approximately 1 mg/mL) in the mobile phase.

Indirect Chiral HPLC via Derivatization

This robust method involves the conversion of the enantiomers into diastereomers, which can be separated on a standard achiral column.

  • Derivatization Protocol:

    • Reagent: (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid.

    • Procedure: To a solution of this compound (1 equivalent) in dichloromethane, add the chiral derivatizing agent (1.1 equivalents), dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 4-6 hours.

  • HPLC Analysis:

    • Instrumentation: HPLC system with a pump, autosampler, column oven, and a fluorescence detector.

    • Stationary Phase: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: ~250 nm, Emission: ~400 nm).

Chiral Gas Chromatography (GC) with Derivatization

Chiral GC is a powerful technique for the analysis of volatile chiral compounds like this compound. Derivatization is often employed to improve peak shape and resolution.

  • Derivatization Protocol:

    • Reagent: Trifluoroacetic anhydride (B1165640) (TFAA).

    • Procedure: Dissolve 2-Methyl-1-ol in dichloromethane. Add an excess of TFAA and a catalytic amount of pyridine. Allow the reaction to proceed at room temperature for 30 minutes. Quench the reaction with water and extract the trifluoroacetylated derivative.

  • GC Analysis:

    • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

    • Chiral Stationary Phase: Cyclodextrin-based capillary column (e.g., HYDRODEX β-TBDAc).[3]

    • Carrier Gas: Hydrogen or Helium.[3]

    • Injector Temperature: 250 °C.[3]

    • Oven Program: 40°C (hold 1 min), ramp at 2°C/min to 180°C (hold 5 min).[3]

    • Detector Temperature: 250 °C.[3]

NMR Spectroscopy with Chiral Shift Reagents

This technique provides a rapid assessment of enantiomeric purity without the need for chromatographic separation.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer.

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).[4]

  • Procedure:

    • Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a small amount of the chiral shift reagent to the NMR tube.

    • Acquire subsequent ¹H NMR spectra after incremental additions of the reagent until sufficient separation of signals for the two enantiomers is observed. The protons closest to the hydroxyl group will exhibit the largest induced chemical shift differences.[4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for confirming the stereochemistry of this compound.

experimental_workflow cluster_hplc Chiral HPLC Analysis cluster_gc Chiral GC Analysis prep_sample_hplc Prepare Sample (1 mg/mL in mobile phase) inject_hplc Inject into HPLC prep_sample_hplc->inject_hplc separate_hplc Separation on Chiralcel OD-H inject_hplc->separate_hplc detect_hplc RI or UV Detection separate_hplc->detect_hplc analyze_hplc Analyze Data (Retention Times, Resolution) detect_hplc->analyze_hplc derivatize_gc Derivatize with TFAA inject_gc Inject into GC derivatize_gc->inject_gc separate_gc Separation on Cyclodextrin Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc analyze_gc Analyze Data (Retention Times, Resolution) detect_gc->analyze_gc

Caption: Experimental workflows for chiral HPLC and GC analysis.

logical_relationship cluster_methods Stereochemical Confirmation Methods cluster_outcomes Analysis Outcomes start Racemic this compound hplc Chiral HPLC start->hplc gc Chiral GC start->gc nmr NMR with Chiral Shift Reagent start->nmr hplc_outcome Separated Enantiomer Peaks (R and S) hplc->hplc_outcome gc_outcome Separated Derivative Peaks (R and S) gc->gc_outcome nmr_outcome Distinct NMR Signals for Enantiomers nmr->nmr_outcome result Confirmation of Stereochemistry & Enantiomeric Purity hplc_outcome->result gc_outcome->result nmr_outcome->result

Caption: Logical relationship of stereochemical confirmation methods.

References

A Comparative Guide to the Determination of Enantiomeric Excess of 2-Methylhexan-1-ol by NMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of quality control and stereoselective synthesis. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy and chromatographic techniques for the determination of the enantiomeric excess of 2-Methylhexan-1-ol. Detailed experimental protocols and supporting data are provided to assist in method selection and implementation.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for absolute configuration assignment. The following tables summarize the key performance metrics for NMR-based methods and their chromatographic alternatives.

NMR Spectroscopy Methods

NMR spectroscopy offers a powerful tool for determining enantiomeric excess, primarily through the use of chiral auxiliary reagents that induce chemical shift differences between the enantiomers.

FeatureNMR with Chiral Derivatizing Agent (CDA)NMR with Chiral Solvating Agent (CSA)
Principle Covalent derivatization of the alcohol enantiomers with a chiral agent (e.g., Mosher's acid) to form diastereomers with distinct NMR signals.[1][2]Non-covalent interaction of the alcohol enantiomers with a chiral solvating agent (e.g., chiral lanthanide shift reagent) to form transient diastereomeric complexes, leading to separable NMR signals.[3][4]
Chiral Auxiliary Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] (Eu(hfc)₃)
Sample Preparation Chemical reaction to form diastereomeric esters.[1]Direct addition of the chiral solvating agent to the analyte solution in the NMR tube.[3]
Key Signal for ee Protons adjacent to the stereocenter (e.g., -CH₂O-).Protons closest to the hydroxyl group, which experience the largest induced shift.
Typical Δδ (ppm) 0.05 - 0.2Dependent on CSA concentration, typically 0.01 - 0.1
Advantages Can also be used to determine absolute configuration.[1]Simple sample preparation, non-destructive.
Disadvantages Derivatization reaction required, potential for kinetic resolution.Lower sensitivity, potential for signal broadening.[5]
Chromatographic Methods

Chiral chromatography provides high-resolution separation of enantiomers, offering excellent accuracy and sensitivity.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile enantiomers based on their differential interactions with a chiral stationary phase.[6]Separation of enantiomers in the liquid phase based on their differential interactions with a chiral stationary phase.[6][7]
Typical Chiral Selector Cyclodextrin derivatives (e.g., CP-Chirasil-DEX CB).[6]Polysaccharide derivatives (e.g., Chiralpak AD-H).[6][7]
Sample Preparation Direct injection or derivatization to improve volatility.Dissolution in the mobile phase.
Resolution (Rs) Typically > 1.5Typically > 2.0.[7]
Analysis Time ~20-30 minutes~15-30 minutes
Advantages High resolution and sensitivity, well-established for volatile compounds.[6]Broad applicability, high resolution, and robust.[7]
Disadvantages Limited to volatile and thermally stable compounds.Higher solvent consumption compared to GC.

Experimental Protocols

NMR Method 1: Chiral Derivatizing Agent (Mosher's Acid)

This method involves the esterification of this compound with Mosher's acid chloride to form diastereomeric esters, which are distinguishable by ¹H NMR spectroscopy.[1]

1. Esterification Procedure:

  • In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add 1.2 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride).

  • Add a small crystal of 4-(dimethylamino)pyridine (DMAP) as a catalyst.

  • Cap the NMR tube and gently invert to mix. Allow the reaction to proceed at room temperature for 30 minutes, or until the reaction is complete as monitored by TLC or NMR.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Identify the signals corresponding to the protons on the carbon adjacent to the oxygen (-CH₂O-). These signals will appear as two distinct sets of multiplets for the two diastereomers.

3. Data Analysis:

  • Integrate the well-resolved signals corresponding to each diastereomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100

CDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Alcohol This compound Reaction Esterification in NMR Tube Alcohol->Reaction Mosher (R)-Mosher's Acid Chloride Mosher->Reaction Solvent CDCl3 + DMAP Solvent->Reaction NMR Acquire 1H NMR Spectrum Reaction->NMR 30 min @ RT Integration Integrate Diastereomeric Signals NMR->Integration Calculation Calculate ee% Integration->Calculation

Figure 1. Workflow for ee determination using a chiral derivatizing agent.
NMR Method 2: Chiral Solvating Agent (Eu(hfc)₃)

This method utilizes a chiral lanthanide shift reagent to induce separation of the NMR signals of the two enantiomers.[3]

1. Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 0.5 mL of CDCl₃ in an NMR tube.

2. NMR Acquisition and Titration:

  • Acquire an initial ¹H NMR spectrum of the alcohol.

  • Add a small, weighed amount (e.g., 2-5 mg) of Eu(hfc)₃ to the NMR tube.

  • Shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

  • Repeat the addition of Eu(hfc)₃ in small increments until a baseline separation of the signals for the protons on the carbon adjacent to the oxygen (-CH₂O-) is observed for the two enantiomers.

3. Data Analysis:

  • Integrate the separated signals for the corresponding protons of each enantiomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100

Chiral Gas Chromatography (GC)

This method provides direct separation of the enantiomers on a chiral stationary phase.[6]

1. Sample Preparation:

  • Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

2. GC Conditions:

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Program: 60 °C (hold 1 min), ramp to 150 °C at 2 °C/min.

3. Data Analysis:

  • Identify the two enantiomer peaks based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Chiral High-Performance Liquid Chromatography (HPLC)

This method separates the enantiomers in the liquid phase using a chiral stationary phase.[6][7]

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: n-Hexane/Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Refractive Index (RI) or UV at 210 nm.[6]

3. Data Analysis:

  • Identify the two enantiomer peaks based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Method_Comparison cluster_main Determination of Enantiomeric Excess of this compound cluster_nmr cluster_chroma NMR NMR Spectroscopy CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) NMR->CDA CSA Chiral Solvating Agent (e.g., Eu(hfc)3) NMR->CSA Chroma Chromatography GC Chiral Gas Chromatography Chroma->GC HPLC Chiral High-Performance Liquid Chromatography Chroma->HPLC

Figure 2. Comparison of analytical approaches.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved by both NMR and chromatographic methods. NMR spectroscopy, particularly with the use of a chiral derivatizing agent like Mosher's acid, offers the added advantage of potential absolute configuration determination. However, it requires a chemical modification step. The use of a chiral solvating agent in NMR simplifies sample preparation but may offer lower resolution. Chiral GC and HPLC are powerful separation techniques that provide high accuracy and resolution for ee determination, with the choice between them often depending on the volatility of the analyte and available instrumentation. The detailed protocols and comparative data presented in this guide should aid researchers in selecting the most appropriate method for their specific analytical needs.

References

A Comparative Guide: Biocatalytic vs. Chemical Synthesis of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral alcohols, such as 2-Methylhexan-1-ol, is a critical task in the pharmaceutical and fine chemical industries, where stereochemistry significantly influences biological activity.[1] This guide provides an objective comparison of biocatalytic and chemical approaches for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance indicators for various synthetic routes to this compound, offering a clear comparison of their respective efficiencies and selectivities.

Synthesis MethodReactantsCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)ConditionsNotes
Biocatalytic Synthesis 2-Methylhexanal (B3058890)Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae88 - 92[1][2]> 99 (for S-enantiomer)[1][2]Mild pH and temperature[2]Highly stereospecific, avoids toxic reagents.[1]
Chemical Synthesis
Hydroformylation & Hydrogenation1-Hexene, CO, H₂Rhodium or Cobalt complex, then hydrogenation catalyst63 - 71 (overall)Racemic[1]High temperature (80–150°C) and pressure (10–100 atm)[2]Common industrial method, scalable.[2]
Grignard Reaction1-bromo-2-methylpentane (B146034), Formaldehyde (B43269)MagnesiumNot specified in detail, but a common lab methodRacemic[3]Anhydrous conditions, ether solvent[3]Versatile for C-C bond formation.[3]
Asymmetric Reduction2-Methylhexanal(R)-CBS-oxazaborolidine, Borane-dimethyl sulfide (B99878)85 - 95[4]> 95 (for R-enantiomer)[4]0 °C to room temperature[4]Provides high enantioselectivity for the R-enantiomer.[4]

Experimental Protocols

Biocatalytic Synthesis: Enantioselective Reduction of 2-Methylhexanal

This protocol describes the synthesis of (S)-2-Methylhexan-1-ol using an alcohol dehydrogenase.

Materials:

  • 2-Methylhexanal

  • Alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae

  • Nicotinamide adenine (B156593) dinucleotide (NADH) or a cofactor regeneration system (e.g., isopropanol (B130326) and a suitable dehydrogenase)[5]

  • Phosphate (B84403) buffer (pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

  • In a temperature-controlled reactor, prepare a solution of phosphate buffer.

  • Add the alcohol dehydrogenase and the NADH cofactor (or the components of the cofactor regeneration system).

  • Initiate the reaction by adding 2-methylhexanal to the mixture with stirring.

  • Maintain the reaction at a constant temperature (e.g., 25-30 °C) and pH.

  • Monitor the reaction progress using gas chromatography (GC) to determine the conversion of the aldehyde and the enantiomeric excess of the alcohol.

  • Once the reaction is complete, extract the product with an organic solvent.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the (S)-2-Methylhexan-1-ol by column chromatography if necessary.

Chemical Synthesis: Grignard Reaction

This protocol outlines the synthesis of racemic this compound via a Grignard reaction.[3]

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether

  • 1-bromo-2-methylpentane

  • Formaldehyde (or paraformaldehyde)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.[3]

    • Place magnesium turnings and a crystal of iodine in a three-necked flask.[3]

    • Add enough anhydrous diethyl ether to cover the magnesium.[3]

    • Slowly add a solution of 1-bromo-2-methylpentane in anhydrous diethyl ether. The reaction should initiate spontaneously, indicated by the disappearance of the iodine color and gentle boiling of the ether.[3]

  • Reaction with Formaldehyde:

    • Cool the Grignard solution in an ice bath.[3]

    • Slowly add a source of formaldehyde (e.g., a suspension of dry paraformaldehyde in anhydrous diethyl ether) to the stirred Grignard reagent, maintaining the temperature below 10 °C.[3]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.[3]

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated ammonium (B1175870) chloride solution or dilute hydrochloric acid.[3]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.[3]

    • Combine the organic extracts and wash with distilled water, saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.[3]

    • Purify the resulting this compound by distillation.[6]

Chemical Synthesis: Asymmetric Reduction of 2-Methylhexanal

This protocol details the enantioselective synthesis of (R)-2-Methylhexan-1-ol.[4]

Materials:

  • (R)-CBS-oxazaborolidine solution

  • Borane-dimethyl sulfide complex

  • 2-Methylhexanal

  • Methanol

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)-CBS-oxazaborolidine solution (0.1 eq).[4]

  • Cool the flask to 0 °C in an ice bath.[4]

  • Slowly add the borane-dimethyl sulfide complex (1.1 eq) while maintaining the temperature at 0 °C, and stir for 15 minutes.[4]

  • Add a solution of 2-methylhexanal in an anhydrous solvent dropwise to the cooled catalyst mixture.[4]

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.[4]

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.[4]

  • Add 1 M HCl and stir for 30 minutes.[4]

  • Extract the aqueous layer with dichloromethane.[4]

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-2-Methyl-1-hexanol.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the biocatalytic and chemical synthesis routes.

Biocatalytic_Synthesis cluster_reactants Reactants cluster_process Biocatalytic Process cluster_products Products 2-Methylhexanal 2-Methylhexanal Enzymatic_Reduction Enzymatic Reduction (Alcohol Dehydrogenase) 2-Methylhexanal->Enzymatic_Reduction NADH NADH NADH->Enzymatic_Reduction S-2-Methylhexan-1-ol S-2-Methylhexan-1-ol Enzymatic_Reduction->S-2-Methylhexan-1-ol NAD+ NAD+ Enzymatic_Reduction->NAD+

Biocatalytic synthesis of (S)-2-Methylhexan-1-ol.

Chemical_Synthesis_Comparison cluster_hydroformylation Hydroformylation & Hydrogenation cluster_grignard Grignard Reaction cluster_asymmetric Asymmetric Reduction 1-Hexene 1-Hexene Hydroformylation Hydroformylation (Rh/Co catalyst, CO, H₂) 1-Hexene->Hydroformylation Hydrogenation Hydrogenation Hydroformylation->Hydrogenation Racemic_Alcohol_1 Racemic This compound Hydrogenation->Racemic_Alcohol_1 Alkyl_Halide 1-bromo-2-methylpentane + Mg Grignard_Reagent Grignard Reagent Formation Alkyl_Halide->Grignard_Reagent Reaction Reaction with Formaldehyde Grignard_Reagent->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Racemic_Alcohol_2 Racemic This compound Reaction->Racemic_Alcohol_2 Aldehyde 2-Methylhexanal Asymmetric_Reduction Asymmetric Reduction ((R)-CBS, Borane) Aldehyde->Asymmetric_Reduction Enantiopure_Alcohol (R)-2-Methylhexan-1-ol Asymmetric_Reduction->Enantiopure_Alcohol

Comparison of chemical synthesis routes to this compound.

Concluding Remarks

The choice between biocatalytic and chemical synthesis of this compound depends heavily on the desired outcome and available resources. Biocatalysis offers a highly selective, environmentally friendly route to enantiomerically pure products, operating under mild conditions.[7][8] This makes it an attractive option for the synthesis of high-value chiral compounds in the pharmaceutical industry.[7]

On the other hand, traditional chemical methods, such as hydroformylation followed by hydrogenation, are well-established for large-scale industrial production, despite their lack of stereoselectivity and harsh reaction conditions.[2] For laboratory-scale synthesis, the Grignard reaction provides a versatile and robust method for producing the racemic alcohol.[3] When enantiopurity is the primary goal in a chemical synthesis, asymmetric reduction using chiral catalysts presents a powerful strategy, capable of delivering high enantiomeric excess.[4]

Ultimately, a thorough evaluation of factors such as stereoselectivity, yield, scalability, cost, and environmental impact will guide the selection of the optimal synthetic strategy.

References

A Researcher's Guide to Analytical Standards for 2-Methylhexan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the chiral compound 2-Methylhexan-1-ol, the selection of a suitable analytical standard is a critical first step to ensure accurate and reproducible results. This guide provides a comparative overview of commercially available analytical standards for this compound and details the experimental protocols for its quantification, with a focus on chiral gas chromatography.

Comparison of Commercially Available Analytical Standards

A direct comparison of analytical standards for this compound is challenging due to the limited public availability of detailed Certificates of Analysis (COA) from suppliers. While most vendors provide a minimum purity specification, comprehensive data on enantiomeric purity, specific impurities, and lot-to-lot consistency is often not readily accessible. The following table summarizes the available information for racemic this compound from various suppliers. For chiral applications, the enantiomeric excess (e.e.) is a critical parameter that would likely need to be determined by the end-user.

SupplierProduct NameCAS NumberPurity SpecificationAdditional Information
Pharmaffiliates2-Methylhexanol624-22-6Not specifiedReference standards supplier.[1]
ChemSceneThis compound624-22-6≥97%General purpose reagent.[2]
BOC Sciences2-METHYL-1-HEXANOL624-22-6≥95%For experimental/research use only.[3]

Note: The data for the standards is based on information provided by the suppliers on their websites. A detailed COA with specific batch data was not publicly accessible for a more in-depth comparison.[3]

Experimental Protocols for Quantification

The primary analytical technique for the quantification and chiral separation of this compound is Gas Chromatography (GC), typically with Flame Ionization Detection (FID). The volatility of this C7 alcohol makes it well-suited for GC analysis. For the separation of its enantiomers, a chiral stationary phase (CSP) is required.

Recommended Analytical Method: Chiral Gas Chromatography with Flame Ionization Detection (Chiral GC-FID)

This method is suitable for determining the purity and enantiomeric excess of this compound. Derivatization of the alcohol to its acetate (B1210297) ester can often improve peak shape and resolution.

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Accurately weigh a small amount of the this compound standard or sample. Dissolve in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL. The concentration may need to be optimized to fall within the linear range of the detector.

  • Derivatization (Optional but Recommended): To a solution of this compound (e.g., 10 mg in 1 mL of dichloromethane), add acetic anhydride (B1165640) (50 µL) and a catalytic amount of pyridine (B92270) (10 µL). Stir the mixture at room temperature for 1 hour. Quench the reaction with water and extract the organic layer. Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute to a suitable concentration for GC analysis.[4]

2. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: A GC system equipped with an FID is recommended.

  • Chiral GC Column: A cyclodextrin-based chiral stationary phase is effective for separating the enantiomers of this compound. A commonly recommended column is one with a β-cyclodextrin derivative, such as CP Chirasil-DEX CB.[3]

  • Example GC Conditions:

    • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[3]

    • Carrier Gas: Hydrogen or Helium at an optimized flow rate.[3]

    • Injector Temperature: 250 °C[3]

    • Detector Temperature: 250 °C[3]

    • Oven Temperature Program: Start at a low initial temperature (e.g., 60 °C) to ensure good trapping of the analyte on the column. A slow temperature ramp (e.g., 2 °C/min) is often necessary to achieve baseline separation of the enantiomers. A final temperature of 200 °C can be used.

3. Data Analysis:

  • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100[4]

Method Validation Considerations: While a specific validated method for this compound with published performance data was not found in the search results, a typical validation for a GC-FID method would include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Solvent weigh->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Injection into GC derivatize->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Quantification / e.e. Calculation integrate->calculate report Reporting calculate->report

A generalized workflow for the quantification of this compound.

signaling_pathway cluster_0 Analytical Method Selection cluster_1 Recommended Technique cluster_2 Key Considerations A Quantification Goal D Chiral Gas Chromatography (GC-FID) A->D B Purity Assessment B->D C Enantiomeric Excess Determination C->D E Chiral Stationary Phase Selection D->E F Derivatization for Improved Resolution D->F G Method Validation D->G

Logical relationship for selecting an analytical method.

References

Unveiling Impurities in 2-Methylhexan-1-ol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous characterization of impurities is a cornerstone of pharmaceutical development and chemical research, ensuring the safety, efficacy, and quality of the final product. This guide provides a comprehensive comparison of spectroscopic techniques for the identification and quantification of potential impurities in 2-Methylhexan-1-ol. By leveraging the distinct analytical strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can achieve a thorough impurity profile.

Executive Summary of Spectroscopic Techniques

Spectroscopic analysis is pivotal for elucidating the structure and quantifying the presence of impurities. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating volatile impurities and providing their mass-to-charge ratio, aiding in identification.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers detailed structural information and can be used for quantification (qNMR) without the need for identical reference standards for each impurity.[3][4] Infrared (IR) spectroscopy is a rapid and effective tool for identifying functional groups, which can indicate the presence of certain types of impurities.

Comparison of this compound and Potential Impurities

The synthesis of this compound can introduce several process-related impurities, including unreacted starting materials and isomers. Common synthetic routes, such as the hydroformylation of 1-hexene (B165129) followed by hydrogenation, or Grignard reactions involving hexanal, suggest the potential presence of impurities like 1-hexene, hexanal, and isomeric alcohols such as 3-heptanol (B47328) and 3-methylhexan-1-ol.[5]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its potential impurities, facilitating their differentiation.

Table 1: ¹H NMR Data (Chemical Shifts in δ ppm)

CompoundKey ¹H NMR Signals (ppm)
This compound ~3.4 (d, -CH₂OH), ~1.6 (m, -CH-), ~0.9 (t, -CH₃), ~0.85 (d, -CH(CH₃)-)
3-Heptanol ~3.5 (m, -CHOH-), ~1.4 (m, -CH₂-), ~0.9 (t, -CH₃)
Hexanal ~9.8 (t, -CHO), ~2.4 (dt, -CH₂CHO), ~1.3-1.6 (m, -CH₂-), ~0.9 (t, -CH₃)[6]
1-Hexene ~5.8 (m, -CH=CH₂), ~4.9-5.0 (m, =CH₂), ~2.0 (q, -CH₂-C=), ~1.3-1.4 (m, -CH₂-), ~0.9 (t, -CH₃)[7][8][9]
3-Methylhexan-1-ol ~3.6 (t, -CH₂OH), ~1.1-1.7 (m, aliphatic protons), ~0.9 (t, -CH₃), ~0.85 (d, -CH(CH₃)-)[5]

Table 2: ¹³C NMR Data (Chemical Shifts in δ ppm)

CompoundKey ¹³C NMR Signals (ppm)
This compound ~68 (-CH₂OH), ~39 (-CH-), ~30, ~29, ~23 (-CH₂-), ~14, ~16 (-CH₃)
Hexanal ~202 (-CHO), ~44 (-CH₂CHO), ~31, ~22, ~25 (-CH₂-), ~14 (-CH₃)[10][11]
1-Hexene ~139 (-CH=), ~114 (=CH₂), ~34, ~31, ~22 (-CH₂-), ~14 (-CH₃)[7]
3-Methylhexan-1-ol ~61 (-CH₂OH), ~39, ~32, ~29, ~20 (-CH- & -CH₂-), ~14, ~19 (-CH₃)

Table 3: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 11685, 70, 57, 43
3-Heptanol 11687, 59, 45
Hexanal 10082, 72, 58, 44, 41[6][12]
1-Hexene 8469, 56, 42, 41[7]
3-Methylhexan-1-ol 11670, 57, 43[5]

Table 4: Infrared Spectroscopy Data (Key Absorption Bands in cm⁻¹)

CompoundKey IR Absorption Bands (cm⁻¹)
This compound ~3330 (O-H stretch, broad), ~2950-2850 (C-H stretch), ~1040 (C-O stretch)
3-Heptanol ~3350 (O-H stretch, broad), ~2950-2850 (C-H stretch), ~1120 (C-O stretch)
Hexanal ~2950-2850 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1730 (C=O stretch)[13]
1-Hexene ~3080 (=C-H stretch), ~2950-2850 (C-H stretch), ~1640 (C=C stretch)[14][15]
3-Methylhexan-1-ol ~3330 (O-H stretch, broad), ~2950-2850 (C-H stretch), ~1050 (C-O stretch)[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., maleic acid, 1,4-dinitrobenzene) that has a resonance signal that does not overlap with the analyte or impurity signals.[3][16]

2. ¹H NMR Acquisition:

  • Use a standard single-pulse sequence on a 400 MHz or higher spectrometer.

  • For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to allow for full relaxation of the nuclei.[16]

  • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[16]

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

4. Data Analysis:

  • Process the spectra with appropriate phasing and baseline correction.

  • For qNMR, calculate the concentration of an impurity by comparing the integral of a unique impurity signal to the integral of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • For quantitative analysis, prepare a series of calibration standards of the expected impurities at different concentrations.[1]

2. GC-MS System and Conditions:

  • Injection: Split injection is typically used to handle the concentrated sample matrix.[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating the alcohol and potential impurities.

  • Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 200-250 °C) to elute all components.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • MS Detector: Electron Ionization (EI) at 70 eV is standard.[1]

3. Data Analysis:

  • Identify impurities by comparing their retention times and mass spectra with those of reference standards or by searching a mass spectral library (e.g., NIST).[17]

  • For quantification, generate a calibration curve by plotting the peak area of each impurity against its concentration from the standard solutions.[17]

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

2. Data Acquisition:

  • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Record a background spectrum of the clean salt plates.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The instrument software will automatically subtract the background spectrum.

3. Data Analysis:

  • Identify characteristic absorption bands for functional groups present in the sample and compare them to the known spectrum of this compound and potential impurities.

Visualizing the Workflow

A logical workflow is crucial for the systematic characterization of impurities. The following diagram illustrates the process from initial analysis to final quantification.

Impurity_Characterization_Workflow cluster_screening Initial Screening cluster_identification Identification cluster_quantification Quantification Sample This compound Sample GCMS_Screen GC-MS Screening Sample->GCMS_Screen NMR_Screen ¹H NMR Screening Sample->NMR_Screen IR_Screen IR Screening Sample->IR_Screen Tentative_ID Tentative Impurity Identification GCMS_Screen->Tentative_ID NMR_Screen->Tentative_ID IR_Screen->Tentative_ID DB_Search Mass Spectral Library Search Tentative_ID->DB_Search MS Data Struc_Elucid Structural Elucidation (NMR, HRMS) Tentative_ID->Struc_Elucid NMR/MS Data Confirm_ID Confirmed Impurity Identity DB_Search->Confirm_ID Struc_Elucid->Confirm_ID Quant_Method Select Quantification Method (qNMR or GC-MS) Confirm_ID->Quant_Method qNMR Quantitative NMR (qNMR) Quant_Method->qNMR If suitable standard is available GCMS_Quant Quantitative GC-MS Quant_Method->GCMS_Quant If impurity standards are available Final_Report Final Impurity Profile Report qNMR->Final_Report GCMS_Quant->Final_Report

Caption: Workflow for the spectroscopic characterization of impurities in this compound.

Conclusion

The comprehensive characterization of impurities in this compound is achievable through the synergistic use of NMR, GC-MS, and IR spectroscopy. Each technique provides unique and complementary information, allowing for the confident identification and quantification of potential contaminants. The workflows and comparative data presented in this guide serve as a valuable resource for researchers and professionals dedicated to ensuring the purity and quality of chemical compounds.

References

A Comparative Guide to the Synthetic Routes of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-methylhexan-1-ol (B1580601), a valuable branched-chain primary alcohol. Its utility as a synthetic intermediate in the fragrance industry and for the development of more complex molecules, including potential pharmaceutical agents, necessitates a clear understanding of its synthesis.[1] This document outlines and objectively compares the performance of various synthetic methodologies, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the desired scale of production, cost-effectiveness, and the need for stereochemical control. The following table summarizes the key quantitative data for the most prevalent synthetic strategies.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsYield (%)Purity (%)Reaction TimeTemperature (°C)Pressure (bar)
Grignard Reaction 1-Bromo-2-methylpentane (B146034), Formaldehyde (B43269)Magnesium, Diethyl ether70-90>991-2 hours0-35Ambient
Hydroformylation of 1-Hexene (B165129) 1-Hexene, Syngas (CO/H₂)Rhodium or Cobalt catalystHigh (Industrial)HighVaries50-6010-12
Reduction of 2-Methylhexanal (B3058890) 2-MethylhexanalNaBH₄ or LiAlH₄HighHighVariesVariesAmbient
Biocatalytic Reduction 2-MethylhexanalADH from S. cerevisiae88-92>99 (ee)Varies30Ambient
Mn(I)-Catalyzed β-Methylation 1-Hexanol, MethanolManganese(I) catalyst43N/AVariesVariesAmbient
Reduction of 2-Methylhexanoic Acid 2-Methylhexanoic Acid or its esterN/AN/AN/AN/AN/AN/A

Detailed Experimental Protocols

Grignard Synthesis from 1-Bromo-2-methylpentane and Formaldehyde

This method is a robust and widely applicable strategy for forming carbon-carbon bonds and is particularly well-suited for laboratory-scale synthesis.[2]

Materials:

  • 1-Bromo-2-methylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Formaldehyde (or paraformaldehyde)

  • Iodine (crystal)

  • Saturated ammonium (B1175870) chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Initiation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, place magnesium turnings (1.0 eq) and a crystal of iodine. Add enough anhydrous diethyl ether to cover the magnesium.

  • Formation of Grignard Reagent: Dissolve 1-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of this solution to the magnesium. The reaction should initiate spontaneously, indicated by the disappearance of the iodine color and gentle boiling of the ether. The remainder of the alkyl halide solution is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Formaldehyde: Cool the Grignard solution in an ice bath. Slowly introduce gaseous formaldehyde or add a suspension of dry paraformaldehyde in anhydrous diethyl ether to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. If a solid magnesium salt is present, it can be dissolved by adding dilute hydrochloric acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts and wash them with distilled water, followed by a saturated sodium bicarbonate solution (if acid was used), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by distillation to yield this compound.[2]

Biocatalytic Reduction of 2-Methylhexanal

This method offers a green and highly enantioselective route to (S)-2-methylhexan-1-ol, avoiding the use of hazardous metal hydride reducing agents.[3]

Materials:

  • 2-Methylhexanal

  • Alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae

  • NAD(P)H cofactor

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of 2-methylhexanal in an aqueous buffer (e.g., pH 7.0).

  • Enzyme and Cofactor Addition: Add the alcohol dehydrogenase from Saccharomyces cerevisiae and the NAD(P)H cofactor. Include a cofactor regeneration system to ensure the catalytic use of the expensive cofactor.

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring and Work-up: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the product can be extracted from the aqueous medium using an organic solvent.

  • Purification: The extracted product is then purified, typically by distillation or chromatography, to yield enantiomerically pure (S)-2-methylhexan-1-ol.[3]

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic pathways to this compound.

G cluster_0 Hydroformylation and Reduction Pathway cluster_1 Grignard Synthesis Pathway cluster_2 Carboxylic Acid Reduction Pathway 1-Hexene 1-Hexene 2-Methylhexanal 2-Methylhexanal 1-Hexene->2-Methylhexanal Hydroformylation (Rh or Co catalyst, CO, H₂) This compound This compound 2-Methylhexanal->this compound Reduction (e.g., NaBH₄, H₂/catalyst, ADH) 1-Bromo-2-methylpentane 1-Bromo-2-methylpentane 2-Methylpentylmagnesium bromide 2-Methylpentylmagnesium bromide 1-Bromo-2-methylpentane->2-Methylpentylmagnesium bromide Mg, Et₂O 2-Methylhexan-1-ol_Grignard This compound 2-Methylpentylmagnesium bromide->2-Methylhexan-1-ol_Grignard 1. Formaldehyde 2. H₃O⁺ work-up 2-Methylhexanoic Acid 2-Methylhexanoic Acid 2-Methylhexan-1-ol_Acid This compound 2-Methylhexanoic Acid->2-Methylhexan-1-ol_Acid Reduction

Caption: Synthetic pathways to this compound.

Discussion of Synthetic Routes

Industrial Scale Production: For large-scale industrial production, the hydroformylation (oxo process) of 1-hexene followed by hydrogenation is the most common and efficient method.[3] This process benefits from the availability of starting materials and the high efficiency of the catalytic system.

Laboratory Scale Synthesis: For laboratory-scale synthesis, the Grignard reaction is a versatile and effective method, with yields generally ranging from 70% to 90%.[3] This route offers good yields but requires careful control of anhydrous conditions to prevent side reactions.[3][4]

Enantioselective Synthesis: When enantiomerically pure this compound is required, biocatalytic reduction using alcohol dehydrogenase is highly advantageous.[3] This method provides direct access to a single enantiomer with high enantiomeric excess (>99%) and operates under mild, environmentally friendly conditions.[3]

Alternative Methods: The reduction of 2-methylhexanoic acid or its esters is another viable route.[5] A more recent development is the manganese(I)-catalyzed β-methylation of 1-hexanol , which offers a novel approach, although the reported yield of 43% is lower than that of more established methods.[3] The addition of organolithium reagents to allyl alcohol is a more specialized technique used for producing chiral or stereospecific compounds.[1]

Conclusion

The synthesis of this compound can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. The optimal choice of synthetic route depends on the specific requirements of the researcher or manufacturer, including the desired scale of production, cost considerations, and the need for stereochemical purity. The hydroformylation of 1-hexene remains the dominant industrial process, while Grignard synthesis and biocatalytic reduction offer excellent options for laboratory-scale and enantioselective preparations, respectively.

References

Safety Operating Guide

Proper Disposal of 2-Methylhexan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including 2-Methylhexan-1-ol. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

This compound is a flammable liquid and requires careful management to mitigate risks of fire, environmental contamination, and regulatory non-compliance.[1][2] Adherence to the following protocols is crucial for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the specific Safety Data Sheet (SDS) for this compound.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[4][5] All handling and disposal activities should be conducted in a well-ventilated area, away from sources of ignition such as open flames, hot surfaces, and sparks.[1][2][4][6] Use spark-proof tools and explosion-proof equipment when handling this substance.[1][4][6]

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound is through a licensed chemical waste disposal contractor.[3] Under no circumstances should it be poured down the drain or mixed with regular trash.[3][7][8]

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with other hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[3]

    • Quantity Assessment: The volume of waste may influence collection and storage procedures.[3]

  • Waste Collection and Storage:

    • Container: Collect the this compound waste in a designated, chemically compatible container that can be securely sealed.[3][4][7][9] It is best to use the original container if it is in good condition.[3][10] Do not use metal containers for storage if possible; if unavoidable, ensure they are properly bonded and grounded.[8]

    • Labeling: Clearly label the waste container as "Hazardous Waste," with the full chemical name "this compound," the associated hazards (e.g., Flammable Liquid), and the date of accumulation.[3][7][11]

    • Segregation: Store the this compound waste separately from incompatible materials, particularly oxidizing agents, strong acids, and strong reducing agents, to prevent dangerous reactions.[1][2][7]

    • Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area, away from heat and ignition sources.[1][4][6][9][11] This area should be under the direct supervision of laboratory personnel.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.[3][7]

    • Waste should not be stored for longer than permitted by local and federal regulations (e.g., California allows up to 90 days for certain generators).[9]

Spill Management

In the event of a spill:

  • Remove all sources of ignition and ensure adequate ventilation.[4][6]

  • For small spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or a universal binder.[1][2]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal as hazardous waste.[2][4][6]

  • For large spills, evacuate the area and contact your institution's emergency services.[8]

Quantitative Data Summary

While specific concentration limits for the disposal of this compound are not detailed in the provided search results, the following physical and chemical properties are relevant for its safe handling and disposal.

PropertyValue
Chemical Formula C₇H₁₆O[5][12]
Molecular Weight 116.20 g/mol [12][13]
Appearance Colorless liquid[5][12]
Boiling Point 156 °C[5]
Flash Point 61.8 ± 6.5 °C (Closed Cup)[12]
Density ~0.818 g/cm³[5][12]
Solubility in Water 4089 mg/L at 25 °C (estimate)[12]

Note: Product wastes containing greater than 10% alcohol may be regarded as ignitable material and require disposal as hazardous waste.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assessment Initial Assessment: - Contamination Check - Quantity Assessment start->assessment collection Waste Collection & Storage: - Use Labeled, Compatible Container - Segregate from Incompatibles assessment->collection storage Store in Designated Cool, Dry, Well-Ventilated Area collection->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound waste.

References

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Retrosynthesis Analysis

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